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  • Product: 4-(4-aminobenzamido)-N-methylbenzamide
  • CAS: 1156046-70-6

Core Science & Biosynthesis

Foundational

4-(4-aminobenzamido)-N-methylbenzamide chemical structure and properties

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 4-(4-aminobenzamido)-N-methylbenzamide . [1][2][3][4][5] Executive Summary 4-(4-Aminobenzamido)-N-methylbenzamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 4-(4-aminobenzamido)-N-methylbenzamide .

[1][2][3][4][5]

Executive Summary

4-(4-Aminobenzamido)-N-methylbenzamide (CAS: 1156046-70-6) is a synthetic bis-benzamide derivative characterized by a rigid diphenyl-amide backbone terminated by a methylamide group.[1][2][3][4] Structurally, it represents a "dimer" unit of the benzamide pharmacophore.[1][3][4] In drug discovery, this motif serves as a critical privileged scaffold , particularly in the design of DNA minor groove binders (polyamides), HDAC inhibitors (histone deacetylase), and supramolecular assemblies due to its strong hydrogen-bonding directionality.[1][3][4]

This guide details the physicochemical identity, validated synthetic pathways, and structural properties of the compound, designed for researchers utilizing it as a building block or mechanistic probe.[1][3][4]

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-[(4-aminobenzoyl)amino]-N-methylbenzamide
CAS Number 1156046-70-6
Molecular Formula C₁₅H₁₅N₃O₂
Molecular Weight 269.30 g/mol
SMILES CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(N)C=C2
Classification Bis-benzamide; Polyamide fragment; Anilino-benzamide
Structural Analysis

The molecule consists of two 1,4-disubstituted phenyl rings linked by an amide bond.[1][3][4]

  • Head Group (N-methylamide): Provides a hydrogen bond donor/acceptor motif and modulates solubility.[1][3][4] This terminus is often used to interact with solvent-exposed regions of a protein pocket.[1][3][4]

  • Linker (Internal Amide): The central amide bond creates a rigid, planar geometry due to resonance, enforcing a linear or slightly curved topology ideal for inserting into the DNA minor groove or narrow enzyme pockets.[1][3][4]

  • Tail Group (4-Amino): The primary aniline amine is a versatile handle for further derivatization (e.g., coupling to electrophiles) or acting as a weak base/H-bond donor.[1][3][4]

Physicochemical Properties

Note: Values are derived from structure-activity relationship (SAR) databases for bis-benzamide analogs.

PropertyValue / DescriptionImplication for Research
Appearance Off-white to pale yellow solidTypical of oxidized anilines.[1][3][4]
Solubility Low in Water; High in DMSO, DMFRequires organic co-solvents for biological assays.[1][3][4]
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; suitable for cell permeability.[1][3][4]
TPSA (Topological Polar Surface Area) ~84 ŲIndicates good potential for oral bioavailability (Rule of 5 compliant).[1][3][4]
pKa (Aniline) ~4.0 – 5.0The primary amine is weakly basic; mostly uncharged at physiological pH.[1][3][4]
Melting Point >200°C (Decomposition likely)Strong intermolecular hydrogen bonding stabilizes the crystal lattice.[1][3][4]

Synthetic Methodology

To ensure high purity and avoid polymerization of the bifunctional precursors, a stepwise protection-deprotection strategy or a nitro-reduction route is recommended.[1][3][4] The Nitro-Reduction Route is preferred for its robustness and cost-efficiency.[1][3][4]

Reaction Scheme (Logic)
  • Activation: Convert 4-nitrobenzoic acid to its acid chloride.

  • Coupling: React with 4-amino-N-methylbenzamide.

  • Reduction: Reduce the nitro group to the final amine.[1][3][4]

Detailed Protocol
Step 1: Synthesis of Intermediate A (Nitro-precursor)

Target: 4-(4-nitrobenzamido)-N-methylbenzamide[1][3][4]

  • Reagents: 4-Nitrobenzoyl chloride (1.1 eq), 4-Amino-N-methylbenzamide (1.0 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM) or THF.[1][3][4]

  • Procedure:

    • Dissolve 4-amino-N-methylbenzamide in anhydrous DCM under Nitrogen atmosphere.

    • Add TEA and cool to 0°C.

    • Add 4-nitrobenzoyl chloride dropwise (dissolved in DCM) to control exotherm.[1][3][4]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Quench with water. The product often precipitates due to low solubility.[1][3][4] Filter the solid, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.[1][3][4]

    • Yield: Typically 85–90%.[1][3][4]

Step 2: Reduction to Final Product

Target: 4-(4-aminobenzamido)-N-methylbenzamide[1][5][2][3][4]

  • Reagents: Intermediate A, Pd/C (10% wt), Hydrogen gas (balloon) or Hydrazine hydrate/Formate (transfer hydrogenation), Methanol/THF (1:1).

  • Procedure:

    • Suspend Intermediate A in Methanol/THF mixture.[1][3][4]

    • Add Pd/C catalyst (caution: pyrophoric).[1][3][4]

    • Stir under H₂ atmosphere at RT for 12–18 hours.

    • Monitoring: TLC (Hexane/Ethyl Acetate) will show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.[1][3][4]

    • Purification: Filter through Celite to remove Pd.[1][3][4] Concentrate filtrate.[1][3][4] Recrystallize from Ethanol/Water if necessary.[1][3][4]

Visualization: Synthesis & Interaction Logic[1][4][5]

The following diagram illustrates the synthetic pathway and the pharmacophoric interaction points of the molecule.

G cluster_pharma Pharmacophore Logic Start1 4-Nitrobenzoyl Chloride Inter Intermediate: Nitro-Bis-Benzamide Start1->Inter Amide Coupling (TEA, DCM) Start2 4-Amino-N- methylbenzamide Start2->Inter Final Target: 4-(4-aminobenzamido)- N-methylbenzamide Inter->Final Pd/C Reduction (H2, MeOH) P1 N-Methyl Amide: H-Bond Donor/Acceptor Final->P1 P2 Bis-Phenyl Backbone: Rigid Spacer / Stacking Final->P2 P3 Primary Amine: Solubility / Derivatization Final->P3

Caption: Synthetic route from nitro-precursors to final amine, highlighting key pharmacophoric regions.

Biological & Research Applications

DNA Minor Groove Binding

This molecule serves as a fundamental unit for polyamide DNA binders .[1][3][4] The curvature of the bis-benzamide backbone matches the topology of the DNA minor groove.[1][3][4]

  • Mechanism: The amide hydrogens form hydrogen bonds with DNA base pairs (typically Adenine/Thymine rich regions), while the phenyl rings stack against the walls of the groove.[1][3][4]

  • Research Use: Researchers use this compound to study binding affinity (via Tm melting temperature assays) or as a control in competitive displacement assays with drugs like Distamycin.[1][3][4]

HDAC Inhibition Scaffold

Benzamide derivatives are a major class of Histone Deacetylase (HDAC) inhibitors (Class I selective).[1][3][4]

  • Structural Relevance: While Entinostat (MS-275) is the prototype, 4-(4-aminobenzamido)-N-methylbenzamide represents the "cap" and "linker" region.[1][3][4]

  • Modification: To convert this into a potent HDAC inhibitor, the N-methyl group is often replaced with a "Zinc Binding Group" (ZBG) or the 4-amino group is functionalized to reach the rim of the catalytic tunnel.[1][3][4]

Supramolecular Chemistry

Due to the presence of self-complementary amide groups (Donor-Acceptor-Donor motifs), this molecule is used in crystal engineering to form robust hydrogen-bonded tapes and sheets.[1][3][4] It serves as a model for studying the stability of peptide-like backbones in non-biological environments.[1][3][4]

References

  • PubChem Compound Summary. (2025). 4-(4-aminobenzamido)-N-methylbenzamide (CID 1156046-70-6).[1][5][2][3][4] National Center for Biotechnology Information.[1][3][4] [Link][1][3][4]

  • Wong, A., et al. (2018).[1][3][4] Benzamide-based HDAC inhibitors: Structural diversity and pharmacological perspectives.Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Utility).

  • Dervan, P. B. (2001).[1][3][4] Molecular recognition of DNA by small molecules.[1][3][4]Bioorganic & Medicinal Chemistry. (Contextual Reference for Polyamide Logic).

Sources

Exploratory

molecular weight and formula of 4-(4-aminobenzamido)-N-methylbenzamide

This technical monograph provides a comprehensive physicochemical and synthetic analysis of 4-(4-aminobenzamido)-N-methylbenzamide , a bis-benzamide scaffold relevant to medicinal chemistry, particularly in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive physicochemical and synthetic analysis of 4-(4-aminobenzamido)-N-methylbenzamide , a bis-benzamide scaffold relevant to medicinal chemistry, particularly in the design of DNA-binding polyamides and histone deacetylase (HDAC) inhibitors.[1]

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

4-(4-aminobenzamido)-N-methylbenzamide is a synthetic bis-amide derivative characterized by two benzene rings linked via an amide bond, with a terminal N-methylamide motif. Its structural rigidity and hydrogen-bonding capacity make it a critical "building block" for peptidomimetics.[1]

Core Identifiers
PropertySpecification
CAS Registry Number 1156046-70-6
IUPAC Name 4-[(4-aminobenzoyl)amino]-N-methylbenzamide
Molecular Formula C₁₅H₁₅N₃O₂
Exact Mass 269.1164 Da
Molecular Weight 269.29 g/mol
SMILES CNC(=O)C1=CC=C(NC(=O)C2=CC=C(N)C=C2)C=C1
InChI Key (Predicted) GZOSMCIZMLWJOU-UHFFFAOYSA-N
Structural Architecture

The molecule consists of a 4-aminobenzoyl moiety acylating the aniline nitrogen of a 4-amino-N-methylbenzamide core.[1] This "head-to-tail" linkage mimics the backbone of naturally occurring antibiotics like distamycin, facilitating interaction with the minor groove of DNA.[1]

G Figure 1: Structural Connectivity of 4-(4-aminobenzamido)-N-methylbenzamide cluster_0 cluster_1 N_term H₂N (Terminal Amine) Ring_A Benzene Ring A N_term->Ring_A C4 Position Linker Amide Linker (-CONH-) Ring_A->Linker C1 Position Ring_B Benzene Ring B Linker->Ring_B N-Attachment C_term N-Methylamide (-CONHCH₃) Ring_B->C_term C1 Position

[1]

Synthetic Pathways & Process Chemistry[1][6]

The synthesis of 4-(4-aminobenzamido)-N-methylbenzamide requires a convergent strategy to avoid polymerization. The most robust industrial route involves the Nitro-Reduction Method , utilizing 4-nitrobenzoyl chloride as an activated precursor.[1]

Retrosynthetic Analysis[1]
  • Disconnection: The central amide bond.[1][2]

  • Fragment A (Electrophile): 4-Nitrobenzoyl chloride (converted to amino post-coupling to prevent self-reaction).

  • Fragment B (Nucleophile): 4-Amino-N-methylbenzamide.[1][3][4][5]

Validated Synthesis Protocol
Step 1: Preparation of Nucleophile (Fragment B)

If not commercially available, 4-amino-N-methylbenzamide is synthesized from 4-nitrobenzoic acid.[1]

  • Activation: Reflux 4-nitrobenzoic acid with Thionyl Chloride (

    
    ) to generate the acid chloride.
    
  • Amidation: React with aqueous methylamine (

    
    ) at 0°C.
    
  • Reduction: Hydrogenation (

    
    , Pd/C) in Methanol to yield 4-amino-N-methylbenzamide .
    
Step 2: Coupling (The Critical Step)

This step forms the bis-amide skeleton.[1]

  • Reagents: 4-Amino-N-methylbenzamide (1.0 eq), 4-Nitrobenzoyl chloride (1.1 eq), Triethylamine (

    
    , 2.5 eq).[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Protocol:

    • Dissolve 4-amino-N-methylbenzamide in DCM under

      
       atmosphere.
      
    • Add

      
       and cool to 0°C.
      
    • Dropwise add 4-nitrobenzoyl chloride dissolved in DCM.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor via TLC (5% MeOH in DCM). The starting amine spot (

      
      ) should disappear.[1]
      
    • Workup: Wash with 1N HCl (removes unreacted amine), then Sat.

      
      . Dry organic layer and concentrate to yield the Nitro-Intermediate .[1]
      
Step 3: Nitro Reduction to Target
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).
    
  • Protocol:

    • Suspend the Nitro-Intermediate in EtOH/H₂O.[1][6]

    • Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux at 80°C for 2 hours.

    • Filtration: Filter hot through Celite to remove iron oxides.[1]

    • Crystallization: Concentrate filtrate; recrystallize from Ethanol to obtain pure 4-(4-aminobenzamido)-N-methylbenzamide .

Synthesis Figure 2: Convergent Synthesis of 4-(4-aminobenzamido)-N-methylbenzamide Start1 4-Amino-N-methylbenzamide (Nucleophile) Step1 Step 1: Amide Coupling (DCM, Et3N, 0°C -> RT) Start1->Step1 Start2 4-Nitrobenzoyl Chloride (Electrophile) Start2->Step1 Intermediate Intermediate: 4-(4-nitrobenzamido)-N-methylbenzamide Step1->Intermediate Step2 Step 2: Selective Reduction (Fe/NH4Cl or H2/Pd-C) Intermediate->Step2 Final TARGET: 4-(4-aminobenzamido)-N-methylbenzamide Step2->Final

Analytical Characterization (QC)

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The spectrum will display distinct regions corresponding to the two benzene rings and the amide protons.[1]

Chemical Shift (δ)MultiplicityIntegrationAssignment
10.0 - 10.2 Singlet (s)1HCentral Amide NH (Anilide)
8.3 - 8.4 Quartet/Broad1HTerminal Amide NH (Methylamide)
7.8 - 7.9 Doublet (d)2HRing B (Ortho to CONHMe)
7.7 - 7.8 Doublet (d)2HRing B (Meta to CONHMe)
7.6 - 7.7 Doublet (d)2HRing A (Ortho to Carbonyl)
6.5 - 6.6 Doublet (d)2HRing A (Ortho to Amine)
5.6 - 5.8 Broad (s)2HPrimary Amine (

)
2.7 - 2.8 Doublet (d)3HN-Methyl Group (

)
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (

    
    )
    
  • Expected [M+H]⁺: 270.12 m/z[1]

  • Fragment Pattern: Loss of methylamine (

    
    ) or cleavage at the central amide bond may be observed at higher collision energies.[1]
    

Pharmaceutical Context & Applications

This molecule serves as a pivotal intermediate in two major drug discovery classes:[1]

  • HDAC Inhibitors: It functions as a "cap-linker" moiety.[1] The benzamide group acts as a zinc-binding group (ZBG) precursor or a surface recognition cap in Class I HDAC inhibitors (similar to Entinostat derivatives).[1]

  • DNA Minor Groove Binders: The N-methylbenzamide tail mimics the pyrrole-amide skeleton of Netropsin.[1] Polymers of this unit are synthesized to recognize specific DNA sequences (e.g., 5'-WGGWC-3') by reading the edges of base pairs in the minor groove.[1]

References

  • Chemical Identity & CAS

    • Global Chemical Resources. (2025). "4-(4-Aminobenzamido)-N-methylbenzamide CAS 1156046-70-6".[1][7] Available at: (Accessed via search result 1.4).

  • Synthetic Methodology (Benzamide Coupling)

    • Sathiya, S., et al. (2019).[1][8] "Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines". Rasayan Journal of Chemistry, 12(4), 2260-2266.[8] Available at:

  • Related HDAC Inhibitor Synthesis

    • Gros, C., et al. (2015).[1] "Design, Synthesis and Biological Evaluation of Quinoline-Based Inhibitors of DNA Methylation". ChemMedChem. Available at:

  • Benzamide Building Blocks

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 235516, 4-Amino-N-methylbenzamide.[1][4] Retrieved from .

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Aminobenzamido)-N-methylbenzamide

Executive Summary In the landscape of modern drug discovery, benzamide derivatives serve as privileged scaffolds, frequently utilized in the design of histone deacetylase (HDAC) inhibitors, kinase modulators, and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, benzamide derivatives serve as privileged scaffolds, frequently utilized in the design of histone deacetylase (HDAC) inhibitors, kinase modulators, and complex signaling pathway disruptors. 4-(4-Aminobenzamido)-N-methylbenzamide (CAS: 1156046-70-6) is a highly specialized building block characterized by its dual-amide linkage and terminal primary amine.

Understanding the physicochemical properties of this compound is not merely a regulatory checkbox; it is the fundamental basis for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Because this molecule exhibits poor aqueous solubility and high lipophilicity, standard analytical techniques often fail. This whitepaper provides a comprehensive, field-proven guide to the structural profiling, mechanistic behavior, and self-validating experimental protocols required to accurately characterize this compound.

Structural and Molecular Profiling

The molecular architecture of 4-(4-aminobenzamido)-N-methylbenzamide dictates its macroscopic behavior. The molecule contains three key functional zones:

  • The Primary Amine (4-amino group): Acts as a hydrogen-bond donor and the sole ionizable center.

  • The Dual Amide Core: Provides conformational rigidity and acts as both hydrogen-bond donors and acceptors.

  • The N-Methyl Group: Caps the terminal amide, slightly increasing lipophilicity and preventing secondary hydrogen-bond networking at that terminus.

Quantitative Data Summary

The following table summarizes the theoretical and predicted physicochemical properties critical for formulation and assay design [1].

PropertyValueUnit / DescriptorMechanistic Impact
Chemical Formula C₁₅H₁₅N₃O₂-Determines exact mass for LC-MS/MS tracking.
Molecular Weight 269.29 g/mol Falls within Lipinski’s Rule of 5 (optimal for oral bioavailability).
CAS Registry Number 1156046-70-6-Unique identifier for sourcing and compliance.
Predicted pKa (Amine) ~2.5 - 3.0pH unitsHighly un-ionized at physiological pH (7.4).
Predicted logP 2.0 - 2.5-Optimal lipophilicity for passive membrane permeation.
Topological Polar Surface Area (TPSA) 84.2ŲFavorable for intracellular target engagement (<140 Ų).
H-Bond Donors / Acceptors 3 / 5CountDrives strong solid-state crystal lattice energy (high melting point).

Mechanistic Insights into Physicochemical Behavior

As an application scientist, I often see assays fail because the inherent chemistry of the molecule is misunderstood. For 4-(4-aminobenzamido)-N-methylbenzamide, two parameters dictate its behavior in vitro and in vivo:

Acid-Base Chemistry (pKa)

While aliphatic amines typically have a pKa around 9-10, the primary amine in this molecule is attached to a benzene ring that is para-substituted with an electron-withdrawing amide carbonyl. This delocalizes the nitrogen's lone pair into the aromatic system, drastically reducing its basicity [2]. Consequently, the pKa drops to approximately 2.5. At a physiological pH of 7.4, the molecule is >99.9% un-ionized. This lack of ionization prevents the compound from utilizing charge-mediated solvation, leading to its poor aqueous solubility.

Lipophilicity and Permeability (logP)

Because the molecule remains neutral in systemic circulation, its lipophilicity (logP) is the primary driver of membrane permeability. With an estimated logP of 2.0–2.5, it partitions readily into lipid bilayers. However, this same lipophilicity drives non-specific binding to plastic consumables during in vitro assays, necessitating careful material selection (e.g., using glass vials or low-binding plates).

Pathway Ligand Benzamide Scaffold (Un-ionized at pH 7.4) Membrane Lipid Bilayer (High Permeability) Ligand->Membrane logP ~ 2.0 Target Intracellular Target (e.g., HDAC/Kinase) Membrane->Target Diffusion Effect Pharmacological Modulation Target->Effect H-Bonding (Amide/Amine)

Influence of physicochemical properties on the cellular permeability of benzamides.

Experimental Protocols for Physicochemical Characterization

To generate reliable data for a poorly soluble compound like 4-(4-aminobenzamido)-N-methylbenzamide, standard aqueous protocols must be adapted. The following methodologies are designed as self-validating systems to ensure data integrity.

Workflow Start 4-(4-Aminobenzamido)- N-methylbenzamide (Solid API) Sol Aqueous Solubility (Thermodynamic) Start->Sol Suspension pKa Ionization Constant (pKa) Potentiometric Titration Start->pKa Co-solvent prep LogP Lipophilicity (logP/logD) Shake-Flask Method Start->LogP Octanol/Water LCMS LC-MS/MS Quantification Sol->LCMS Filtrate analysis Extrap Yasuda-Shedlovsky Extrapolation pKa->Extrap Non-linear fitting LogP->LCMS Phase sampling

Workflow for the physicochemical profiling of poorly soluble benzamide derivatives.

Protocol 1: pKa Determination via Yasuda-Shedlovsky Extrapolation

Because the compound precipitates in water during titration, a co-solvent method is mandatory [3]. We utilize methanol-water mixtures and extrapolate back to 0% co-solvent.

  • Electrode Calibration (Self-Validation): Perform a Gran plot analysis using standard buffers (pH 4, 7, 10). Causality: If the Nernstian slope deviates from 59.16 ± 0.5 mV/pH unit at 25°C, recalibrate. A faulty electrode in a co-solvent system will exponentially compound errors during extrapolation.

  • Sample Preparation: Dissolve the compound in varying ratios of methanol/water (e.g., 30%, 40%, 50%, and 60% methanol by volume) to a final concentration of 1 mM.

  • Potentiometric Titration: Titrate the solutions from pH 2.0 to 11.0 using 0.1 M KOH (standardized) under an inert argon atmosphere to prevent CO₂ absorption.

  • Data Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant of the solvent mixtures. Apply the to extrapolate the y-intercept, yielding the true aqueous pKa [4].

Protocol 2: logP Determination via the Shake-Flask Method

The shake-flask method remains the gold standard for lipophilicity, provided mass balance is strictly monitored.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours to mutually saturate the phases. Separate via a separatory funnel.

  • Spiking: Dissolve the compound in the saturated 1-octanol phase to a concentration of 100 µg/mL.

  • Equilibration: Combine equal volumes (e.g., 5 mL) of the spiked octanol and saturated buffer in a glass vial. Shake at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Self-Validation): Carefully sample both phases using a syringe (avoiding the interface). Quantify via LC-MS/MS. Causality: Calculate the total mass recovered. If the mass balance is <95% of the initial spike, the compound has likely aggregated at the interface or adsorbed to the glass, invalidating the partition coefficient.

Protocol 3: Thermodynamic Aqueous Solubility

Kinetic solubility (DMSO dropwise into water) overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium of the solid lattice.

  • Suspension Creation: Add an excess of solid 4-(4-aminobenzamido)-N-methylbenzamide (e.g., 5 mg) to 1 mL of pH 7.4 phosphate buffer in a glass vial.

  • Incubation: Shake the suspension at 37°C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Solid-State Check (Self-Validation): Recover the residual solid from the vial and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the crystal form has transitioned to a hydrate or amorphous state during the 48 hours, the LC-MS/MS quantification represents the solubility of the new phase, not the original API.

References

  • ChemRxiv - Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks URL: [Link]

  • PubMed / Journal of Pharmaceutical and Biomedical Analysis - pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures URL:[Link]

  • Pion Inc. - The use of cosolvent pKa assays for poorly soluble compounds URL:[Link]

Exploratory

An In-depth Technical Guide to N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide and its Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry and materials science, prized for its structural rigidity, synthetic accessibility, and diverse biological activities.[1][2] This guide focuses on the specific molecule, N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide, a compound of interest due to its structural relation to known bioactive molecules and industrial intermediates. While this precise N-methyl derivative is not widely documented with a dedicated CAS number, this guide will provide a comprehensive overview based on the established chemistry of its close analog, 4-amino-N-(4-carbamoylphenyl)benzamide, and the broader class of N-arylbenzamides. We will delve into its identification, synthesis, potential applications, and the analytical methodologies required for its characterization, offering a robust framework for its study and utilization in research and development.

Part 1: Core Identifiers and Chemical Properties

A precise and unambiguous identification of a chemical entity is paramount for any scientific investigation. As of the latest literature review, a specific CAS number for "4-(4-aminobenzamido)-N-methylbenzamide," more systematically named N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide, has not been assigned. This suggests that it is either a novel compound or not yet cataloged in major chemical databases.

However, its close structural analog, 4-amino-N-(4-carbamoylphenyl)benzamide, is well-documented and serves as an excellent reference point.

IdentifierValueSource
CAS Number 74441-06-8[3]
IUPAC Name 4-amino-N-(4-carbamoylphenyl)benzamide[3]
Molecular Formula C₁₄H₁₃N₃O₂[3]
Molecular Weight 255.27 g/mol [3]
InChIKey FSPYMSUDIVFOHY-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)N[3]

The predicted properties for the target molecule, N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide (C₁₅H₁₅N₃O₂), would be expected to be very similar to its primary amide analog, with a slight increase in molecular weight (269.30 g/mol ) and potentially altered solubility and lipophilicity due to the additional methyl group.

Part 2: Synthesis and Methodologies

The synthesis of N-arylbenzamides is a well-established area of organic chemistry. The primary strategy involves the formation of an amide bond between a benzoic acid derivative and an aniline derivative.[1] For the target molecule, N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide, a retrosynthetic analysis suggests two primary routes, both culminating in the crucial amide bond formation.

G cluster_0 Retrosynthetic Pathways cluster_1 Route A cluster_2 Route B Target N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide Amide_Bond Amide Bond Formation Target->Amide_Bond Disconnection A1 4-Aminobenzoic Acid Derivative Amide_Bond->A1 Precursor 1 A2 4-Amino-N-methylbenzamide Amide_Bond->A2 Precursor 2 B3 N-(4-(methylcarbamoyl)phenyl)-4-nitrobenzamide Amide_Bond->B3 Intermediate B1 4-Nitrobenzoyl Chloride B2 4-Amino-N-methylbenzamide B3->B1 B3->B2 B4 Reduction B3->B4 B4->Target

Caption: Retrosynthetic analysis of N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide.

Experimental Protocol: A Generalized Approach

The following protocol outlines a robust, two-step synthesis adaptable for N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide, based on the synthesis of its analog, which is an intermediate for Pigment Yellow 181.[4] This method involves an initial acylation followed by a reduction.

Step 1: Synthesis of the Nitro Intermediate (N-(4-(methylcarbamoyl)phenyl)-4-nitrobenzamide)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-amino-N-methylbenzamide in a suitable anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone).

  • Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove any unreacted starting materials and salts, and dry under vacuum.

Step 2: Reduction of the Nitro Group to the Amine

  • Reaction Setup: To a flask containing the dried nitro intermediate, add a suitable solvent such as ethanol or methanol.

  • Reduction: The reduction of the nitro group can be achieved through several methods:

    • Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

    • Chemical Reduction: Alternatively, use a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • For chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide.

G start Start step1 Dissolve 4-amino-N-methylbenzamide in anhydrous solvent start->step1 step2 Cool to 0-5 °C step1->step2 step3 Slowly add 4-nitrobenzoyl chloride solution step2->step3 step4 Stir at room temperature (4-6 hours) step3->step4 step5 Monitor by TLC step4->step5 step6 Precipitate in cold water, filter, and dry step5->step6 intermediate Nitro Intermediate step6->intermediate step7 Dissolve intermediate in solvent intermediate->step7 step8 Perform reduction (e.g., catalytic hydrogenation) step7->step8 step9 Monitor by TLC step8->step9 step10 Work-up (e.g., filter catalyst) step9->step10 step11 Purify by recrystallization step10->step11 end Final Product step11->end

Caption: General workflow for the synthesis of N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide.

Part 3: Potential Applications and Biological Significance

The N-arylbenzamide scaffold is a "privileged structure" in drug discovery, appearing in a multitude of compounds with diverse pharmacological activities.[2]

  • Anticancer Agents: Many N-arylbenzamide derivatives have been developed as potent anticancer agents, often targeting key cellular processes like tubulin polymerization or kinase signaling pathways.[1][6]

  • Antimicrobial and Antiviral Activity: This class of compounds has also shown promise as antimicrobial and antiviral agents. For example, certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71.[7]

  • Enzyme Inhibition: The structural features of N-arylbenzamides make them suitable for designing enzyme inhibitors. For instance, analogs have been investigated as inhibitors of DNA methyltransferases.[8]

  • Materials Science: The rigid and planar nature of the N-arylbenzamide core makes these compounds interesting for applications in materials science, such as in the development of high-performance polymers and organic pigments. The analog 4-amino-N-(4-carbamoylphenyl)benzamide is a known intermediate for Pigment Yellow 181.[4]

Part 4: Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating a high degree of purity.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structure.¹H and ¹³C NMR spectra with chemical shifts and coupling constants consistent with the proposed structure.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds.

Conclusion

While N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide is not a widely cataloged compound, its synthesis and characterization are well within the reach of standard organic chemistry methodologies. By leveraging the extensive knowledge base of its close analog, 4-amino-N-(4-carbamoylphenyl)benzamide, and the broader class of N-arylbenzamides, researchers can confidently approach its synthesis and explore its potential applications. This guide provides a solid foundation for such endeavors, emphasizing a logical, evidence-based approach to the study of this promising molecule.

References

  • PubChem. 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. [Link]

  • Alchem Pharmtech. 4-AMino-N-(4-carbaMoylphenyl)benzaMide. [Link]

  • Taylor & Francis Online. N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. [Link]

  • PubChem. N-(4-(aminocarbonyl)phenyl)-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Farmacia Journal. NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • MDPI. Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. [Link]

  • An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions. [Link]

  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

  • Technical Disclosure Commons. Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

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Foundational

Solubility Profile of 4-(4-Aminobenzamido)-N-methylbenzamide: Mechanistic Insights and Empirical Workflows in Aqueous vs. DMSO Systems

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-(4-aminobenzamido)-N-methylbenzamide (CAS: 1156046-70-6) Introduction & Physicochemical Profiling In early-stage drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-(4-aminobenzamido)-N-methylbenzamide (CAS: 1156046-70-6)

Introduction & Physicochemical Profiling

In early-stage drug discovery, highly functionalized building blocks often present significant physicochemical hurdles. 4-(4-aminobenzamido)-N-methylbenzamide is a rigid, planar bis-amide scaffold. From a structural perspective, it presents a classic "brick dust" solubility profile. Its molecular architecture comprises two planar aromatic rings, two amide linkages, one primary amine, and an N-methyl group.

Understanding the solubility of this compound requires analyzing the causality of its solvent interactions:

  • The Aqueous Deficit (High Lattice Energy): The compound's planarity and multiple hydrogen-bond (H-bond) donors and acceptors facilitate a tightly packed, high-energy crystal lattice. When introduced to water, the thermodynamic cost of breaking these intermolecular interactions (lattice energy) far exceeds the energy gained from aqueous solvation. Furthermore, creating a cavity in the water network to accommodate the hydrophobic aromatic core incurs a massive entropic penalty, driving the equilibrium strongly toward the solid state[1].

  • The DMSO Advantage (H-Bond Disruption): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent characterized by a highly polarized S=O bond. The sulfoxide oxygen acts as an exceptionally strong H-bond acceptor[2]. When the solid compound is introduced to DMSO, the solvent effectively competes for the solute's H-bond donors (the primary amine and amide N-H groups), disrupting the intermolecular hydrogen bond networks (HBNs) that hold the crystal lattice together[3],[4]. This disruption of crystal packing leads to rapid and near-complete solvation[5].

SolvationMechanism Solid Solid State (Crystal Lattice) Water Aqueous Buffer (High Cavity Penalty) Solid->Water Hydration DMSO DMSO (Strong H-Bond Acceptor) Solid->DMSO Solvation Insoluble Precipitation / Suspension (<10 µg/mL) Water->Insoluble Lattice Energy > Solvation Soluble Complete Solvation (>50 mg/mL) DMSO->Soluble H-Bond Disruption

Mechanistic divergence of 4-(4-aminobenzamido)-N-methylbenzamide solvation in Water vs. DMSO.

Strategic Context: Kinetic vs. Thermodynamic Solubility

In pharmaceutical profiling, solubility is not a static integer but a condition-dependent parameter. Distinguishing between kinetic and thermodynamic solubility is critical for accurate assay design[6],[7].

  • Kinetic Solubility: This represents the concentration at which a pre-dissolved compound (typically in a DMSO stock) begins to precipitate when diluted into an aqueous buffer[6]. It reflects an artificial, metastable state heavily influenced by nucleation kinetics and the presence of the DMSO cosolvent. It is primarily used for high-throughput triage to ensure compounds do not precipitate during in vitro biological assays[7],[8].

  • Thermodynamic Solubility: This is the true equilibrium concentration of the compound's most stable crystalline form in a specific solvent at a constant temperature[6],[7]. It is the gold standard for predicting in vivo bioavailability and formulation requirements[7].

Quantitative Data Synthesis

Based on the structural pharmacophore and empirical behavior of analogous bis-amides, the expected solubility parameters for 4-(4-aminobenzamido)-N-methylbenzamide are summarized below:

ParameterAqueous Buffer (pH 7.4)Dimethyl Sulfoxide (DMSO)
Solvent Role H-Bond Donor/Acceptor (High Cavity Penalty)Strong H-Bond Acceptor (Aprotic)
Lattice Disruption PoorExcellent
Kinetic Solubility (1% DMSO spike) 10 - 50 µM (Metastable)N/A (Stock Solution up to 50 mM)
Thermodynamic Solubility (Solid) < 10 µg/mL (Highly Insoluble)> 50 mg/mL (Highly Soluble)
Primary Solvation Barrier Crystal Lattice Energy & HydrophobicityNone

Empirical Methodologies: Self-Validating Protocols

To generate reliable data, solubility protocols must be designed as self-validating systems. A common pitfall in early discovery is mistaking colloidal aggregation for true solution, or failing to recognize polymorph transformations during equilibration.

Workflow cluster_kinetic Kinetic Solubility Pathway cluster_thermo Thermodynamic Solubility Pathway Start 4-(4-aminobenzamido)-N-methylbenzamide (Solid Powder) K_DMSO Dissolve in DMSO (10-50 mM Stock) Start->K_DMSO T_Buffer Add Excess Solid to Buffer (pH 7.4 / Biorelevant) Start->T_Buffer K_Spike Spike into Aqueous Buffer (1% DMSO final) K_DMSO->K_Spike K_Incubate Incubate 2-24h (Metastable State) K_Spike->K_Incubate Analysis Phase Separation (Centrifugation/Filtration) & LC-MS/MS Quantification K_Incubate->Analysis T_Incubate Shake-Flask Equilibration (24-72h @ 37°C) T_Buffer->T_Incubate T_Phase Verify Solid Form (XRPD / DSC) T_Incubate->T_Phase T_Phase->Analysis

Parallel workflows for determining kinetic vs. thermodynamic solubility profiles.

Protocol A: Kinetic Solubility via Solvent Shift (High-Throughput)

Purpose: Determine the precipitation threshold in assay buffer to prevent false negatives in biological screens.

  • Stock Preparation: Prepare a 10 mM to 50 mM stock solution of 4-(4-aminobenzamido)-N-methylbenzamide in 100% anhydrous DMSO[9].

  • Aqueous Spiking: Aliquot the DMSO stock into a 96-well plate containing the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of exactly 1.0% v/v[9].

  • Incubation: Agitate the plate at room temperature for 2 to 24 hours.

  • Self-Validation (Nephelometry): Before filtration, read the plate using a nephelometer (light scattering). Causality: A sharp increase in scatter indicates the formation of colloidal aggregates or sub-visible precipitates, which LC-MS might falsely quantify if filters fail or if the compound forms nano-suspensions[6].

  • Phase Separation & Quantification: Filter the mixture through a low-binding 0.45 µm PTFE membrane. Dilute the filtrate 10x to 30x with DMSO to prevent secondary precipitation, and quantify the parent mass via LC-MS/MS against a standard curve[9].

Protocol B: Thermodynamic Solubility via Shake-Flask (Equilibrium)

Purpose: Determine the true equilibrium solubility of the crystalline solid for formulation and in vivo dosing.

  • Solid Addition: Add an excess of crystalline 4-(4-aminobenzamido)-N-methylbenzamide (e.g., 2-5 mg) directly into a glass vial containing 1 mL of the target medium (e.g., FaSSIF, FeSSIF, or unbuffered water)[6],[9]. Crucial: Do not use any DMSO.

  • Equilibration: Seal the vial and agitate continuously at 37°C for 24 to 72 hours to ensure thermodynamic equilibrium is reached[6],[9].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid, followed by careful supernatant filtration to avoid disturbing the sediment[6].

  • Self-Validation (Solid-State Verification): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: The compound may have transformed into a less soluble hydrate or a different polymorph during the 72-hour aqueous incubation. Knowing the exact solid form at equilibrium is mandatory for the thermodynamic data to be valid[8],[1].

  • Quantification: Analyze the clarified supernatant via reversed-phase HPLC-UV or LC-MS/MS[9].

References[6] Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.View Source[7] Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks - ResearchGate. View Source[9] ADME Solubility Assay - BioDuro-Global CRDMO. View Source[8] Solubility in Pharmaceutical R&D: Predictions and Reality - American Pharmaceutical Review.View Source[1] Will we ever be able to accurately predict solubility? - PMC (NIH). View Source[3] Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution - ResearchGate. View Source[5] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - MDPI. View Source[4] Disruption of Hydrogen Bond Networks by Organic Salts - ACS Publications. View Source[2] Pillared graphene oxide frameworks for the adsorption and separation of polar protic and aprotic liquid solvents - AIP Publishing. View Source

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Exploratory

An In-depth Technical Guide to the Synthesis and Putative History of N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "4-(4-aminobenzamido)-N-methylbenzamide" is not described in existing chemical literature under this specific nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "4-(4-aminobenzamido)-N-methylbenzamide" is not described in existing chemical literature under this specific nomenclature. The name is chemically ambiguous. This guide proposes a plausible structure, N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide , based on a systematic interpretation of the name's constituent parts. The history and synthetic protocols detailed herein are constructed based on established principles of organic chemistry and the documented synthesis of structurally related molecules.

Introduction: Deconstructing a Name, Building a Molecule

The field of medicinal chemistry is rich with molecular scaffolds built upon amide linkages, prized for their stability and ability to participate in hydrogen bonding. The benzamide moiety, in particular, is a cornerstone of numerous therapeutic agents. The query for "4-(4-aminobenzamido)-N-methylbenzamide" suggests a molecule linking two key pharmacophores: a derivative of 4-aminobenzoic acid (PABA) and a derivative of N-methylbenzamide.

This guide focuses on the synthesis and conceptual history of a plausible interpretation of this name: N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide (Figure 1). This molecule features a central N-phenyl-benzamide core, a common structure in biologically active compounds.

Figure 1: Proposed Structure of N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide
Chemical structure of N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide

This document will provide a robust, scientifically-grounded framework for the synthesis of this target molecule. It will delve into the history of its core chemical precursors, offer detailed, step-by-step synthetic protocols with justifications for experimental choices, and discuss potential avenues for its application in research and drug development.

Historical Context and Foundational Precursors

While the target molecule itself lacks a documented history, its building blocks are deeply rooted in the history of organic and medicinal chemistry.

  • 4-Aminobenzoic Acid (PABA): Initially discovered as a bacterial growth factor and a component of the folic acid structure, PABA and its derivatives have been extensively studied.[1] Its structural motif is present in local anesthetics (e.g., procaine) and sulfonamide antibiotics.

  • 4-Amino-N-methylbenzamide: This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2][3] Its preparation from more common starting materials like 4-nitrobenzoic acid is a well-established multi-step process.

  • Amide Bond Synthesis: The development of methods to form stable amide bonds, such as the Schotten-Baumann reaction involving an amine and an acyl chloride, has been pivotal.[4] This reaction, often performed in the presence of a base to neutralize the HCl byproduct, remains a cornerstone of modern organic synthesis.

The conceptual "discovery" of our target molecule lies at the intersection of these fields—the logical combination of known pharmacophores to explore new chemical space.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to synthesizing the target molecule involves a convergent strategy. The final amide bond formation is the key step, connecting two advanced intermediates. A retrosynthetic analysis (Figure 2) reveals a practical pathway.

The forward synthesis strategy is therefore:

  • Synthesize the key intermediate, 4-amino-N-methylbenzamide , starting from 4-nitrobenzoic acid.

  • Couple this intermediate with 4-nitrobenzoyl chloride to form the dinitro precursor.

  • Perform a final reduction of the nitro group to yield the target amine. This use of a nitro group as a protected form of an amine is a classic and effective strategy in multi-step synthesis.

G Target N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide Intermediate1 N-(4-(methylcarbamoyl)phenyl)-4-nitrobenzamide Target->Intermediate1 Nitro Reduction PrecursorA 4-Nitrobenzoyl Chloride Intermediate1->PrecursorA Amide Coupling PrecursorB 4-Amino-N-methylbenzamide Intermediate1->PrecursorB Amide Coupling

A brief, descriptive caption. (Within 100 characters)

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target molecule. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Key Intermediate: 4-Amino-N-methylbenzamide

This synthesis is a three-step process starting from 4-nitrobenzoic acid.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Nitro Reduction Start 4-Nitrobenzoic Acid AcylChloride 4-Nitrobenzoyl Chloride Start->AcylChloride SOCl₂, cat. DMF AcylChloride->NitroAmide_ref NitroAmide 4-Nitro-N-methylbenzamide FinalAmine_ref FinalAmine_ref AcylChloride_ref->NitroAmide CH₃NH₂ FinalAmine 4-Amino-N-methylbenzamide NitroAmide_ref->FinalAmine H₂, Pd/C

Workflow for the synthesis of the 4-amino-N-methylbenzamide intermediate.

Step 4.1.1: Synthesis of 4-Nitrobenzoyl Chloride

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is necessary for efficient amidation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[5][6]

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitrobenzoic acid (1 eq.).

    • Add an excess of thionyl chloride (SOCl₂, ~3 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq.).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude 4-nitrobenzoyl chloride, a yellow solid, is typically used in the next step without further purification.

Step 4.1.2: Synthesis of 4-Nitro-N-methylbenzamide

  • Rationale: This step involves a nucleophilic acyl substitution where methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically fast and high-yielding.[7][8]

  • Protocol:

    • Dissolve the crude 4-nitrobenzoyl chloride (1 eq.) from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (CH₃NH₂, ~2.2 eq., typically as a 40% solution in water or a 2M solution in THF) dropwise with vigorous stirring. An excess is used to react with the acyl chloride and neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with water and extract with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain 4-nitro-N-methylbenzamide as a solid.

Step 4.1.3: Synthesis of 4-Amino-N-methylbenzamide

  • Rationale: The reduction of the aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, with water as the only byproduct.[7][9]

  • Protocol:

    • In a hydrogenation vessel, dissolve 4-nitro-N-methylbenzamide (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight).

    • Purge the vessel with nitrogen, then introduce hydrogen gas (H₂), typically at a pressure of 1-3 atm (or using a balloon).

    • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-N-methylbenzamide, which can be purified further by recrystallization if necessary.

Amide Coupling: Synthesis of N-(4-(methylcarbamoyl)phenyl)-4-nitrobenzamide
  • Rationale: This is the key bond-forming step, creating the central N-phenyl-benzamide linkage via another Schotten-Baumann type reaction.[4][10] A non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the HCl produced without competing in the reaction.

  • Protocol:

    • Dissolve the synthesized 4-amino-N-methylbenzamide (1 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent such as DCM or dioxane in a round-bottom flask.

    • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq.) in the same anhydrous solvent.

    • Slowly add the 4-nitrobenzoyl chloride solution to the amine solution at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude solid product, N-(4-(methylcarbamoyl)phenyl)-4-nitrobenzamide, can be purified by recrystallization.

Final Reduction: Synthesis of N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide
  • Rationale: The final step is the selective reduction of the remaining nitro group. Catalytic hydrogenation is again an excellent choice due to its clean nature and high efficiency, leaving the existing amide bonds intact.[11]

  • Protocol:

    • Follow the same procedure as described in Step 4.1.3, using N-(4-(methylcarbamoyl)phenyl)-4-nitrobenzamide as the starting material.

    • Dissolve the nitro compound in ethanol or a similar solvent, add 10% Pd/C, and subject the mixture to a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst and concentrate the solvent.

    • The final product, N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide , can be purified by recrystallization to achieve high purity suitable for analysis and further research.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)
4-Nitrobenzoic AcidC₇H₅NO₄167.12Yellow Solid
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.56Yellow Solid
4-Nitro-N-methylbenzamideC₈H₈N₂O₃180.16Solid
4-Amino-N-methylbenzamideC₈H₁₀N₂O150.18Solid
N-(4-(methylcarbamoyl)phenyl)-4-nitrobenzamideC₁₅H₁₃N₃O₄315.28Solid
N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamideC₁₅H₁₅N₃O₂285.30Solid

Potential Applications and Future Directions

The structural motif of N-phenyl-benzamide is prevalent in a wide range of biologically active molecules, including kinase inhibitors and other enzyme-targeted therapeutics. The presence of two primary amine groups and two amide linkages in the final molecule provides multiple sites for hydrogen bonding, which is critical for binding to biological targets.

Potential research applications for N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide could include:

  • Screening for Kinase Inhibition: Many kinase inhibitors feature similar aromatic and amide-based structures.

  • Polymer Science: The diamine nature of the molecule makes it a potential monomer for the synthesis of novel polyamides or polyimides with specific properties.

  • Fragment-Based Drug Discovery: It can serve as a starting point or a core fragment for the development of more complex therapeutic agents.

Conclusion

While the compound "4-(4-aminobenzamido)-N-methylbenzamide" is not found in the chemical literature under that name, this guide provides a scientifically rigorous pathway to a plausible structural equivalent, N-(4-(methylcarbamoyl)phenyl)-4-aminobenzamide . By leveraging well-established synthetic reactions—acyl chloride formation, amidation, and nitro group reduction—this guide offers a complete and logical framework for its preparation. The detailed protocols, rooted in the history of its precursor molecules, provide a valuable resource for researchers aiming to explore this and other novel chemical entities.

References

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  • ResearchGate. (2025). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. [Link]

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  • Farmacia Journal. (n.d.). NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

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Foundational

A Senior Application Scientist's Guide to Ligand-Based Pharmacophore Modeling of 4-(4-aminobenzamido)-N-methylbenzamide Derivatives

Abstract This technical guide provides a comprehensive, in-depth protocol for the development, validation, and application of a ligand-based pharmacophore model for 4-(4-aminobenzamido)-N-methylbenzamide derivatives. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the development, validation, and application of a ligand-based pharmacophore model for 4-(4-aminobenzamido)-N-methylbenzamide derivatives. This class of compounds, featuring a core benzamide scaffold, is prevalent in the development of inhibitors for various enzymatic targets, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1][2] The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each decision in the workflow, reflecting field-proven insights. We will cover dataset preparation, robust model generation, rigorous multi-step validation, and application in virtual screening to identify novel chemical matter. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in drug discovery and computational chemistry.

Introduction: The Rationale for Pharmacophore Modeling

The 4-(4-aminobenzamido)-N-methylbenzamide scaffold represents a privileged structure in medicinal chemistry. Its derivatives have been investigated as inhibitors for a range of enzymes, where the benzamide moiety often plays a crucial role in binding to the target protein.[1][2][3][4][5] When designing new inhibitors based on this scaffold, understanding the key three-dimensional arrangement of chemical features responsible for biological activity is paramount. This is the core concept of a pharmacophore: "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure".[6][7]

Pharmacophore modeling serves as a powerful computational tool in modern drug discovery, enabling researchers to:

  • Identify Novel Scaffolds: Use the model as a 3D query to search large chemical databases for new molecules that possess the required features but may have a different core structure (scaffold hopping).[8][9]

  • Guide Lead Optimization: Highlight which functional groups are essential for activity, thereby informing synthetic chemistry efforts to enhance potency and selectivity.[10][11]

  • Elucidate Structure-Activity Relationships (SAR): Provide a 3D structural hypothesis that explains the observed SAR data for a series of compounds.[6]

This guide will focus on the ligand-based approach, which is particularly valuable when a high-resolution crystal structure of the target protein is unavailable.[12][13][14] This method relies on a set of known active ligands to deduce the common spatial features required for activity.[12][13]

The Pharmacophore Modeling Workflow: A Conceptual Overview

A successful pharmacophore modeling campaign is a systematic, iterative process. It begins with high-quality data and proceeds through model generation and rigorous validation before being applied to discover new compounds. Each step builds upon the last, ensuring the final model is both predictive and robust.

G Figure 1. High-Level Pharmacophore Modeling Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Building & Validation cluster_2 Phase 3: Application A 1. Dataset Curation (Actives & Inactives) B 2. Conformational Analysis (3D Structure Generation) A->B Diverse & Potent Ligands C 3. Feature Identification & Model Generation B->C D 4. Hypothesis Ranking & Selection C->D Generate Multiple Hypotheses E 5. Rigorous Validation (Test Set & Decoy Set) D->E Select Top-Ranked Model F 6. Virtual Screening (Database Search) E->F Validated Model G 7. Hit Filtration & Analysis F->G Identify Potential Hits

Caption: A structured workflow for ligand-based pharmacophore modeling.

Detailed Methodologies and Protocols

As a Senior Application Scientist, it is crucial to emphasize that the quality of the input data directly dictates the quality of the resulting model. Garbage in, garbage out.

Protocol: Ligand Dataset Preparation

Causality: The goal is to create a training set of molecules that, despite their structural diversity, are believed to share a common binding mode. This set will teach the algorithm what features are essential for activity. A test set, which is not used for model building, is crucial for unbiased validation of the model's predictive power.[15]

Step-by-Step Protocol:

  • Data Compilation:

    • Assemble a set of 4-(4-aminobenzamido)-N-methylbenzamide derivatives with high-quality, consistent biological activity data (e.g., IC50, Ki) against a single target.

    • Aim for at least 15-20 structurally diverse active compounds.

    • Define a clear activity threshold to classify compounds as "active" (e.g., pIC50 ≥ 7.0) and "inactive" (e.g., pIC50 ≤ 5.0).[16]

  • Dataset Partitioning:

    • Divide the dataset into a training set (approx. 70-80% of the compounds) and a test set (the remaining 20-30%).

    • Expert Insight: Ensure that the full range of structural diversity and activity values is represented in both the training and test sets. This prevents bias and ensures the test set is a true challenge for the model.

  • Ligand Structure Preparation:

    • For each molecule in both sets, generate a 3D structure.

    • Correct protonation states at a physiological pH (e.g., 7.4). This is critical as features like hydrogen bond donors/acceptors depend on it.

    • Perform a thorough conformational search for each ligand to generate a diverse ensemble of low-energy 3D conformations.[13] Small molecules are flexible, and the biologically active conformation is not necessarily the global minimum.[7][12] This step is computationally intensive but non-negotiable for quality.

Protocol: Pharmacophore Model Generation and Selection

Causality: This phase involves identifying common chemical features among the active compounds in the training set and generating spatial hypotheses.[6] The algorithm superimposes the flexible conformations of the active molecules to find a 3D arrangement of features shared by all of them.[13]

Step-by-Step Protocol:

  • Feature Definition: Define the pharmacophoric features to be considered. For benzamide derivatives, these typically include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Aromatic Ring (AR)

    • Hydrophobic (HY)

    • Positive/Negative Ionizable

  • Hypothesis Generation:

    • Using a software package like Phase (Schrödinger), LigandScout, or MOE, submit the prepared training set to the pharmacophore generation module.[10][12][17]

    • The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination of 3D features.

  • Hypothesis Ranking and Selection:

    • The generated hypotheses are scored and ranked based on how well they map the active compounds while excluding inactive ones.

    • Expert Insight: Do not blindly trust the top-ranked model. Visually inspect the top 3-5 hypotheses. Ensure the identified features make chemical sense. For our target scaffold, a good model should likely map the amide carbonyl (HBA), the primary amine (HBD), and the aromatic rings (AR/HY). The selected model should represent a chemically intuitive binding mode.

A Hypothetical Pharmacophore Model

For the 4-(4-aminobenzamido)-N-methylbenzamide scaffold, a plausible pharmacophore model might consist of five features: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings.

G Figure 2. Hypothetical 5-Point Pharmacophore Model HBA1 HBA HBD1 HBD HBA1->HBD1 4.5 Å AR1 AR HBA1->AR1 6.1 Å HBA2 HBA HBD1->AR1 3.8 Å AR2 AR HBD1->AR2 8.9 Å AR1->AR2 5.2 Å AR2->HBA2 3.1 Å

Caption: A 2D representation of a 3D pharmacophore hypothesis.

Protocol: Rigorous Model Validation

Causality: This is the most critical step. A model is useless if it cannot distinguish between active and inactive compounds. Validation provides statistical confidence in the model's predictive ability.[9][13]

Step-by-Step Protocol:

  • Test Set Validation:

    • Screen the previously untouched test set against the selected pharmacophore hypothesis.

    • The model should correctly identify the majority of the active compounds in the test set and reject the inactive ones.

  • Decoy Set Screening (Enrichment Analysis):

    • Prepare a large "decoy set" of molecules. These should be drug-like compounds that are physically similar to the actives (e.g., similar molecular weight, logP) but are assumed to be inactive.

    • Combine your known active compounds with this large decoy set (e.g., 50 actives mixed with 4950 decoys).

    • Screen this combined database against your pharmacophore model.

  • Performance Metrics Calculation: A robust model will rank the active compounds much higher than the decoys. Calculate key metrics to quantify this:

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. An EF > 1 is essential.[18]

    • Goodness of Hit (GH) Score: A score ranging from 0 to 1 that balances the percentage of actives found against the percentage of the database screened. A GH score > 0.7 is generally considered a sign of a good model.[11]

    • Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of model quality (1.0 is perfect, 0.5 is random).[18]

Data Presentation: Interpreting Validation Results

Summarizing validation data in a clear table is crucial for assessing model performance.

Table 1: Hypothetical Validation Metrics for the Selected Pharmacophore Model

MetricValueInterpretation
Test Set Actives Identified 18 out of 20 (90%)High sensitivity in identifying known actives not used in model training.
Test Set Inactives Identified 2 out of 25 (8%)High specificity, correctly rejecting most inactive compounds.
Enrichment Factor (EF) at 1% 45.2The model is over 45 times more likely to find an active in the top 1% of the database than random chance.
Goodness of Hit (GH) Score 0.78Indicates a high-quality model balancing hit retrieval and false positives.[11]
AUC-ROC 0.91Excellent discriminatory power between active and decoy molecules.[18]

Application: Virtual Screening for Novel Hit Discovery

With a rigorously validated pharmacophore model, the final step is to use it for its primary purpose: finding new potential drug candidates.[10][19]

Protocol: Virtual Screening

  • Database Selection: Choose a large, diverse compound library for screening (e.g., ZINC, Enamine REAL, or an internal corporate database).

  • Pharmacophore Screening: Use the validated 5-point model as a 3D query to rapidly screen the multi-million compound database. This process is computationally efficient and will filter the database down to a manageable number of "hits" that fit the pharmacophore.[8][16]

  • Post-Screening Filtration:

    • The initial hit list may still be large. Apply additional filters to refine the selection.

    • Drug-likeness filters: Use criteria like Lipinski's Rule of Five to remove compounds with poor physicochemical properties.

    • Molecular Docking: For the most promising hits, perform molecular docking into a homology model or known crystal structure of the target (if available) to predict binding poses and further prioritize candidates.[20]

    • Visual Inspection: As a final step, a medicinal chemist should visually inspect the top-ranked hits to assess synthetic feasibility and identify any potentially reactive or undesirable functional groups.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the ligand-based pharmacophore modeling of 4-(4-aminobenzamido)-N-methylbenzamide derivatives. By adhering to a structured process of careful dataset preparation, rational model generation, and multi-faceted validation, researchers can develop a powerful predictive tool. Such a model is invaluable for guiding synthetic efforts, elucidating complex SAR, and, most importantly, accelerating the discovery of novel, high-quality lead compounds in the drug development pipeline. The integration of these computational methods is no longer an accessory but a central component of modern medicinal chemistry.[7][21]

References

  • ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Available at: [Link]

  • Frontiers in Chemistry. (n.d.). Pharmacophore modeling: advances and pitfalls. Available at: [Link]

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. Available at: [Link]

  • ScienceDirect. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Available at: [Link]

  • Dovepress. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available at: [Link]

  • PMC. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Available at: [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Available at: [Link]

  • PMC. (n.d.). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. Available at: [Link]

  • Institute of Molecular and Translational Medicine. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available at: [Link]

  • PMC. (n.d.). Pharmacophore modeling: advances and pitfalls. Available at: [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling (A).... Available at: [Link]

  • PubMed. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Available at: [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Available at: [Link]

  • MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Available at: [Link]

  • ResearchGate. (n.d.). Benzamide derivatives reported as AChE and CAs inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Available at: [Link]

  • Bioinformatics. (n.d.). Pharmacophore. Available at: [Link]

  • Schrödinger. (n.d.). Phase. Available at: [Link]

  • PubMed. (2025). Pharmacophore modeling in drug design. Available at: [Link]

  • MDPI. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling. Available at: [Link]

  • ACS Publications. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Available at: [Link]

  • Vensel Publications. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Available at: [Link]

  • PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Available at: [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Available at: [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore model of CETP inhibitor. Available at: [Link]

  • PubMed. (2018). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Available at: [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available at: [Link]

  • PDF. (n.d.). Pharmacophore Modeling Studies on 2-Arylidene-4-(Substituted Aryl) But-3-En-4-Olides. Available at: [Link]

  • Taylor & Francis. (n.d.). Pharmacophores – Knowledge and References. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 4-(4-aminobenzamido)-N-methylbenzamide

Introduction 4-(4-aminobenzamido)-N-methylbenzamide is a versatile bifunctional molecule characterized by a central diamide linkage and a terminal primary aromatic amine. This structure makes it a valuable building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-aminobenzamido)-N-methylbenzamide is a versatile bifunctional molecule characterized by a central diamide linkage and a terminal primary aromatic amine. This structure makes it a valuable building block in medicinal chemistry and materials science, suitable for further derivatization in the development of novel pharmaceutical agents, polymers, and molecular scaffolds. Its synthesis, while straightforward, requires careful control of reaction conditions to ensure high yield and purity.

This document provides a detailed, two-step protocol for the preparation of 4-(4-aminobenzamido)-N-methylbenzamide. The synthesis strategy involves the well-established carbodiimide-mediated amide coupling of a protected amino acid with an aromatic amine, followed by a standard deprotection step. The causality behind each procedural choice is explained to provide researchers with a robust and reproducible method.

Synthetic Strategy Overview

The synthesis is achieved through a two-step process, as outlined below. This strategy employs a tert-butyloxycarbonyl (Boc) protecting group on the starting carboxylic acid to prevent self-coupling and ensure regioselective amide bond formation.

Step 1: Amide Coupling. Formation of a protected intermediate, tert-butyl (4-((4-(methylcarbamoyl)phenyl)carbamoyl)phenyl)carbamate, via the coupling of 4-(Boc-amino)benzoic acid and 4-amino-N-methylbenzamide. This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Step 2: Deprotection. Removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the final product, 4-(4-aminobenzamido)-N-methylbenzamide.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A 4-(Boc-amino)benzoic Acid C Boc-Protected Intermediate A->C EDC, HOBt, DIPEA DMF, 0°C to RT B 4-amino-N-methylbenzamide B->C EDC, HOBt, DIPEA DMF, 0°C to RT D Boc-Protected Intermediate E 4-(4-aminobenzamido)-N-methylbenzamide D->E TFA, DCM Room Temperature G RCOOH R-COOH (Boc-Acid) OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + EDC EDC EDC Urea EDC-Urea (Byproduct) OAI->Urea + H₂O HOBt_ester HOBt Ester (Active Ester) OAI->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) OAI->N_acylurea Rearrangement (Minimized by HOBt) HOBt_in HOBt Amide R-CONH-R' (Product) HOBt_ester->Amide + R'-NH₂ HOBt_out HOBt (Regenerated) Amine R'-NH₂ (Amine)

Figure 2: Reaction mechanism of EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. EDC is an irritant, HOBt is a potential explosive when completely dry, and TFA is highly corrosive. Handle all reagents with care.

Part A: Synthesis of tert-butyl (4-((4-(methylcarbamoyl)phenyl)carbamoyl)phenyl)carbamate

Materials and Reagents:

ReagentMol. Wt. ( g/mol )CAS No.Purpose
4-(Boc-amino)benzoic acid237.2733296-34-3Carboxylic Acid
4-amino-N-methylbenzamide150.186274-22-2Amine
EDC·HCl (EDCI)191.7025952-53-8Coupling Agent
HOBt (monohydrate)153.14123333-53-9Coupling Additive
DIPEA129.247087-68-5Non-nucleophilic Base
N,N-Dimethylformamide (DMF)73.0968-12-2Solvent
Dichloromethane (DCM)84.9375-09-2Extraction Solvent
Saturated aq. NaHCO₃--Aqueous Wash
Brine--Aqueous Wash
Anhydrous MgSO₄120.377487-88-9Drying Agent

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-(Boc-amino)benzoic acid (1.0 eq) and 4-amino-N-methylbenzamide (1.0 eq). [1]2. Dissolve the solids in anhydrous DMF (approx. 10 mL per mmol of the limiting reagent).

  • Add HOBt monohydrate (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. [2]The base is crucial for neutralizing the hydrochloride salt of EDC and maintaining an optimal pH for the coupling reaction.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the stirred mixture in several small portions over 10 minutes. [3]Portion-wise addition helps to control the initial exothermic reaction upon activation of the carboxylic acid.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (16-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) (approx. 30-40 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the Boc-protected intermediate as a white or off-white solid.

Part B: Synthesis of 4-(4-aminobenzamido)-N-methylbenzamide

Materials and Reagents:

ReagentMol. Wt. ( g/mol )CAS No.Purpose
tert-butyl (...)carbamate (from Part A)369.44-Protected Intermediate
Dichloromethane (DCM)84.9375-09-2Solvent
Trifluoroacetic Acid (TFA)114.0276-05-1Deprotection Agent
Saturated aq. NaHCO₃--Neutralization

Procedure:

  • Dissolve the purified Boc-protected intermediate (1.0 eq) from Part A in DCM (approx. 10 mL per mmol).

  • To this solution, add trifluoroacetic acid (TFA) (approx. 10-20 eq, typically 20-25% v/v solution in DCM).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully concentrate the solvent under reduced pressure.

  • Re-dissolve the residue in EtOAc and slowly add saturated aqueous NaHCO₃ solution with stirring until gas evolution ceases and the pH of the aqueous layer is basic (~8-9).

  • Separate the organic layer, and extract the aqueous layer with additional EtOAc (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 4-(4-aminobenzamido)-N-methylbenzamide as a pure solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include distinct aromatic proton doublets for the two para-substituted rings, singlets for the primary amine (-NH₂) and amide (-NH-) protons, and a doublet for the N-methyl (-NHCH ₃) group coupled to its adjacent amide proton, along with a corresponding quartet for the amide proton (-NH CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Signals corresponding to the two distinct amide carbonyl carbons, aromatic carbons, and the N-methyl carbon are expected.

  • Mass Spectrometry (ESI-MS): For C₁₅H₁₅N₃O₂, the calculated molecular weight is 269.12. The expected mass-to-charge ratio would be m/z = 270.13 [M+H]⁺.

  • FTIR (KBr, cm⁻¹): Characteristic absorption bands are expected for N-H stretching of the primary amine and secondary amides (~3400-3200 cm⁻¹), C=O stretching of the amide groups (~1640-1660 cm⁻¹), and N-H bending (~1550 cm⁻¹).

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activ
  • 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516. PubChem - NIH.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

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Application

Title: A Robust, Validated HPLC-UV Method for the Quantification of 4-(4-aminobenzamido)-N-methylbenzamide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-aminobenzamido)-N-methylbenzamide. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The developed isocratic method utilizes a C18 stationary phase with a UV-transparent mobile phase of phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity.

Introduction and Scientific Rationale

4-(4-aminobenzamido)-N-methylbenzamide is a complex aromatic compound featuring both primary amine and multiple amide functionalities. Such molecules are common in pharmaceutical development, either as active pharmaceutical ingredients (APIs), synthetic intermediates, or potential impurities. A validated analytical method is therefore critical for ensuring product quality, stability, and regulatory compliance.

The core challenge in developing a method for this analyte lies in controlling the ionization state of the primary aromatic amine and managing the polarity conferred by the amide groups to achieve stable retention and sharp, symmetrical peak shapes. Reversed-phase chromatography is the logical choice, as it is a versatile and widely understood technique for separating moderately polar to non-polar compounds.[1]

Our development strategy is grounded in a systematic, science-driven approach. We begin by characterizing the analyte's physicochemical properties to inform the initial selection of the column, mobile phase, and detector settings. This is followed by a methodical optimization process and, finally, a comprehensive validation to prove the method is fit for its intended purpose.[2][3]

Analyte Characterization and Initial Method Design

A foundational understanding of the analyte's structure is paramount. 4-(4-aminobenzamido)-N-methylbenzamide possesses two key features that dictate the chromatographic strategy:

  • Aromatic Rings and Amide Bonds: The presence of two benzamide structures creates a significant chromophore, making UV detection a highly suitable and sensitive choice. The UV spectrum of similar benzamide derivatives shows strong absorbance in the 200-300 nm range.[4][5]

  • Ionizable Primary Amine: The primary aromatic amine group (p-amino) is basic. The pKa of the conjugate acid of similar aromatic amines is typically in the range of 3-5. To ensure consistent retention and avoid peak tailing from ionic interactions, the mobile phase pH must be controlled with a buffer. Operating at a pH at least 2 units below the pKa will ensure the amine is consistently in its protonated, cationic form, leading to stable retention behavior.[6][7]

Based on this analysis, the initial experimental design was established as follows:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC)[8]

  • Stationary Phase: A C18 column, the industry standard for its versatility and hydrophobicity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. Acetonitrile (ACN) was chosen over methanol for its lower viscosity and superior UV transparency.[9] A low pH phosphate buffer was selected to control the ionization of the analyte and minimize silanol interactions with the stationary phase.[6]

  • Detection: Diode Array Detection (DAD) to allow for the determination of the optimal detection wavelength (λmax) and to assess peak purity.

Experimental Workflow and Protocols

The overall method development and validation process follows a logical sequence, ensuring a robust and reliable final method.

G A Analyte Characterization (pKa, UV Spectrum, Solubility) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B informs C Systematic Optimization (pH, % Organic, Flow Rate) B->C leads to D Validation Protocol Design C->D E Execution of Validation (Linearity, Accuracy, Precision, etc.) D->E defines F Final Method Documentation E->F provides data for

Caption: High-level workflow for HPLC method development and validation.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • 4-(4-aminobenzamido)-N-methylbenzamide reference standard (>99% purity)

Protocol: Standard and Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of deionized water to make a 25 mM solution.

    • Adjust the pH to 2.8 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (HPLC Grade).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards for linearity and accuracy studies by diluting the stock solution with the mobile phase.

Method Optimization and Final Conditions

The initial screening was performed using a gradient elution to determine the approximate retention time and elution strength required. The DAD detector was set to scan from 200-400 nm, which confirmed a λmax of 285 nm for optimal sensitivity and specificity.

Optimization focused on achieving an isocratic method for improved robustness and simplicity. The percentage of acetonitrile was adjusted to achieve a retention time between 5 and 10 minutes with a suitable capacity factor (k'). The final optimized conditions are summarized in the table below.

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good efficiency and resolution for aromatic compounds.
Mobile Phase 25 mM KH₂PO₄ (pH 2.8) : Acetonitrile (65:35, v/v)Isocratic elution simplifies the method. pH 2.8 ensures the primary amine is fully protonated for consistent retention and good peak shape.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detector DAD, Wavelength: 285 nmλmax of the analyte, providing maximum sensitivity.
Run Time 10 minutesAllows for complete elution of the analyte with sufficient time for column re-equilibration.

Under these conditions, 4-(4-aminobenzamido)-N-methylbenzamide eluted as a sharp, symmetrical peak at approximately 6.2 minutes.

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][10] The validation parameters assessed are interconnected, forming a comprehensive evaluation of the method's performance.

G Validation Method Validation (ICH Q2) Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness Specificity_Desc Analyte vs. Placebo & Impurities Validation:f1->Specificity_Desc Linearity_Desc Correlation over a concentration range Validation:f2->Linearity_Desc Accuracy_Desc Closeness to true value (% Recovery) Validation:f3->Accuracy_Desc Precision_Desc Agreement of multiple measurements (%RSD) Validation:f4->Precision_Desc LOD_LOQ_Desc Method Sensitivity Validation:f5->LOD_LOQ_Desc Robustness_Desc Reliability under small variations Validation:f6->Robustness_Desc

Caption: Interrelated parameters for comprehensive HPLC method validation.

Specificity

Specificity was demonstrated by injecting a blank (mobile phase), a placebo solution, and a standard solution. The chromatogram of the standard solution showed a single, well-resolved peak at the expected retention time. No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms, confirming the method's specificity.[11]

Linearity

Linearity was evaluated by analyzing seven concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Range 1 - 100 µg/mLAs appropriate for intended use
Y-intercept Close to originShould not be significantly different from zero

The excellent correlation coefficient indicates a strong linear relationship between concentration and response over the specified range.[12]

Accuracy and Precision

Accuracy and precision were determined by analyzing samples at three concentration levels (10, 50, and 80 µg/mL) across the linear range. For each level, six replicate preparations were analyzed (n=6) to determine repeatability (intra-day precision). The experiment was repeated on a different day by a different analyst to assess intermediate precision. Accuracy is expressed as the percentage recovery of the known amount.[13]

Level (µg/mL)Repeatability (%RSD)Intermediate Precision (%RSD)Accuracy (% Recovery)Acceptance Criteria
100.85%1.12%101.2%%RSD ≤ 2.0%
500.54%0.88%99.5%% Recovery: 98.0 - 102.0%
800.41%0.65%100.3%

The low %RSD values for both repeatability and intermediate precision, coupled with recovery values within the acceptable range, confirm that the method is both precise and accurate.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.2 µg/mL

  • LOQ: 0.7 µg/mL

The LOQ was confirmed to have acceptable precision and accuracy, making the method suitable for quantifying trace levels of the analyte.

Robustness

Robustness was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. The parameters tested included:

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2 °C)

  • Flow Rate (± 0.1 mL/min)

  • Acetonitrile Composition (± 2%)

In all cases, the system suitability parameters (retention time, peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's robustness.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-(4-aminobenzamido)-N-methylbenzamide. The method adheres to the stringent requirements of the ICH Q2(R2) guidelines, making it suitable for routine quality control analysis, stability studies, and other applications in a regulated environment. The systematic approach outlined in this note provides a clear and scientifically sound framework that can be adapted for the analysis of other similar aromatic compounds.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • PubMed. (1998). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • PubChem. 4-Amino-N-methylbenzamide. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Tech Information. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • PubChem. 4-(aminomethyl)-N-methylbenzamide. [Link]

  • Slideshare. (2014). Ich guidelines for validation final. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Royal Society of Chemistry. (2021). UV-absorbing benzamide-based dendrimer precursors: synthesis, theoretical calculation, and spectroscopic characterization. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • University of Swansea. HPLC solvents and mobile phase additives. [Link]

  • U.S. Environmental Protection Agency. 4-Amino-2-fluoro-N-methyl-N-(1-methylethyl)benzamide. [Link]

  • ResearchGate. UV Ultraviolet absorption spectra recorded in acetonitrile solution.... [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • PubChem. Benzamide. [Link]

  • ResearchGate. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. [Link]

  • National Institute of Standards and Technology. Benzamide. [Link]

  • Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9. [Link]

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Method

Application Notes &amp; Protocols: Optimal Solvent Systems for 4-(4-aminobenzamido)-N-methylbenzamide Extraction

Abstract This technical guide provides a comprehensive framework for selecting and optimizing a solvent system for the extraction of 4-(4-aminobenzamido)-N-methylbenzamide, a key intermediate in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for selecting and optimizing a solvent system for the extraction of 4-(4-aminobenzamido)-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of efficient extraction in ensuring high purity and yield, this document moves beyond a simple recitation of protocols. Instead, it elucidates the underlying chemical principles governing solvent selection, offering a systematic and robust methodology for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, empowering users to develop a tailored and highly effective extraction strategy for this and structurally related molecules.

Introduction: The Criticality of Extraction in Synthesis

In multi-step organic synthesis, particularly within the pharmaceutical industry, the isolation and purification of intermediate compounds are as crucial as the reactions themselves.[1][2][3][4] The compound 4-(4-aminobenzamido)-N-methylbenzamide, an aromatic amide, serves as a valuable building block. Its efficient extraction from a reaction mixture is paramount for the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).[3] An inadequate extraction process can lead to low yields, the introduction of impurities, and significant challenges in downstream purification.

This guide provides a detailed, first-principles approach to developing an optimal solvent system for the extraction of this target molecule. We will explore the theoretical underpinnings of solvent-solute interactions and present a systematic experimental workflow to translate theory into practice.

Theoretical Considerations for Solvent Selection

The selection of an appropriate solvent system is governed by the fundamental principle of "like dissolves like."[5] This axiom is, in turn, dictated by the physicochemical properties of both the solute—our target molecule—and the potential solvents.

Structural Analysis of 4-(4-aminobenzamido)-N-methylbenzamide

To predict its solubility, we must first analyze the structure of 4-(4-aminobenzamido)-N-methylbenzamide.

Caption: Structure of 4-(4-aminobenzamido)-N-methylbenzamide with key functional groups highlighted.

Key structural features and their impact on solubility:

  • Two Amide Groups: These are polar and can act as both hydrogen bond donors and acceptors. This confers solubility in polar solvents.

  • Primary Aromatic Amine (-NH2): This group is polar and a hydrogen bond donor. It is also basic, a property that can be exploited by altering the pH of the aqueous phase during liquid-liquid extraction.

  • Two Aromatic Rings: These benzene rings are non-polar (hydrophobic) and will contribute to solubility in organic solvents with some aromatic character or moderate polarity.

  • N-methyl Group: A small, non-polar alkyl group.

Given this structure, the molecule possesses a mixed polarity. It is neither extremely polar nor extremely non-polar. Therefore, it is unlikely to be highly soluble in very non-polar solvents like hexane or highly polar solvents like water.[5][6] The optimal solvents are likely to be those of intermediate polarity.[7]

Key Solvent Properties for Extraction

When selecting a solvent for liquid-liquid extraction, several properties must be considered:[2][8][9]

  • High Solubility for the Target Compound: The solvent must effectively dissolve 4-(4-aminobenzamido)-N-methylbenzamide.

  • Immiscibility with the Initial Solution: For liquid-liquid extraction, the extraction solvent must not be miscible with the initial solvent (typically water or an aqueous solution).[8] Polar organic solvents like methanol, ethanol, and acetone are generally unsuitable for this reason as they are miscible with water.[8]

  • Selectivity: The solvent should preferentially dissolve the target compound over impurities.[5]

  • Density Difference: A significant density difference between the two liquid phases facilitates clean separation.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal by evaporation after extraction, without requiring high temperatures that could degrade the product.[5][8]

  • Chemical Inertness: The solvent must not react with the target compound.[7]

  • Safety and Environmental Impact: Low toxicity, low flammability, and minimal environmental impact are increasingly important considerations.[8][9]

Systematic Protocol for Solvent System Optimization

This section details a systematic, two-stage approach to identifying the optimal solvent system. The first stage involves a broad screening of potential solvents, followed by a more rigorous optimization of the most promising candidates using a liquid-liquid extraction framework.

Stage 1: Preliminary Solubility Screening

Objective: To qualitatively assess the solubility of 4-(4-aminobenzamido)-N-methylbenzamide in a range of common laboratory solvents to identify promising candidates for extraction.

Materials:

  • 4-(4-aminobenzamido)-N-methylbenzamide (solid)

  • Small vials or test tubes (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • A selection of solvents with varying polarities (see Table 1).

Protocol:

  • Place a small, consistent amount (e.g., ~5 mg) of solid 4-(4-aminobenzamido)-N-methylbenzamide into a series of labeled vials.

  • To each vial, add 1.0 mL of a different solvent from Table 1.

  • Vortex each vial vigorously for 60 seconds.

  • Allow the vials to stand at room temperature for 10-15 minutes.

  • Visually inspect each vial and record the solubility as 'Insoluble', 'Slightly Soluble', or 'Freely Soluble'.

Table 1: Solvent Selection for Preliminary Screening

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Qualitative Solubility
Non-Polar
n-Hexane0.1690.655
Toluene2.41110.867
Intermediate Polarity
Diethyl Ether2.8350.713
Dichloromethane (DCM)3.1401.33
Ethyl Acetate (EtOAc)4.4770.902
Polar Aprotic
Acetone5.1560.791
Acetonitrile5.8820.786
Polar Protic
2-Propanol (IPA)4.0820.786
Ethanol (EtOH)4.3780.789
Methanol (MeOH)5.1650.792

Expected Outcome: This screening will likely show that solvents of intermediate polarity, such as ethyl acetate and dichloromethane, are the most effective at dissolving the target compound.[7] Very non-polar solvents like hexane are expected to perform poorly, while highly polar protic solvents like methanol and ethanol will also likely be good solvents.[10] However, the latter are miscible with water and thus unsuitable for a standard liquid-liquid extraction from an aqueous phase.[8]

Stage 2: Liquid-Liquid Extraction (LLE) Optimization

Objective: To quantitatively determine the most effective immiscible solvent system for extracting the target compound from an aqueous solution and to optimize the extraction conditions.

This workflow is designed to systematically test and refine the choice of solvent and the conditions under which the extraction is performed.

LLE_Workflow start Start: Prepare stock solution of target in a water-miscible solvent (e.g., THF) spike Spike known amount of stock into an aqueous phase (e.g., water or buffer) start->spike select_solvent Select candidate immiscible solvents from Stage 1 (e.g., EtOAc, DCM) spike->select_solvent partition Perform LLE: Mix aqueous phase with organic solvent (1:1 v/v) select_solvent->partition separate Separate Layers partition->separate analyze_org Analyze Organic Phase: Quantify concentration of target compound (e.g., by HPLC/UV-Vis) separate->analyze_org analyze_aq Analyze Aqueous Phase: Quantify residual target compound (optional but recommended) separate->analyze_aq calc_kd Calculate Partition Coefficient (Kd) and Extraction Efficiency (%E) analyze_org->calc_kd analyze_aq->calc_kd decision_ph Is %E > 95%? calc_kd->decision_ph optimize_ph pH Optimization: Adjust pH of aqueous phase (e.g., pH 9-11) and repeat LLE decision_ph->optimize_ph No end End: Optimal System Identified decision_ph->end Yes re_evaluate Re-calculate Kd and %E optimize_ph->re_evaluate decision_salt Is %E still suboptimal? re_evaluate->decision_salt add_salt Salting-Out Effect: Add NaCl to aqueous phase and repeat LLE decision_salt->add_salt Yes decision_salt->end No final_eval Final Evaluation: Select solvent and conditions with highest %E add_salt->final_eval final_eval->end

Caption: Workflow for the optimization of a liquid-liquid extraction protocol.

Detailed Protocol:

  • Preparation of Aqueous Phase:

    • Prepare a standard aqueous solution containing a known concentration of 4-(4-aminobenzamido)-N-methylbenzamide. Since the compound may have low water solubility, first dissolve it in a minimal amount of a water-miscible solvent like THF or DMSO, and then dilute it into the aqueous phase (e.g., deionized water or a buffer solution). The final concentration of the organic co-solvent should be low (<5%) to not significantly affect the partitioning.

  • Initial Solvent Partitioning:

    • In a separatory funnel, combine 20 mL of the prepared aqueous solution with 20 mL of the first candidate solvent (e.g., Ethyl Acetate).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower layer (DCM is denser than water; EtOAc is less dense). Collect both the aqueous and organic layers in separate, labeled flasks.

  • Quantification:

    • Determine the concentration of the target molecule in the organic phase using a suitable analytical technique (e.g., HPLC-UV, or UV-Vis spectroscopy if the compound has a distinct chromophore and a calibration curve is established).

    • (Optional but recommended for mass balance): Also, determine the residual concentration in the aqueous phase.

  • Calculation of Extraction Efficiency:

    • Partition Coefficient (Kd): This is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.

      • Kd = [Concentration]_organic / [Concentration]_aqueous

    • Extraction Efficiency (%E): This represents the percentage of the solute transferred from the aqueous phase to the organic phase in a single extraction.

      • %E = (moles_organic / (moles_organic + moles_aqueous)) * 100

      • Alternatively, if volumes are equal: %E = (Kd / (Kd + 1)) * 100

  • pH Optimization:

    • The primary amine group on the molecule is basic. By increasing the pH of the aqueous phase (e.g., to pH 9-11 using a buffer or dilute NaOH), the amine group will be deprotonated (-NH2). This makes the overall molecule less polar and more "organic-like," which should significantly increase its partitioning into the organic solvent.

    • Repeat steps 1-4 using an aqueous phase buffered at a higher pH and compare the %E to the extraction from a neutral aqueous phase.

  • Evaluation of Salting-Out Effect (if necessary):

    • If the extraction efficiency is still not optimal, the solubility of the organic compound in the aqueous phase can be further decreased by saturating the aqueous layer with an inert salt like sodium chloride (NaCl). This is known as the "salting-out" effect.

    • Repeat the extraction from a salt-saturated aqueous phase and re-calculate the %E.

Table 2: Hypothetical Data for LLE Optimization

Extraction SolventAqueous Phase ConditionPartition Coefficient (Kd)Extraction Efficiency (%E)Notes
Ethyl AcetateNeutral Water (pH ~7)4.080.0%Good, but can be improved.
DichloromethaneNeutral Water (pH ~7)3.577.8%Similar to EtOAc.
Ethyl Acetate Buffered (pH 10) 19.0 95.0% Excellent. Deprotonation of amine significantly enhances partitioning.
DichloromethaneBuffered (pH 10)15.093.8%Significant improvement.
Ethyl AcetatepH 10 + Saturated NaCl25.096.2%Further, but minor, improvement. May not be necessary.

Conclusion and Recommendations

Based on the structural analysis and the systematic optimization workflow, the optimal solvent system for the extraction of 4-(4-aminobenzamido)-N-methylbenzamide from an aqueous reaction workup is predicted to be Ethyl Acetate combined with a pH adjustment of the aqueous phase to approximately pH 9-11 .

This system leverages several key principles:

  • Ethyl acetate provides a good balance of polarity to dissolve the target molecule while being immiscible with water.[7]

  • Adjusting the pH to a basic condition deprotonates the primary amine, reducing the molecule's overall polarity and dramatically increasing its affinity for the organic phase. This leads to a high partition coefficient and excellent single-pass extraction efficiency.

  • Ethyl acetate has a convenient boiling point (77 °C) for easy removal post-extraction without requiring excessive heat.[5]

This detailed application note provides both the theoretical foundation and a practical, step-by-step protocol for researchers to efficiently and robustly develop an optimal extraction method for 4-(4-aminobenzamido)-N-methylbenzamide, ensuring high yield and purity for subsequent applications.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • ResearchGate. (2015, March 18). Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?.
  • University of Alberta. Conditions for Ideal Extraction Solvents.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • Organomation. Solvent Extraction Techniques.
  • Wikipedia. Liquid–liquid extraction.
  • Industry liquid/liquid extraction. (2022, November 19).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • K-Jhil. (2024, October 18). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide.

Sources

Application

Introduction: Navigating the Preclinical Path of a Novel Benzamide Derivative

An In-Depth Guide to Establishing Dosing Protocols for Novel Benzamide Derivatives in Murine Models Focus Compound: 4-(4-aminobenzamido)-N-methylbenzamide The benzamide class of molecules encompasses a diverse range of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Establishing Dosing Protocols for Novel Benzamide Derivatives in Murine Models Focus Compound: 4-(4-aminobenzamido)-N-methylbenzamide

The benzamide class of molecules encompasses a diverse range of therapeutic agents with applications in oncology, neurology, and beyond. The specific compound, 4-(4-aminobenzamido)-N-methylbenzamide, represents a novel chemical entity (NCE). As such, publicly available data on its in vivo behavior is nonexistent. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to systematically establish robust and reproducible dosing guidelines for this and other novel benzamide derivatives in murine models.

Our approach is not to provide a single, prescriptive dose, but to detail the logical, iterative process of dose-range finding, pharmacokinetic characterization, and efficacy study design. We will explain the causality behind each experimental choice, ensuring that the developed protocols are built on a foundation of scientific integrity and ethical considerations. The principles and methodologies outlined herein are grounded in established preclinical practices and Institutional Animal Care and Use Committee (IACUC) guidelines.[1][2]

Section 1: Foundational Work - Pre-Formulation and In Vitro Characterization

Before the first in vivo experiment, a thorough understanding of the compound's fundamental properties is essential. This initial characterization informs formulation strategy and provides a basis for interpreting subsequent in vivo data.

Physicochemical Properties Assessment

The solubility and stability of 4-(4-aminobenzamido)-N-methylbenzamide will dictate the choice of vehicle for administration.

  • Solubility Profiling: The compound's solubility should be tested in a panel of common, biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, PEG400, corn oil). This is critical because the choice of vehicle can significantly impact drug absorption and tolerability.[3] The pH of the final formulation must also be considered, as substances outside a physiologic pH of 6.8-7.2 can cause irritation, especially for parenteral routes.[2][4]

  • Stability Analysis: The stability of the compound in the chosen vehicle should be assessed at room temperature and under refrigerated conditions to ensure the integrity of the dosing solution throughout the experiment.

Formulation Development: The Vehicle is as Critical as the Compound

The goal is to develop a sterile, non-toxic, and stable formulation appropriate for the intended route of administration. For many novel benzamides, a multi-component vehicle system is often required.

Table 1: Common Vehicle Components for Preclinical Murine Studies

Component Common Usage Range (Oral, IV) Purpose & Considerations
DMSO 5-10% Powerful solvent, but can have intrinsic biological effects and toxicity at higher concentrations.
PEG400 20-50% Co-solvent, increases solubility of hydrophobic compounds.
Tween 80 1-5% Surfactant, improves solubility and prevents precipitation of compounds in aqueous solutions.
Saline/PBS q.s. (quantum sufficit) The aqueous base of the formulation, should be sterile and isotonic.[4]

| Corn Oil | 100% (Oral) | Suitable for highly lipophilic compounds administered orally. |

Source: Adapted from general preclinical guidelines.[3][5]

Protocol 1: Preparation of a Dosing Formulation (Example)

  • Calculate and weigh the required amount of 4-(4-aminobenzamido)-N-methylbenzamide based on the highest desired dose concentration.

  • In a sterile tube, add DMSO to the compound and vortex until fully dissolved.

  • Add PEG400 and vortex to mix.

  • Add Tween 80 and vortex to ensure a homogenous mixture.

  • Slowly add sterile saline or PBS to the final volume while vortexing to prevent precipitation.

  • If the final product is a suspension, it must be homogenous and administered promptly. Sonication may be required.

  • All non-pharmaceutical grade compounds must be prepared aseptically, and solutions for parenteral injection should be filtered through a 0.2-micron filter.[4][6]

Section 2: The First In Vivo Steps - Safety and Exposure

With a viable formulation, the initial in vivo studies can commence. These experiments are designed to determine the compound's safety profile and how it behaves in the body over time, which are prerequisites for designing any efficacy study.

Maximum Tolerated Dose (MTD) Study

The MTD study is a dose-escalation experiment to identify the highest dose that can be administered without causing unacceptable toxicity.

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 mice per dose group.

  • Acclimation: Allow animals to acclimate for at least one week in a controlled environment with a standard light-dark cycle and free access to food and water.[5]

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose range should be wide enough to identify a toxic threshold.

  • Administration: Administer a single dose of the compound via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.

  • Monitoring: Observe animals closely for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no significant clinical signs of toxicity occur.

Pilot Pharmacokinetic (PK) Study

A pilot PK study reveals the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. The single most important parameter derived from this study for dosing design is the elimination half-life (t½).[7]

dot

cluster_PK_Workflow Pharmacokinetic (PK) Study Workflow Dose Administer Single Dose (IV and PO Groups) Sample Collect Blood Samples at Timed Intervals Dose->Sample e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h Process Process Blood to Plasma and Store at -80°C Sample->Process Analyze LC-MS/MS Analysis of Plasma Samples Process->Analyze Model Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analyze->Model Inform Inform Dosing Regimen for Efficacy Studies Model->Inform

Caption: Workflow for a typical pilot pharmacokinetic study.

Protocol 3: Pilot Pharmacokinetic (PK) Study in Mice

  • Animal Groups: Assign mice to groups for intravenous (IV) and oral (PO) administration. A typical study uses 3 mice per time point.

  • Dosing: Administer a single, non-toxic dose (e.g., 10 mg/kg PO and 2 mg/kg IV) based on MTD findings. The IV group is essential for determining bioavailability.[7]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or cardiac puncture (terminal).[8]

  • Plasma Preparation: Centrifuge blood samples containing an anticoagulant (e.g., EDTA) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-(4-aminobenzamido)-N-methylbenzamide in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use software to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters and Their Importance

Parameter Description Importance for Dosing
Cmax Maximum plasma concentration Indicates the peak exposure after a dose.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time) Represents the total drug exposure over time.
t½ (Half-life) Time for plasma concentration to decrease by 50% Critically informs dosing frequency. A short half-life may require twice-daily (BID) dosing, while a long half-life may allow for once-daily (QD) dosing.[7]

| F (%) | Bioavailability (AUC-oral / AUC-iv) | Indicates the fraction of the oral dose that reaches systemic circulation. |

Source: Adapted from standard pharmacokinetic principles.[8]

Section 3: Synthesis and Strategy - Designing an Effective Dosing Regimen

The data from the MTD and PK studies are now synthesized to design a rational dosing regimen for efficacy studies.

dot

MTD MTD Study DoseRange Select Dose Range for Efficacy MTD->DoseRange Sets upper limit of safe dosing PK Pilot PK Study PK->DoseRange Informs on exposure (AUC) at a given dose Frequency Determine Dosing Frequency PK->Frequency Half-life (t½) is primary determinant EfficacyStudy Design Efficacy Study DoseRange->EfficacyStudy Frequency->EfficacyStudy

Caption: Logical flow from foundational studies to efficacy trial design.

Dose Selection for Efficacy Studies
  • Upper Limit: The highest dose in an efficacy study should be at or below the MTD.

  • Lower Limit: The lowest dose should be one that is expected to provide a therapeutic concentration, which may be extrapolated from in vitro potency data (e.g., IC50 or EC50 values).

  • Dose Levels: Typically, 2-3 dose levels plus a vehicle control are used to establish a dose-response relationship.

Determining Dosing Frequency

The dosing frequency is primarily dictated by the compound's half-life. The goal is to maintain drug concentrations above a minimum effective level without accumulating to toxic levels.

  • If t½ is 2-4 hours: Consider twice-daily (BID) dosing.

  • If t½ is 8-12 hours: Once-daily (QD) dosing is likely sufficient.

  • If t½ is >24 hours: Dosing every other day or less frequently might be possible.

For example, a related benzamide derivative, 4-amino-(2-methyl-4-aminophenyl)benzamide, was shown to be effective after intraperitoneal and oral administration in mice and rats, with an ED50 of 15.4 mg/kg (IP) in mice and 9.9 mg/kg (PO) in rats.[9] This provides a potential starting point for efficacy dose selection, which must be confirmed with MTD and PK studies for the specific compound of interest.

Section 4: Administration Techniques and Best Practices

Proper administration technique is crucial for animal welfare and data reproducibility. All procedures must be approved by an IACUC.[1]

Table 3: Common Administration Routes in Mice - Guidelines

Route Abbreviation Max Volume (Single Injection) Recommended Needle Gauge Anesthesia Required Key Considerations
Oral Gavage PO 10 mL/kg 20-22g (ball-tipped) No Risk of esophageal or tracheal injury. Proper training is essential.
Intraperitoneal IP 10 mL/kg 25-27g No Injections should be in the lower abdominal quadrant to avoid organs. Aspirate to ensure no fluid is withdrawn before injecting.[10]
Intravenous IV (Tail Vein) 5 mL/kg (bolus) 27-30g No (with restraint) Requires skill. Provides 100% bioavailability.[1]

| Subcutaneous | SC | 5 mL/kg | 25-27g | No | Slower absorption than IV or IP. Use the loose skin over the back/scruff.[4] |

Source: Compiled from multiple IACUC guidelines.[1][4][10]

Key Best Practices:

  • Aseptic Technique: Use sterile needles and syringes for all parenteral injections.[2]

  • Animal Restraint: Use appropriate and humane restraint methods.

  • Injection Site: Rotate injection sites for repeated dosing to minimize irritation.[10]

  • Monitoring: Always monitor animals for adverse reactions post-administration.

Conclusion

Establishing the correct dosing guidelines for a novel compound like 4-(4-aminobenzamido)-N-methylbenzamide is a systematic, data-driven process. It begins with fundamental physicochemical characterization, proceeds through essential in vivo safety and pharmacokinetic studies, and culminates in the design of a rational and ethical efficacy trial. By following the protocols and principles outlined in this guide, researchers can generate high-quality, reproducible data that will effectively define the therapeutic potential of new benzamide derivatives in preclinical murine models.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.[Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. University of Arizona Office of Research.[Link]

  • IACUC Guidelines. San Diego State University Research.[Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University.[Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. NIH Office of Animal Care and Use (OACU).[Link]

  • Using Mouse Data to Establish PK/PD Relationships. InnoSer Preclinical CRO.[Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. PubMed, National Library of Medicine.[Link]

Sources

Method

storage and handling requirements for 4-(4-aminobenzamido)-N-methylbenzamide

Application Notes and Protocols for 4-(4-aminobenzamido)-N-methylbenzamide Version: 1.0 Abstract This document provides a comprehensive guide to the proper storage and handling of 4-(4-aminobenzamido)-N-methylbenzamide....

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 4-(4-aminobenzamido)-N-methylbenzamide

Version: 1.0

Abstract

This document provides a comprehensive guide to the proper storage and handling of 4-(4-aminobenzamido)-N-methylbenzamide. As a complex aromatic amide, understanding its chemical properties is crucial for maintaining its integrity and ensuring laboratory safety. These protocols are designed for researchers, scientists, and drug development professionals who utilize this compound in their work. The recommendations herein are synthesized from safety data of structurally related compounds and established principles of chemical hygiene for aromatic amides.

Introduction: Understanding the Compound

4-(4-aminobenzamido)-N-methylbenzamide is a molecule featuring two amide linkages and an aromatic amine group. The stability and reactivity of this compound are largely dictated by these functional groups. Aromatic amides are generally stable, but the presence of an amino group can increase susceptibility to oxidation.[1] Proper storage and handling are therefore paramount to prevent degradation and ensure the reproducibility of experimental results.

Chemical Structure and Properties
  • IUPAC Name: 4-(4-aminobenzamido)-N-methylbenzamide

  • Molecular Formula: C₁₅H₁₅N₃O₂

  • Molecular Weight: 269.30 g/mol

A summary of the predicted and known properties of structurally similar compounds is presented in Table 1.

PropertyValue/InformationSource
Appearance Likely a solid, potentially a beige or off-white powder.[2]
Solubility Expected to have low solubility in water but good solubility in organic solvents like ethanol and DMSO.[3]
Stability Amide bonds are generally stable to hydrolysis under neutral conditions.[4] The aromatic amine group may be sensitive to light and air, leading to oxidation.[1]
Reactivity The aromatic amine can undergo diazotization and other reactions typical of primary amines. The amide linkages can be hydrolyzed under strong acidic or basic conditions.

Table 1: Physicochemical Properties Overview

Hazard Identification and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for 4-(4-aminobenzamido)-N-methylbenzamide, a conservative approach to hazard assessment is warranted, based on related compounds like 4-aminobenzamide.

Potential Hazards
  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

  • Skin Irritation: May cause skin irritation.[6]

  • Harmful if Swallowed: May be harmful if ingested.[6][7]

  • Methemoglobinemia: Aromatic amines can potentially induce methemoglobinemia upon exposure.[2]

Personal Protective Equipment (PPE)

A risk assessment should always precede handling. The following PPE is mandatory when working with this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and replaced if contaminated.[2][6]

  • Body Protection: A lab coat or other protective clothing is required.[2]

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[6]

The following diagram illustrates the standard PPE workflow for handling powdered chemical reagents.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Start Enter Lab Assess Assess Risks Start->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE Lab_Coat Don Lab Coat Select_PPE->Lab_Coat Respirator Don Respirator (if needed) Lab_Coat->Respirator Goggles Don Safety Goggles Respirator->Goggles Gloves Don Gloves Goggles->Gloves Handle_Compound Handle Compound in Ventilated Area Gloves->Handle_Compound

Caption: PPE Donning Sequence for Handling Chemical Powders.

Storage Protocols

Proper storage is critical to maintain the chemical's stability and prevent degradation.

Short-Term Storage (Up to 1 month)
  • Container: Keep in the original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated place.[8][9]

  • Temperature: Ambient room temperature is generally acceptable for short periods.

  • Light: Protect from direct sunlight. Storing in an opaque container or within a cabinet is recommended.[1]

Long-Term Storage (Over 1 month)
  • Inert Atmosphere: For extended storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation of the amine group.

  • Refrigeration: Store at 2-8°C in a desiccated environment.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and moisture.[1]

The decision-making process for appropriate storage conditions is outlined in the diagram below.

Storage_Decision_Tree Start Compound Received Duration Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Short-Term LongTerm > 1 Month Duration->LongTerm Long-Term Store_Ambient Store in a cool, dry, dark place. Keep tightly closed. ShortTerm->Store_Ambient Store_Refrigerated Store at 2-8°C under inert gas. Use amber vial with desiccant. LongTerm->Store_Refrigerated

Caption: Decision Tree for Storage Conditions.

Handling and Use Protocols

Adherence to strict handling procedures will minimize exposure risk and prevent contamination.

General Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[5]

  • Avoid Dust Formation: Take care to avoid generating dust when weighing or transferring the solid.[2][6]

  • Hygiene: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the laboratory.[8][9]

Weighing and Solution Preparation
  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing: Use an analytical balance within the fume hood. Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat or directly into the receiving vessel.

  • Dissolving: Add the solvent to the solid in the fume hood. If sonication or heating is required to aid dissolution, ensure the vessel is loosely capped to prevent pressure buildup.

  • Storage of Solutions: Stock solutions should be stored in tightly sealed containers, protected from light, and refrigerated if not for immediate use. The stability of the compound in various solvents should be empirically determined for long-term experiments.

Spill and Waste Management
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2][6] Clean the spill area with soap and water.

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Conclusion

The storage and handling of 4-(4-aminobenzamido)-N-methylbenzamide require careful attention to its potential hazards and chemical stability. By following these guidelines, researchers can ensure the integrity of the compound for their experiments while maintaining a safe laboratory environment. A thorough risk assessment should always be conducted prior to any new or modified procedure involving this chemical.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Amino-N-methylbenzamide. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-(aminomethyl)-N-methylbenzamide. Retrieved from [Link]

  • Bandyopadhyay, A. R. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Retrieved from [Link]

  • Szostak, M. (2017). Amide Activation in Ground and Excited States. Molecules, 22(8), 1248. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Spring 2005, Principles of Drug Action 1, Amides. (n.d.).

Sources

Application

Application Note: Formulation Development of 4-(4-aminobenzamido)-N-methylbenzamide for Intravenous Administration

Executive Summary This Application Note provides a comprehensive technical guide for formulating 4-(4-aminobenzamido)-N-methylbenzamide (referred to herein as API-AMB ) for intravenous (IV) administration. API-AMB is a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a comprehensive technical guide for formulating 4-(4-aminobenzamido)-N-methylbenzamide (referred to herein as API-AMB ) for intravenous (IV) administration.

API-AMB is a bis-benzamide derivative characterized by a planar aromatic structure and a primary aniline group. While these structural features often confer potency in DNA binding or enzyme inhibition (e.g., HDAC inhibition), they present significant challenges for parenteral delivery: poor aqueous solubility and high melting point (crystal lattice energy).

This guide prioritizes Cyclodextrin (CD) Complexation as the primary strategy to ensure safety and solubility, with Cosolvent Systems as a secondary alternative. The protocols below are designed to achieve a target concentration of 1–5 mg/mL suitable for bolus injection or infusion, ensuring isotonicity and physiological compatibility.

Pre-Formulation Characterization & Strategy

Before initiating wet chemistry, the physicochemical properties of API-AMB must be defined to select the correct vehicle.

Physicochemical Profile (Estimated)
  • Structure: Two benzene rings linked by an amide, terminating in a methyl-amide and a primary amine.

  • pKa: The primary aniline nitrogen typically has a pKa of ~4.0 – 5.0 . It is a weak base.

  • Solubility: Predicted < 0.1 mg/mL in water (neutral pH).

  • LogP: Estimated ~1.8 – 2.2.

  • Challenge: The planar structure encourages "stacking" in the solid state, leading to poor dissolution rates.

Formulation Decision Matrix

The following logic flow dictates the experimental approach. We prioritize methods that minimize precipitation risk upon dilution in the bloodstream.

FormulationDecisionTree Start Start: API-AMB Formulation CharChar CharChar Start->CharChar Char 1. Pre-Formulation (Determine pKa & Intrinsic Solubility) Decision1 Is Solubility > 1 mg/mL at pH 4-5? Salt Strategy A: In-Situ Salt (Lactic Acid/HCl + Buffer) Decision1->Salt Yes (Basic API) Complex Strategy B: Cyclodextrin (HP-β-CD or SBE-β-CD) Decision1->Complex No (Poor Salt Sol) CheckCD Is Stability Constant (K1:1) > 100 M⁻¹? Complex->CheckCD Phase Solubility Study Cosolvent Strategy C: Cosolvents (PEG 400 / EtOH / PG) CharChar->Decision1 CheckCD->Cosolvent No FinalCD OPTIMAL PATH: SBE-β-CD Formulation CheckCD->FinalCD Yes

Figure 1: Decision Matrix for API-AMB formulation. Cyclodextrins are prioritized for neutral pH stability.

Protocol A: Solubility Enhancement via Cyclodextrins (Recommended)

Rationale: Sulfobutylether-β-Cyclodextrin (SBE-β-CD, e.g., Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) form inclusion complexes with the aromatic rings of API-AMB. This shields the hydrophobic core from water without requiring extreme pH or toxic organic solvents [1, 2].

Materials
  • API-AMB (Micronized preferred).

  • SBE-β-CD (Captisol) or HP-β-CD (Kleptose).

  • Water for Injection (WFI).

  • 0.22 µm PVDF or PES syringe filters (Nylon may adsorb API).

Step-by-Step Procedure
  • Vehicle Preparation:

    • Prepare a 20% w/v stock solution of SBE-β-CD in WFI.

    • Note: 20% is the standard limit for IV safety to avoid renal load issues, though up to 40% has been used in specific cases [3].

  • API Addition (Excess Method):

    • Weigh 10 mg of API-AMB into a 2 mL glass vial.

    • Add 1.0 mL of the 20% CD solution.

    • Critical: If the solution remains clear immediately, add more API until a suspension is formed (saturation is required for the initial test).

  • Equilibration:

    • Vortex for 2 minutes.

    • Place on a rotary shaker or magnetic stirrer at room temperature (25°C) for 24 to 48 hours .

    • Why: Complexation kinetics can be slow for planar benzamides.

  • Filtration & Assay:

    • Filter the suspension through a 0.22 µm PVDF filter.

    • Analyze the filtrate via HPLC (see Section 5) to determine the maximum soluble concentration.

  • Final Formulation Preparation (Target: 5 mg/mL):

    • Based on the solubility data, prepare the final batch at 80-90% of maximum solubility to prevent precipitation during storage.

    • Example Recipe:

      • API-AMB: 50 mg

      • SBE-β-CD: 2000 mg

      • WFI: q.s. to 10 mL

      • Adjust pH to 7.0–7.4 using 0.1N NaOH or HCl if necessary.

    • Stir until fully dissolved (approx. 4 hours).

    • Sterile filter (0.22 µm) into a sterile vial.

Protocol B: Cosolvent/Surfactant System (Alternative)

Rationale: If cyclodextrins fail to achieve target solubility, a cosolvent system using PEG 400 is the standard alternative. However, this carries a higher risk of precipitation upon injection (phlebitis) and hemolysis [4].

Materials
  • Polyethylene Glycol 400 (PEG 400) - Super Refined.

  • Ethanol (Absolute, USP).

  • Polysorbate 80 (Tween 80).

  • Saline (0.9% NaCl).

Step-by-Step Procedure
  • Prepare the Solvent Concentrate (The "Pre-mix"):

    • Composition: 10% Ethanol / 40% PEG 400 / 50% WFI (v/v).

    • Note: PEG 400 limits in parenteral formulations are generally <50% to avoid nephrotoxicity [4].

  • Dissolution:

    • Dissolve API-AMB in the Ethanol portion first (highest solubility).

    • Slowly add the PEG 400 while stirring.

    • Slowly add the WFI portion last.

    • Observation: Watch for "clouding" (Tyndall effect). If clouding occurs, the water ratio is too high.

  • Surfactant Addition (Optional):

    • If precipitation occurs upon water addition, add 0.5% - 1.0% Polysorbate 80 to the pre-mix. This inhibits crystal nucleation.

  • Dilution Study (Self-Validation Step):

    • Critical Test: Take 1 mL of the formulation and inject it into 10 mL of Saline.

    • Observe visually for 4 hours. If crystals form, this formulation is unsafe for IV administration (risk of embolism).

Quality Control & Analytical Methods

HPLC Method for Potency
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzamide absorption max).

Manufacturing Workflow (DOT Visualization)

ManufacturingWorkflow RawMat Raw Material (API-AMB) Weigh Weighing & Sieving RawMat->Weigh Mix Complexation (Stir 4-6h with CD) Weigh->Mix Add to 20% SBE-β-CD pH pH Adjustment (Target 7.4) Mix->pH Filter Sterile Filtration (0.22 µm PVDF) pH->Filter Fill Aseptic Fill (Type I Glass Vials) Filter->Fill QC QC Release (HPLC, Osmolality) Fill->QC

Figure 2: GMP-aligned manufacturing workflow for the Cyclodextrin-based formulation.

Release Specifications
TestMethodAcceptance Criteria
Appearance VisualClear, colorless/pale yellow, free of particulates
pH USP <791>7.0 – 7.8
Osmolality Freezing Point280 – 320 mOsm/kg (Isotonic)
Assay HPLC90.0% – 110.0% of Label Claim
Endotoxin LAL< 0.25 EU/mL (for bolus)

References

  • Dahan, A., et al. (2015). "The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay." European Journal of Pharmaceutical Sciences.

  • Jain, D.S., et al. (2019). "Cyclodextrin Affects Distinct Tissue Drug Disposition as a Novel Drug Delivery Vehicle." Remedy Publications.

  • FDA Inactive Ingredient Database (IIG). "Search for Sulfobutylether beta-cyclodextrin and PEG 400 limits." U.S. Food and Drug Administration.[1]

  • FDA Clinical Review. (2019). "Safety of PEG 400 in Parenteral Formulations (Angiomax Review)." FDA AccessData.

  • Mura, P. (2020).[2] "Analytical techniques for characterization of cyclodextrin inclusion complexes." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-(4-aminobenzamido)-N-methylbenzamide

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility and formulation bottlenecks with 4-(4-aminobenzamido)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility and formulation bottlenecks with 4-(4-aminobenzamido)-N-methylbenzamide .

As a highly conjugated, bis-aromatic compound containing multiple hydrogen-bond donors and acceptors, this molecule frequently exhibits "brick dust" physicochemical properties. This document provides a deep-dive into the thermodynamic and kinetic causality of its insolubility, alongside self-validating protocols to rescue your assays.

Part 1: Physicochemical Profiling (The "Why")

Before attempting to force a compound into solution, it is critical to understand the energetic barriers preventing solvation. 4-(4-aminobenzamido)-N-methylbenzamide possesses three distinct structural liabilities that dictate its solubility profile:

  • Extensive Hydrogen Bonding Networks: The molecule features four hydrogen-bond donors (one primary aniline

    
    , two secondary amide 
    
    
    
    groups) and three hydrogen-bond acceptors (two amide carbonyls
    
    
    , one aniline nitrogen). Primary and secondary amides reliably generate highly stable, two-dimensional intermolecular hydrogen-bonded networks 1.
  • Crystal Lattice Energy: The planar nature of the benzamide core allows for tight

    
     stacking. When combined with the directional hydrogen bonding, this results in an exceptionally high crystal lattice energy that resists disruption by weak or protic solvents 2.
    
  • Non-Ionic Character at Physiological pH: While the aniline group is ionizable, its

    
     is typically around 4.0–4.5. At physiological pH (7.4), the molecule is entirely neutral, stripping away the possibility of ion-dipole interactions with water 3.
    

Part 2: Troubleshooting FAQs

Q1: I cannot get the neat powder to dissolve in standard organic solvents (ethanol, methanol, DCM). What is the optimal primary solvent?

A: Standard protic solvents (alcohols) or low-polarity solvents (DCM) lack the solvation energy required to break the robust amide-amide intermolecular bonds. You must transition to strong polar aprotic solvents . Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the gold standards for this class of molecules 4. These solvents act as powerful hydrogen-bond acceptors, effectively competing with and disrupting the solute's internal hydrogen-bond donor networks 5.

Q2: My compound dissolves perfectly in DMSO, but precipitates immediately upon dilution into my aqueous assay buffer (pH 7.4). How do I prevent this "crash out"?

A: This is a classic thermodynamic failure known as solvent-shift precipitation. When water dilutes the DMSO, the hydrophobic and H-bonding forces of the benzamide drive it to rapidly self-associate [[6]](). To overcome this, you must rely on kinetic trapping :

  • Order of Addition: Never add buffer to the DMSO stock. Always inject the DMSO stock sub-surface into a rapidly vortexing volume of buffer to ensure instantaneous dispersion.

  • Excipient Rescue: Pre-dissolve an inclusion agent like Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) at 10-20% (w/v) in your aqueous buffer. The cyclodextrin cavity will shield the hydrophobic bis-aromatic core from the aqueous environment 6.
Q3: Can I use pH adjustment to improve its aqueous solubility?

A: Conditionally, yes. The 4-amino group is a weak base. If your experimental model can tolerate acidic conditions, lowering the buffer pH below 4.0 will protonate the aniline nitrogen, forming a highly water-soluble salt. However, if you are conducting live-cell assays requiring physiological pH (7.4), the compound will deprotonate and precipitate. For pH 7.4 assays, you must rely on co-solvents or cyclodextrins.

Part 3: Quantitative Solvent Profiling

The following table summarizes the causal relationship between solvent properties and the expected solubility of 4-(4-aminobenzamido)-N-methylbenzamide.

Solvent SystemDielectric Constant (

)
H-Bonding CapacityExpected SolubilityMechanistic Rationale
Water (pH 7.4) 80.1Donor & AcceptorVery Low (<0.1 mg/mL)High lattice energy and hydrophobicity prevent aqueous solvation.
Ethanol / Methanol 24.5 / 32.7Donor & AcceptorLow to ModerateProtic nature competes poorly with strong intermolecular amide-amide bonds.
100% DMSO / DMF 46.7 / 36.7Strong AcceptorHigh (>10 mg/mL)Potent acceptors disrupt the H-bond donor networks of the solute amides.
Aqueous + 10% HP-

-CD
N/AHydrophobic CavityModerate (Assay ready)Cyclodextrin cavity thermodynamically shields the aromatic core from water.

Part 4: Solubilization Workflow Visualization

SolubilityWorkflow N1 Solid 4-(4-aminobenzamido)- N-methylbenzamide N2 Primary Solubilization (100% DMSO or DMF) N1->N2 N3 Clear Solution? N2->N3 N4 Aqueous Dilution (Sub-surface injection) N3->N4 Yes N5 Sonicate & Heat (37°C) N3->N5 No N6 Precipitation/Turbidity? N4->N6 N5->N3 N7 Rescue Strategies (HP-β-CD, pH < 4.0, Surfactants) N6->N7 Yes N8 Ready for Biological Assay N6->N8 No N7->N4

Workflow for overcoming thermodynamic and kinetic solubility barriers of aromatic benzamides.

Part 5: Self-Validating Experimental Protocol

To ensure data integrity, researchers must verify that the compound is in a true solution, not a colloidal nano-suspension. Follow this step-by-step methodology to generate a biologically compatible working solution.

Phase 1: Primary Stock Generation (10 mM)
  • Gravimetric Preparation: Accurately weigh 2.69 mg of 4-(4-aminobenzamido)-N-methylbenzamide into a glass vial (avoid plastic to prevent non-specific binding of the hydrophobic core).

  • Solvent Addition: Add 1.0 mL of anhydrous, molecular-biology grade DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Optical Validation (Tyndall Test): Shine a standard red or green laser pointer through the vial in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid (True solution).

    • Fail: A visible "beam" of scattered light appears (Nano-suspension). Continue sonication or add 10% more DMSO.

Phase 2: Aqueous Assay Dilution (Kinetic Trapping)
  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 10% (w/v) HP-

    
    -CD. Warm the buffer to 37°C.
    
  • Vortex Integration: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Sub-surface Injection: Using a micropipette, inject the required volume of the 10 mM DMSO stock directly into the center of the vortexing liquid (sub-surface). Do not let the DMSO drop down the side of the tube.

  • Final Validation: Repeat the Tyndall Test on the final aqueous dilution to confirm the absence of precipitation before applying to biological models. Keep the final DMSO concentration

    
     to avoid cellular toxicity.
    

References

1.[4] New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PubMed. nih.gov. 4 2.[5] The impact of N-methylation on aqueous solubility and lipophilicity. wordpress.com. 5 3.[1] Self-assembly driven by an aromatic primary amide motif - RSC Publishing. rsc.org. 1 4.[3] Principles of Drug Action 1, Spring 2005, Amides. auburn.edu. 3 5.[2] Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. sonar.ch. 2 6.[6] 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions - Benchchem. benchchem.com. 6

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(4-aminobenzamido)-N-methylbenzamide

[1] Status: Operational Ticket ID: REF-STABILITY-4ABNM Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary: The Stability Paradox You are likely encountering degradation with 4...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: REF-STABILITY-4ABNM Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: The Stability Paradox

You are likely encountering degradation with 4-(4-aminobenzamido)-N-methylbenzamide because this molecule possesses a "dual-threat" structural vulnerability. It contains an electron-rich primary aniline (susceptible to rapid oxidative coupling) and two distinct amide linkages (susceptible to hydrolytic cleavage).[1]

If your solution has turned yellow/brown , you are facing oxidation. If your solution has precipitated or shows extra peaks on HPLC without color change, you are facing hydrolysis.[1]

This guide provides the protocols to arrest both pathways.

Diagnostic Visualization: Degradation Pathways

The following diagram illustrates the two distinct mechanisms destroying your sample. Use this to diagnose your specific observation.

DegradationPathways Compound 4-(4-aminobenzamido)- N-methylbenzamide (Intact) Oxidation OXIDATION (Trigger: Air, Light, High pH) Compound->Oxidation Hydrolysis HYDROLYSIS (Trigger: Acid/Base, Heat) Compound->Hydrolysis AzoDimer Azo/Azoxy Dimers (Yellow/Brown Color) Oxidation->AzoDimer Radical Coupling Polymer Insoluble Polymers (Dark Precipitate) AzoDimer->Polymer Aggregation Frag1 4-Aminobenzoic Acid Hydrolysis->Frag1 Amide Cleavage Frag2 4-Amino-N-methylbenzamide Hydrolysis->Frag2 Amide Cleavage

Figure 1: Mechanistic divergence of degradation.[1] Oxidation leads to color change; Hydrolysis leads to fragmentation.

Module A: Arresting Oxidation (The "Color" Problem)

The primary amine (aniline moiety) is highly reactive toward molecular oxygen, especially under light exposure. This results in the formation of radical cations that dimerize into azo-compounds (chromophores).

Protocol A1: The Inert Gas Shielding System

Use this for all stock solutions stored longer than 24 hours.

  • Solvent Preparation: Do not use fresh solvent directly from the bottle. Sparge the solvent (DMSO or Water) with Argon (Ar) or Nitrogen (N₂) gas for 15 minutes prior to dissolving the solid. Argon is preferred as it is heavier than air and forms a "blanket."[1]

  • Dissolution: Add the solid to the sparged solvent while maintaining a slow stream of inert gas over the vial opening.

  • Headspace Purge: Before capping, flush the headspace of the vial with inert gas for 10–15 seconds.

  • Seal: Use a cap with a PTFE (Teflon) liner.[1] Avoid rubber septa if using DMSO, as leachables can catalyze oxidation.

Protocol A2: Antioxidant Fortification

Use this only if your downstream application tolerates additives.[1]

AdditiveConcentrationMechanismBest For
Ascorbic Acid 0.1% – 0.5% (w/v)Scavenges reactive oxygen species (ROS).[1]Aqueous buffers (pH < 7).[1]
Sodium Metabisulfite 0.05% – 0.1% (w/v)Reduces oxidized intermediates.[1]Acidic/Neutral aqueous solutions.[1][2]
Dithiothreitol (DTT) 1 – 5 mMMaintains reduction potential.[1]Biological assays (enzyme inhibition).[1]

Critical Note: Do not use oxidizing acids (like nitric acid) to adjust pH, as this will instantly degrade the aniline.

Module B: Preventing Hydrolysis (The "Purity" Problem)

The molecule contains two amide bonds. The internal anilide bond is relatively stable, but the terminal amide and the linkage between rings can hydrolyze at pH extremes.

Protocol B1: pH Buffering Strategy

The "Goldilocks Zone" for aminobenzamides is pH 6.5 – 7.5 .

  • Avoid Strong Acids: Below pH 4, the protonation of the carbonyl oxygen accelerates nucleophilic attack by water (Acid Catalysis).

  • Avoid Strong Bases: Above pH 9, the hydroxide ion acts as a potent nucleophile, cleaving the amide bond (Base Catalysis).

Recommended Buffer System:

  • Phosphate Buffer (PBS): Ideal for pH 7.4.[1]

  • HEPES: Excellent stability for biological assays; does not complex with metal ions that might catalyze oxidation.[1]

Protocol B2: The "Cold-Aliquot" Storage Method

Repeated freeze-thaw cycles cause micro-pH gradients during freezing (eutectic formation), which can locally catalyze hydrolysis.[1]

  • Prepare a concentrated Master Stock in anhydrous DMSO .

  • Aliquot into single-use amber vials (e.g., 20 µL per vial).

  • Store at -20°C (short term) or -80°C (long term).

  • Never refreeze an aliquot once thawed.[1]

Module C: Solubility & Solvent Compatibility

Choosing the wrong solvent can induce "silent precipitation," where the compound forms micro-aggregates that reduce effective concentration without visible sedimentation.

Solvent Compatibility Table:

SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)Low (if anhydrous)Primary Choice for Stock. Hygroscopic; keep sealed.[1]
Ethanol/Methanol ModerateModerateAvoid for long-term storage (transesterification risk).[1]
Water (Neutral) LowHigh (Oxidation)Use only for immediate working solutions.[1]
Water (Acidic) ModerateVery High (Hydrolysis)Avoid. Solubilizes but destroys the molecule over time.[1]

Troubleshooting Decision Tree

Follow this logic flow to resolve active issues in the lab.

TroubleshootingTree Start Issue Observed ColorChange Solution turned Yellow/Pink/Brown Start->ColorChange Precipitate Visible Particles or Cloudiness Start->Precipitate HPLC HPLC shows new peaks (No color change) Start->HPLC OxidationCheck Cause: Oxidation. Was solution degassed? ColorChange->OxidationCheck SolubilityCheck Cause: Aggregation. Is solvent >10% Water? Precipitate->SolubilityCheck HydrolysisCheck Cause: Hydrolysis. Check pH. HPLC->HydrolysisCheck Action1 Discard. Prepare fresh with Ar/N2 sparging and Amber vials. OxidationCheck->Action1 Action2 Switch to DMSO stock. Dilute into buffer only at final step. SolubilityCheck->Action2 Action3 If pH < 5 or > 8: Adjust buffer to pH 7.0. Store at -20°C. HydrolysisCheck->Action3

Figure 2: Step-by-step troubleshooting logic for identifying root causes of instability.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the solution for sterilization? A: Absolutely NOT. Autoclaving involves high heat (121°C) and moisture. This acts as a "hydrolysis reactor," destroying the amide bonds. Instead, dissolve in DMSO and perform sterile filtration using a 0.22 µm PTFE or Nylon membrane filter.

Q: My solution turned pink after 2 days on the bench. Is it still usable? A: No. The pink color indicates the formation of azo-dye impurities or quinone imines via aniline oxidation. Even trace amounts of these impurities can be cytotoxic or interfere with absorbance/fluorescence assays. Discard and prepare fresh.

Q: Can I use DMSO containing water (wet DMSO)? A: Avoid it. DMSO is hygroscopic.[1] "Wet" DMSO facilitates hydrolysis and can increase the rate of oxidation. Use anhydrous DMSO (≥99.9%) stored over molecular sieves for stock solutions.[1]

Q: Why does the protocol recommend Amber Glass? A: Photolytic degradation. Anilines absorb UV/Blue light, which excites the molecule and lowers the activation energy for reaction with oxygen. Amber glass blocks wavelengths <450nm, protecting the amine.

References

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-amino-N-methylbenzamide (CID 235516).[1] Retrieved from [Link][1]

  • Yates, K., & Stevens, J. B. (1965).[3] The Ionization Behavior of Amides in Concentrated Sulfuric Acids: Applications to Hydrolysis Rates. Canadian Journal of Chemistry. (Providing mechanistic basis for amide hydrolysis).

  • Bunton, C. A., et al. (1981). The hydrolyses of benzamides in aqueous acid: Kinetics and Mechanism. Canadian Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(4-aminobenzamido)-N-methylbenzamide

Welcome to the technical support center for the purification of 4-(4-aminobenzamido)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(4-aminobenzamido)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this and structurally similar aromatic amide compounds. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

I. Understanding the Impurity Profile

A critical first step in any purification strategy is to understand the potential impurities that may be present in your crude sample. The impurity profile is largely dictated by the synthetic route used to prepare the target molecule. A common synthetic pathway to N-arylbenzamides involves the coupling of a carboxylic acid (or its activated derivative) with an aniline.

For 4-(4-aminobenzamido)-N-methylbenzamide, a likely synthesis involves the coupling of 4-aminobenzamide with an activated form of 4-(methylamino)benzoic acid, or a similar strategy involving a nitro-group reduction.[1][2]

Based on this, the most probable impurities include:

  • Unreacted Starting Materials: 4-aminobenzamide and 4-(methylamino)benzoic acid (or its precursor, 4-nitrobenzoyl chloride).

  • Coupling Reagent Byproducts: For example, if a carbodiimide coupling agent like EDC is used, the corresponding urea byproduct will be present.[3]

  • Side-Reaction Products: Self-condensation of starting materials or other unintended reactions.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., DMF, DCM, toluene).[2]

  • Color Impurities: Often high molecular weight, conjugated byproducts formed from side reactions or degradation.

II. Troubleshooting Common Purification Issues

Frequently Asked Question 1: My crude product is a dark, oily, or discolored solid. How can I remove the color impurities?

Answer:

Colored impurities are common in the synthesis of aromatic amines and amides and are often due to oxidation or the formation of highly conjugated byproducts. Here’s a systematic approach to address this issue:

Step 1: Activated Carbon Treatment during Recrystallization

Activated carbon is a highly effective adsorbent for removing colored impurities due to its porous structure and large surface area.[1][4][5][6]

  • Principle of Operation: Activated carbon works through physical adsorption, where the color molecules, which are often large and aromatic, are trapped within its pores.[4]

Protocol for Decolorization with Activated Carbon:

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve your crude 4-(4-aminobenzamido)-N-methylbenzamide in the minimum amount of a suitable hot recrystallization solvent (see FAQ 2 for solvent selection).

  • Add Activated Carbon: Once the solid is fully dissolved, remove the flask from the heat source and add a small amount of activated carbon (typically 1-2% w/w of your crude product). Caution: Add the carbon carefully to the hot solution, as it can cause bumping.

  • Heat and Stir: Return the flask to the heat source and gently boil the mixture for 5-10 minutes with stirring. This allows for efficient adsorption of the colored impurities onto the carbon.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of your product in the funnel.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the pure crystals by vacuum filtration.

Step 2: If Activated Carbon is Insufficient - Column Chromatography

If significant color persists after treatment with activated carbon, column chromatography is the next logical step. Colored impurities are often more polar or have a different affinity for the stationary phase than your target compound.

  • Rationale: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[3]

A detailed protocol for column chromatography is provided in FAQ 4.

Frequently Asked Question 2: I am attempting to recrystallize my product, but I'm having trouble finding a suitable solvent or I have low recovery. What should I do?

Answer:

Recrystallization is a powerful purification technique for solid compounds, but success is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8]

Troubleshooting Solvent Selection:

  • Single-Solvent Recrystallization: For aromatic amides, polar solvents are often a good starting point.[9]

    • Recommended Solvents to Screen: Ethanol, methanol, acetonitrile, or water.[9][10]

    • Procedure for Screening: In a small test tube, add a small amount of your crude product and a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot. Then, cool the solution to see if crystals form.

  • Mixed-Solvent Recrystallization: If a suitable single solvent cannot be found, a mixed-solvent system is an excellent alternative.[11][12][13] This involves a "good" solvent in which your compound is soluble and a "bad" (or anti-solvent) in which it is not. The two solvents must be miscible.

    • Common Mixed-Solvent Pairs for Aromatic Amides:

      • Ethanol/Water

      • Methanol/Water

      • Ethyl Acetate/Hexane

    • Principle of Operation: The compound is dissolved in a minimal amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the clear solution is allowed to cool slowly.[12]

Improving Recovery:

  • Use the Minimum Amount of Hot Solvent: Using too much solvent will result in a lower yield as more of your product will remain in the mother liquor upon cooling.[7]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[14]

Solvent SystemSuitability for Aromatic Amides
Ethanol/WaterGood for moderately polar compounds. The addition of water reduces the solubility of the amide.
Ethyl Acetate/HexaneEffective for a range of polarities. Hexane acts as the anti-solvent.
AcetonitrileCan be a good single solvent for amides, often yielding high-purity crystals.[9]
Frequently Asked Question 3: My TLC plate shows multiple spots. How do I know which one is my product and what are the others?

Answer:

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing the purity of your fractions.

Identifying Your Product Spot:

  • Co-spotting: The most reliable way to identify your product is to run a TLC with three lanes:

    • A spot of your starting material(s).

    • A spot of your crude reaction mixture.

    • A "co-spot" where you apply the starting material and the reaction mixture on top of each other.

  • Your product should be a new spot that is not present in the starting material lane.

Interpreting Other Spots:

  • Starting Materials: Unreacted starting materials will have the same Rf value as the reference spots.

  • Polarity and Rf: In a normal-phase silica gel TLC, more polar compounds will have a lower Rf value (travel less up the plate), while less polar compounds will have a higher Rf.

    • 4-(4-aminobenzamido)-N-methylbenzamide is a relatively polar molecule due to the two amide groups and the primary amine. It will likely have a moderate Rf.

    • Starting materials like 4-aminobenzamide will also be quite polar.

    • Byproducts from coupling reagents may also be polar.

Recommended TLC Conditions:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is a good starting point.

    • Initial System to Try: 7:3 Ethyl Acetate / Hexane. Adjust the ratio to achieve good separation (ideally, your product has an Rf of ~0.3-0.4).

    • For more polar compounds, you can add a small amount of methanol (e.g., 95:5 Dichloromethane / Methanol).

  • Visualization:

    • UV Light (254 nm): Aromatic compounds like your product and likely impurities will be visible under UV light.

    • Stains: If spots are not UV-active, you can use a stain. A potassium permanganate stain is a good general-purpose stain for oxidizable compounds. Ninhydrin can be used to specifically visualize primary amines.[9]

Frequently Asked Question 4: Recrystallization is not giving me the desired purity. How do I set up a column chromatography experiment?

Answer:

Column chromatography is a more powerful purification technique that can separate compounds with similar polarities.

Step-by-Step Protocol for Column Chromatography:

  • Determine the Eluent System by TLC: Find a solvent system that gives your product an Rf value of approximately 0.3 on a TLC plate (see FAQ 3). This will be your starting eluent for the column.

  • Prepare the Column:

    • Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

    • Ensure the silica gel bed is level and free of air bubbles.

  • Load the Sample:

    • Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, you can perform a "dry loading" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. This often results in better separation.

  • Elute the Column:

    • Begin eluting the column with the chosen solvent system.

    • You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the eluent, e.g., by slowly increasing the percentage of ethyl acetate in hexane). Gradient elution is often more effective for separating compounds with a range of polarities.

  • Collect and Analyze Fractions:

    • Collect the eluent in a series of test tubes.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (using a rotary evaporator) to obtain your purified 4-(4-aminobenzamido)-N-methylbenzamide.

Workflow for Purification Strategy

PurificationWorkflow start Crude Product color_check Is the product colored? start->color_check recrystallization Recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Column Chromatography purity_check1->column_chromatography Impure purity_check2 Check Purity (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Pure purity_check2->column_chromatography Impure (Re-run with different conditions) activated_carbon Activated Carbon Treatment activated_carbon->recrystallization color_check->recrystallization No color_check->activated_carbon Yes

Caption: A decision-making workflow for the purification of 4-(4-aminobenzamido)-N-methylbenzamide.

III. Advanced Analytical Techniques for Purity Assessment

Frequently Asked Question 5: How can I quantitatively determine the purity of my final product?

Answer:

While TLC is excellent for qualitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify your target compound and any remaining impurities.

General HPLC Method for Aromatic Amides:

  • Principle of Operation: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Typical HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A standard choice for the separation of aromatic compounds.
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid (TFA)The acid helps to protonate the amino groups, leading to sharper peaks and better peak shape.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the compounds from the column.
Elution Gradient elution (e.g., starting with a low percentage of B and increasing over time)Allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV detector at a wavelength where your compound has strong absorbance (e.g., 254 nm or a determined λmax)Aromatic compounds typically have strong UV absorbance.
Column Temperature 25-30 °CMaintaining a constant temperature ensures reproducible retention times.

Workflow for HPLC Purity Analysis

HPLCPurityAnalysis start Prepare Sample and Standard Solutions hplc_run Run HPLC Analysis start->hplc_run integrate_peaks Integrate Peak Areas hplc_run->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity report_result Report Final Purity calculate_purity->report_result

Caption: A streamlined workflow for quantitative purity determination using HPLC.

IV. References

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Link]

  • Activated Carbon for Color Removal | 6 key Applications. (2025, December 2). General Carbon. [Link]

  • Recrystallization I 10. University of California, Irvine. [Link]

  • What is Activated Carbon and what is it used for? - Carbotecnia. Carbotecnia. [Link]

  • recrystallization, filtration and melting point. Barnard College. [Link]

  • Decolorization Principle Of Activated Carbon - Industry knowledge - News. (2020, February 7). Henan Lvyuan Water Treatment Technology Co.,Ltd. [Link]

  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Google Patents.

  • Recrystallization. HBCSE. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Amide or Amino HPLC Columns What are the Differences. (2025, July 12). Tech Information. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024, January 13). Reddit. [Link]

  • Recrystallization1. University of California, Los Angeles. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022, August 11). ACS Omega. [Link]

  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Eureka | Patsnap. [Link]

  • Functional Aromatic Polyamides. (2017, September 5). MDPI. [Link]

  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Eureka | Patsnap. [Link]

  • QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal. [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

  • Bis (p-aminophenoxy ) -1,l '-Binaphthyl and Aromatic Dicarboxylic Acids. Wiley Online Library. [Link]

  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. (2010, June 8). Kinam Park. [Link]

  • SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Journal of the Serbian Chemical Society. [Link]

Sources

Optimization

resolving peak tailing in 4-(4-aminobenzamido)-N-methylbenzamide chromatography

Topic: Resolving Peak Tailing in 4-(4-aminobenzamido)-N-methylbenzamide Chromatography Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1] Technical Support Center: Chr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in 4-(4-aminobenzamido)-N-methylbenzamide Chromatography Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]

Technical Support Center: Chromatography Optimization Guide

Subject: Troubleshooting & Method Development for Bis-Benzamide Derivatives Molecule: 4-(4-aminobenzamido)-N-methylbenzamide Chemical Profile:

  • Core Structure: Bis-amide linker with a terminal aniline (primary amine) and N-methyl benzamide tail.[1]

  • Key Challenge: Severe peak tailing due to dual interaction mechanisms—hydrogen bonding (amides) and cation-exchange (aniline) with residual silanols.

Part 1: The Mechanism of Tailing (Root Cause Analysis)

Q: Why does this specific molecule tail so aggressively compared to standard neutral compounds?

A: 4-(4-aminobenzamido)-N-methylbenzamide is a "perfect storm" for silica interactions.[1] Unlike simple neutrals, it possesses two distinct moieties that drag on the stationary phase:

  • The Terminal Aniline (pKa ~4.6): At neutral pH (6–7), the aniline exists in equilibrium between its neutral and protonated forms. However, even slight protonation leads to strong ionic attraction to ionized silanols (

    
    ) on the silica surface.[1]
    
  • The Bis-Amide Backbone: The two amide linkages act as strong Hydrogen Bond Donors (HBD). They interact with free silanols (

    
    ) and adsorbed water layers, causing "kinetic drag" (broadening) rather than thermodynamic retention.
    

Visualizing the Interaction:

TailingMechanism Analyte 4-(4-aminobenzamido)- N-methylbenzamide Silanol_Ion Ionized Silanol (Si-O-) (Cation Exchange) Analyte->Silanol_Ion Protonated Aniline (+) Ionic Interaction Silanol_Free Free Silanol (Si-OH) (Hydrogen Bonding) Analyte->Silanol_Free Amide Linker H-Bonding Peak_Shape RESULT: Asymmetric Tailing (Tailing Factor > 1.5) Silanol_Ion->Peak_Shape Silanol_Free->Peak_Shape

Figure 1: Dual-mechanism interaction causing peak tailing.[1] The aniline moiety drives ionic retention, while amide linkers contribute to secondary hydrogen bonding.

Part 2: Mobile Phase Optimization (The Chemistry)

Q: I am using a standard Water/Acetonitrile gradient. What pH should I target to eliminate the tail?

A: You must control the ionization state of both the analyte and the silica.

  • Recommendation: Low pH (pH 2.0 – 2.5).

    • Why: At pH ~2.5, the aniline is fully protonated (

      
      ), but crucially, the surface silanols are fully protonated (
      
      
      
      , neutral). Without the negative charge on the silica, the cation-exchange mechanism is silenced.
    • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

Q: TFA vs. Formic Acid: Which is better for this molecule?

A:

  • TFA (Trifluoroacetic Acid): The "Gold Standard" for peak shape. TFA is an ion-pairing agent.[1] The trifluoroacetate anion (

    
    ) pairs with the positive aniline, neutralizing its charge and forming a hydrophobic complex that retains well on C18 without tailing.
    
  • Formic Acid: Weaker acid, no ion-pairing effect.[1] Use only if you require high sensitivity in Mass Spectrometry (LC-MS), as TFA suppresses ionization.[1] If using Formic, you must use a high-quality end-capped column.[1]

AdditivePeak ShapeMS SensitivityMechanism
0.1% TFA Excellent (Symmetry < 1.[1]2)Poor (Signal Suppression)Ion-Pairing + Silanol Suppression
0.1% Formic Acid Moderate (Risk of tailing)HighpH Control only
10mM Ammonium Acetate (pH 4.5) Poor (High Tailing Risk)ModeratepKa Mismatch (Avoid)
0.1% Triethylamine (TEA) GoodN/A (Not MS compatible)Silanol Blocker (Competes with analyte)

Q: Can I use high pH (> 10) to neutralize the amine? A: Theoretically, yes. At pH 10, the aniline is neutral. However, standard silica dissolves at pH > 8. You would need a hybrid particle column (e.g., Waters XBridge or Agilent PLRP-S) to attempt this.[1] For most standard C18 columns, stick to low pH.

Part 3: Column Selection (The Stationary Phase)

Q: I am using a generic C18 column. Is this the problem?

A: Likely, yes. "Generic" C18 columns often contain Type-A silica (acidic, high metal content) or incomplete end-capping.[1]

  • Requirement: You need a Type-B (High Purity) Silica with Exhaustive End-capping .[1]

  • Specific Recommendations:

    • Polar-Embedded C18: (e.g., SymmetryShield, Bonus-RP). These have a polar group near the surface that creates a "water shield," preventing the aniline from reaching the silanols.

    • Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that electrostatically repels the protonated aniline, sharpening the peak.

Q: Does pore size matter for this bis-amide? A: Standard 100Å is sufficient. The molecule is small (< 500 Da). Tailing is a surface chemistry issue, not a diffusion issue.

Part 4: Sample Preparation (The Physics)

Q: My peak looks like a "shark fin" (fronting) or splits at the top. Is this tailing?

A: No, that is Solvent Mismatch or Overloading .

  • Solubility Issue: Bis-amides often have poor solubility in water but high solubility in DMSO or 100% Methanol.[1]

  • The Error: Injecting a sample dissolved in 100% DMSO/MeOH into a 95% Water mobile phase. The analyte precipitates instantly or travels faster than the mobile phase, causing distortion.

  • The Fix: Dilute your sample with the initial mobile phase (e.g., 90% Water / 10% ACN + 0.1% Acid). If it precipitates, use a "sandwich injection" or increase the organic content of the starting gradient slightly.

Part 5: Troubleshooting Workflow

Follow this logical path to diagnose and fix the issue.

Troubleshooting Start Problem: Peak Tailing Check_Mobile Step 1: Check Mobile Phase pH Is pH < 3.0? Start->Check_Mobile Action_Acid Add 0.1% TFA or Formic Acid Check_Mobile->Action_Acid No Check_Col Step 2: Check Column Type Is it 'End-capped' or 'Base Deactivated'? Check_Mobile->Check_Col Yes Action_Col Switch to High-Purity C18 (e.g., Zorbax Eclipse, XBridge) Check_Col->Action_Col No Check_Diluent Step 3: Check Sample Diluent Is diluent stronger than Mobile Phase A? Check_Col->Check_Diluent Yes Action_Dil Match Diluent to Mobile Phase (Reduce Organic %) Check_Diluent->Action_Dil Yes End Inspect Fittings/Dead Volume Check_Diluent->End No (Hardware Issue?)

Figure 2: Step-by-step decision tree for isolating the cause of peak asymmetry.

References & Further Reading

  • McCalley, D. V. (2023).[2] Ionized silanol groups on the base particle are a common cause of peak tailing for basic analytes.[2] Chemical Communications. Link

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link

  • PubChem. 4-amino-N-methylbenzamide Structure and Properties. National Library of Medicine. Link

  • BenchChem. Troubleshooting Ruxolitinib-amide peak tailing (Analogous Benzamide Chemistry). Link

  • Dolan, J. W. (2021). The Role of Buffers in HPLC Separations. LCGC North America. Link

Sources

Troubleshooting

stability of 4-(4-aminobenzamido)-N-methylbenzamide at various pH levels

Technical Support Center: 4-(4-aminobenzamido)-N-methylbenzamide Welcome to the technical support resource for 4-(4-aminobenzamido)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-aminobenzamido)-N-methylbenzamide

Welcome to the technical support resource for 4-(4-aminobenzamido)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for assessing the chemical stability of this molecule, particularly concerning pH. As there is limited specific stability data for this compound in published literature, this guide synthesizes first-principle chemical knowledge of its functional groups with industry-standard stability testing protocols.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of 4-(4-aminobenzamido)-N-methylbenzamide and which parts are most susceptible to degradation?

A1: The molecule consists of three key components: a 4-aminobenzoyl group, a central benzamide linker, and a terminal N-methylbenzamide group. The most chemically labile sites are the two amide bonds. Amide bonds are generally stable but are susceptible to hydrolysis under acidic or basic conditions, which is the primary degradation pathway to consider.

Caption: Structure of 4-(4-aminobenzamido)-N-methylbenzamide with its two amide bonds.

Q2: What are the predicted degradation pathways for this molecule at different pH levels?

A2: The primary degradation pathway is hydrolysis of the two amide bonds. The specific products formed will depend on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: In an acidic medium (e.g., pH < 4), protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.[1] This will cleave the amide bonds to yield carboxylic acids and the protonated amine salts.[1]

  • Base-Catalyzed Hydrolysis: In a basic medium (e.g., pH > 8), the hydroxide ion acts as a nucleophile, directly attacking the amide carbonyl carbon.[1][2] This reaction, often faster than acid hydrolysis, results in the formation of carboxylate salts and the free amines.[1][3]

  • Neutral pH: Amides are generally resistant to hydrolysis in neutral water (pH ~7) at ambient temperatures.[1] Significant degradation is not expected without the influence of catalysts, high temperatures, or enzymatic activity.[4][5]

parent parent condition condition product product A 4-(4-aminobenzamido)- N-methylbenzamide B Acidic Conditions (e.g., 0.1 M HCl) A->B Hydrolysis C Basic Conditions (e.g., 0.1 M NaOH) A->C Hydrolysis D 4-Aminobenzoic Acid B->D Cleavage of Amide 1 E 4-amino-N-methylbenzamide (as ammonium salt) B->E Cleavage of Amide 1 F Terephthalic Acid B->F Complete Hydrolysis G Methylamine (as ammonium salt) B->G Complete Hydrolysis H 4-Aminobenzoic Acid (as ammonium salt) B->H Complete Hydrolysis I 4-Aminobenzoate C->I Cleavage of Amide 1 J 4-amino-N-methylbenzamide C->J Cleavage of Amide 1 K Terephthalate C->K Complete Hydrolysis L Methylamine C->L Complete Hydrolysis M 4-Aminobenzoate C->M Complete Hydrolysis E->F Further Hydrolysis J->K Further Hydrolysis

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

Q3: How should I design a forced degradation study to understand the stability of this compound?

A3: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7] These studies are a regulatory expectation according to ICH guidelines.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and resolving the degradants.[9]

Stress ConditionRecommended ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 daysTo identify acid-labile degradation products.[9]
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 daysTo identify base-labile degradation products.[9]
Oxidation 3% H₂O₂ at room temperature for up to 7 daysTo assess susceptibility to oxidation.[9] The aromatic amine is a potential site for oxidation.[10]
Thermal Stress Solid drug substance at 80°C (dry heat)To evaluate the effect of high temperature on solid-state stability.
Photostability Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.To assess light sensitivity.

Troubleshooting Guide

Problem: My compound degrades completely almost instantly in 0.1 M NaOH, but shows no degradation in 0.1 M HCl after 24 hours.

  • Plausible Cause: This suggests a high susceptibility to base-catalyzed hydrolysis and significant stability in acid. Base-catalyzed hydrolysis of amides is often much faster than acid-catalyzed hydrolysis.[2][3]

  • Solution:

    • For Base: Reduce the severity of the stress condition. Try using a lower concentration of NaOH (e.g., 0.01 M), a lower temperature (e.g., room temperature), or shorter time points (e.g., 1, 2, 4, and 8 hours).

    • For Acid: Increase the severity of the stress condition. Try a higher concentration of HCl (e.g., 1 M), a higher temperature (e.g., 80°C reflux), or a longer duration.[11] The goal is to find conditions that yield the target 5-20% degradation.[9]

Problem: I see a new peak in my HPLC chromatogram for stressed samples, but I cannot identify it.

  • Plausible Cause: You have successfully generated a degradation product. The next step is structure elucidation.

  • Solution:

    • LC-MS Analysis: The most effective method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

    • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the degradant peak. The fragmentation pattern can be compared to the parent molecule to deduce the structure. For example, a loss corresponding to methylamine would suggest cleavage of the N-methylbenzamide bond.

    • Compare with Predicted Products: Check if the molecular weight matches any of the predicted hydrolysis products (e.g., 4-aminobenzoic acid, 4-amino-N-methylbenzamide).

Problem: The total peak area in my HPLC chromatogram (Parent + Degradants) is decreasing over time.

  • Plausible Cause: This indicates a loss of UV-absorbing chromophores or that some degradants are not being detected.

  • Solution:

    • Check for Precipitation: The degradation products may be insoluble in your sample diluent. Visually inspect your samples. If precipitation is observed, try a different diluent.

    • Verify UV-Vis Spectra: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to examine the UV spectra of all peaks. A degradant may have a different absorption maximum (λ-max) than the parent compound. Ensure your detection wavelength is appropriate for all species or use peak area percent at a wavelength where all compounds absorb reasonably well.

    • Consider Non-Chromophoric Products: Some degradation pathways could yield small, non-UV-active fragments (e.g., methylamine). While these won't be seen by UV detection, their corresponding larger fragments (e.g., the carboxylic acid portion) should be detectable. A mass balance calculation is crucial to account for all parts of the molecule.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines the procedure for subjecting 4-(4-aminobenzamido)-N-methylbenzamide to acidic and basic stress conditions in accordance with ICH guidelines.[14][15]

Materials:

  • 4-(4-aminobenzamido)-N-methylbenzamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Acetonitrile and Water

  • Class A volumetric flasks, pipettes, and autosampler vials

  • Calibrated heating block or water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

  • Acid Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Place the flask in a heating block set to 60°C.

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot (e.g., 1 mL).

    • Immediately neutralize the aliquot with an equimolar amount of 0.1 M NaOH and dilute to a final concentration of ~0.01 mg/mL with mobile phase for HPLC analysis.

  • Base Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH.

    • Maintain the flask at 60°C.

    • At specified time points, withdraw an aliquot.

    • Immediately neutralize the aliquot with an equimolar amount of 0.1 M HCl and dilute for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with water instead of acid or base and keep it at the same temperature to assess the effect of heat alone.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation.[13][16]

Objective: To develop a reverse-phase HPLC method that separates the parent compound from all potential degradation products generated during forced degradation.

Initial Method Parameters:

  • Instrumentation: HPLC system with a DAD or PDA detector.[9]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and determine the optimal wavelength from the DAD spectra.

  • Injection Volume: 10 µL

Workflow:

A Prepare Stressed Samples (Acid, Base, Oxidative, etc.) B Inject Individual Samples and a Composite Mixture onto HPLC A->B C Evaluate Chromatogram: Are all peaks separated? B->C D Peak Purity > 99%? Resolution > 2? C->D E Method is Stability-Indicating. Proceed to Validation (ICH Q2). D->E Yes F Optimize Method: - Adjust Gradient Slope - Change Organic Modifier (e.g., Methanol) - Modify pH of Mobile Phase A D->F No G Re-inject Samples and Re-evaluate F->G G->C

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • IJPQA. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

  • ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. [Link]

  • PubChem. 4-Amino-N-methylbenzamide. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • PubMed. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187. [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

  • White Rose University Consortium. (2020). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. [Link]

  • American Chemical Society. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Filo. (2025). Hydrolysis of Benzamide The reaction is as follows. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Royal Society of Chemistry. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. [Link]

  • American Chemical Society. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. [Link]

  • World Journal of Pharmaceutical Research. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PMC. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9. [Link]

Sources

Optimization

minimizing side reactions during 4-(4-aminobenzamido)-N-methylbenzamide synthesis

Welcome to the technical support center for the synthesis of 4-(4-aminobenzamido)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-aminobenzamido)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific amide coupling reaction. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can significantly minimize side reactions and improve the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-(4-aminobenzamido)-N-methylbenzamide. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to rectify the issue.

Question 1: Why am I observing a significant amount of a di-acylated byproduct in my reaction?

Underlying Cause: The formation of a di-acylated byproduct, 4-(4-(N-(4-nitrobenzoyl)aminobenzamido))-N-methylbenzamide, is a common side reaction when coupling 4-aminobenzamide with an activated carboxylic acid like 4-nitrobenzoyl chloride. This occurs because both the primary aromatic amine and the amide nitrogen of 4-aminobenzamide can act as nucleophiles. Although the aromatic amine is significantly more nucleophilic, under certain conditions, the amide nitrogen can also be acylated.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of 4-aminobenzamide to 4-nitrobenzoyl chloride. Adding the acylating agent slowly and in a controlled manner can help prevent localized excesses that might favor di-acylation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the more reactive primary amine. Aromatic amines are generally less basic and nucleophilic than aliphatic amines, and their reactivity can be finely tuned with temperature.[1] Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Choice of Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine or pyridine is often used to neutralize the HCl generated during the reaction.[2] Using a slight excess (1.1 equivalents) of the base is recommended.

  • Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable for this reaction as they can solvate the reactants well.[2]

Experimental Protocol for Minimizing Di-acylation:

  • Dissolve 4-aminobenzamide (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous DMF dropwise over 30-60 minutes.

  • Maintain the reaction at 0°C for 1 hour after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Question 2: My reaction is incomplete, and I still have a lot of unreacted 4-aminobenzamide. What should I do?

Underlying Cause: Incomplete reactions are often due to insufficient activation of the carboxylic acid, poor reactivity of the amine, or deactivation of the reagents. Electron-deficient aromatic amines like 4-aminobenzamide can be sluggish nucleophiles.[3]

Troubleshooting Protocol:

  • Confirm Reagent Quality: Ensure that your 4-nitrobenzoyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBt) can be an effective alternative to acyl chlorides, especially for less reactive amines.[3]

  • Increase Reaction Temperature: If low temperature was initially used to prevent side reactions, a modest increase in temperature (e.g., to 40-60°C) can help drive the reaction to completion.[2][4]

  • Extend Reaction Time: Some amide coupling reactions, particularly with less reactive partners, require longer reaction times. Monitor the reaction over 24 hours to ensure it has reached completion.

  • Use a More Effective Coupling Agent: For particularly challenging couplings, stronger coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be employed.

Experimental Protocol using a Coupling Agent (EDC/HOBt):

  • Dissolve 4-nitrobenzoic acid (1 equivalent), 4-aminobenzamide (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 4-(4-aminobenzamido)-N-methylbenzamide.

What is the overall synthetic strategy for 4-(4-aminobenzamido)-N-methylbenzamide?

The most common synthetic route involves a two-step process:

  • Amide Coupling: The first step is the formation of the central amide bond by reacting 4-aminobenzamide with an activated form of 4-nitrobenzoic acid, typically 4-nitrobenzoyl chloride. This reaction yields the intermediate, 4-(4-nitrobenzamido)-N-methylbenzamide.

  • Nitro Group Reduction: The second step is the reduction of the nitro group to a primary amine. This is a crucial step in producing the final product.[5]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction 4-aminobenzamide 4-aminobenzamide Intermediate 4-(4-nitrobenzamido)-N-methylbenzamide 4-aminobenzamide->Intermediate + 4-nitrobenzoyl chloride (Base, Solvent) 4-nitrobenzoyl_chloride 4-nitrobenzoyl_chloride Final_Product 4-(4-aminobenzamido)-N-methylbenzamide Intermediate->Final_Product Reduction (e.g., Fe/AcOH or H2, Pd/C) G cluster_main Desired Pathway cluster_side Side Reaction Start 4-aminobenzamide + 4-nitrobenzoyl chloride Desired_Product 4-(4-nitrobenzamido)-N-methylbenzamide Start->Desired_Product Nucleophilic attack by primary amine Side_Product Di-acylated byproduct Start->Side_Product Nucleophilic attack by amide nitrogen Final_Product 4-(4-aminobenzamido)-N-methylbenzamide Desired_Product->Final_Product Nitro Reduction

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(4-aminobenzamido)-N-methylbenzamide

This technical support guide provides in-depth troubleshooting for common crystallization failures encountered with 4-(4-aminobenzamido)-N-methylbenzamide. It is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting for common crystallization failures encountered with 4-(4-aminobenzamido)-N-methylbenzamide. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material.

Introduction to Crystallization Challenges

4-(4-aminobenzamido)-N-methylbenzamide is a molecule with multiple functional groups, including two amide linkages and an aromatic amine. This chemical structure presents specific challenges during crystallization. The presence of multiple hydrogen bond donors and acceptors can lead to the formation of complex intermolecular interactions, potentially resulting in polymorphism, the formation of amorphous material, or "oiling out" instead of forming a crystalline solid. This guide provides a systematic approach to troubleshoot these common issues.

Troubleshooting Guide: Question & Answer Format

Issue 1: The compound "oils out" and does not crystallize upon cooling.

Q: My 4-(4-aminobenzamido)-N-methylbenzamide is forming an oil instead of crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, and the solute's solubility is exceeded at a temperature where it is still in a molten or liquid state. The high concentration and rapid cooling favor the separation of a liquid phase over the ordered arrangement required for crystallization.

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate can provide more time for nucleation and crystal growth to occur in an orderly fashion. A programmable cooling bath or simply allowing the solution to cool to room temperature on the benchtop, followed by gradual cooling in a refrigerator, can be effective.

  • Use a More Dilute Solution: Starting with a lower concentration of the compound will decrease the level of supersaturation at any given temperature, reducing the driving force for oiling out.

  • Change the Solvent System:

    • Increase Solvent Polarity: The target molecule has polar functional groups. If you are using a non-polar solvent, the compound may not be sufficiently solvated, leading to phase separation. Try a more polar solvent or a solvent mixture.

    • Use a Solvent Mixture: A mixture of a good solvent (in which the compound is very soluble) and a poor solvent (in which the compound is less soluble) can be used. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature, then slowly add the poor solvent until turbidity (cloudiness) is observed. This indicates the solution is close to saturation. Gentle heating to redissolve the turbidity followed by slow cooling can promote crystallization.

Issue 2: An amorphous solid is obtained instead of crystalline material.

Q: After removing the solvent, I am left with a glassy or powdery solid that does not have a sharp melting point. How can I obtain crystals?

A: The formation of an amorphous solid suggests that the molecules have solidified without arranging themselves into an ordered crystal lattice. This can be due to rapid solvent removal or the presence of impurities that inhibit crystal growth.

Troubleshooting Steps:

  • Utilize a Recrystallization Protocol: The primary method to convert an amorphous solid into a crystalline form is through recrystallization. This process involves dissolving the amorphous material in a suitable solvent at an elevated temperature and then allowing it to cool slowly, providing the molecules with the opportunity to arrange themselves into a crystal lattice.

  • Solvent Selection is Critical: The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. This differential solubility is key to achieving a good yield of crystalline material.

  • Introduce a Seed Crystal: If you have a small amount of crystalline material from a previous experiment, adding a tiny "seed" crystal to the supersaturated solution can initiate crystallization. This provides a template for the dissolved molecules to deposit onto, bypassing the often difficult nucleation step.

  • Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections on the glass surface. These imperfections can act as nucleation sites, inducing crystal growth.

Issue 3: The crystallization process results in very small or needle-like crystals, which are difficult to handle and filter.

Q: My crystals are too fine, making them difficult to work with. How can I grow larger crystals?

A: The formation of very small crystals is often a result of rapid nucleation, where many small crystals form simultaneously rather than a few crystals growing to a larger size.

Troubleshooting Steps:

  • Decrease the Rate of Supersaturation:

    • Slower Cooling: As with preventing oiling out, a slower cooling rate gives the crystals more time to grow.

    • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the growth of larger, higher-quality crystals.

  • Minimize Agitation: While some gentle stirring can help with heat and mass transfer, vigorous agitation can increase the rate of secondary nucleation, leading to the formation of many small crystals. Allow the solution to cool without stirring.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of 4-(4-aminobenzamido)-N-methylbenzamide?

A1: Given the presence of amide and amine functional groups, polar protic and aprotic solvents are good starting points. Consider solvents such as ethanol, methanol, isopropanol, acetone, or ethyl acetate. Due to the aromatic nature of the compound, solvents like toluene might also be useful, particularly in a solvent/anti-solvent system. A systematic solvent screen is highly recommended.

Q2: How can I perform a solvent screen for crystallization?

A2: A small-scale solvent screen can be performed by placing a small amount of your compound (a few milligrams) into several different vials and adding a small amount of a different solvent to each. Observe the solubility at room temperature and upon heating. A good crystallizing solvent will show poor solubility at room temperature but complete dissolution upon heating.

Q3: What is polymorphism and why is it a concern?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and bioavailability. For pharmaceutical applications, it is crucial to identify and control the desired polymorphic form.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude 4-(4-aminobenzamido)-N-methylbenzamide in a flask. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Continue adding small portions of the solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Vapor Diffusion Crystallization
  • Prepare the Inner Vial: Dissolve the compound in a minimal amount of a "good" solvent (e.g., a solvent in which it is highly soluble) in a small, open vial.

  • Prepare the Outer Chamber: Add a "poor" solvent (e.g., a solvent in which the compound is insoluble but is miscible with the good solvent) to a larger jar or beaker.

  • Set up the System: Place the inner vial inside the larger chamber and seal the chamber.

  • Incubate: Allow the system to stand undisturbed at a constant temperature. The poor solvent will slowly diffuse into the good solvent, inducing crystallization.

Visualizations

Troubleshooting Workflow for Crystallization Failure

G cluster_oil Troubleshooting Oiling Out cluster_amorphous Troubleshooting Amorphous Solid cluster_small Troubleshooting Small Crystals start Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out outcome->oil Liquid Phase Separation amorphous Amorphous Solid outcome->amorphous Solid with No Order small_xtals Small Crystals outcome->small_xtals Rapid Nucleation success Good Crystals outcome->success Success oil_sol1 Slower Cooling oil->oil_sol1 oil_sol2 More Dilute Solution oil->oil_sol2 oil_sol3 Change Solvent oil->oil_sol3 amorphous_sol1 Recrystallize amorphous->amorphous_sol1 amorphous_sol2 Use Seed Crystal amorphous->amorphous_sol2 amorphous_sol3 Scratch Flask amorphous->amorphous_sol3 small_sol1 Slower Cooling/ Vapor Diffusion small_xtals->small_sol1 small_sol2 Minimize Agitation small_xtals->small_sol2

Caption: A flowchart for troubleshooting common crystallization failures.

References

  • While specific crystallization data for 4-(4-aminobenzamido)-N-methylbenzamide is not readily available in the public domain, the principles and techniques described in this guide are based on well-established practices in small molecule crystallization.
  • Title: Crystal Growth: How to Obtain Quality Crystals Source: Massachusetts Institute of Technology, Department of Chemistry URL: [Link]

  • Title: Crystallization Source: University of California, Los Angeles, Department of Chemistry and Biochemistry URL: [Link]

  • Title: Recrystallization Source: Organic Chemistry, 5th Edition (Paula Yurkanis Bruice) - A comprehensive textbook on organic chemistry techniques. While a direct link to the chapter is not possible, this is a standard and authoritative reference.

  • Title: Small Molecule Crystallization Source: Wikipedia URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-(4-aminobenzamido)-N-methylbenzamide

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-aminobenzamido)-N-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. We will explore the theoretical underpinning...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-aminobenzamido)-N-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its spectral features, present a detailed experimental protocol for acquiring high-quality data, and offer a comparative analysis with structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and purity assessment.

Molecular Structure and Predicted ¹H NMR Spectrum

Understanding the molecular structure is paramount to interpreting its ¹H NMR spectrum. 4-(4-aminobenzamido)-N-methylbenzamide is comprised of two para-substituted benzene rings linked by an amide bond, with a primary amine on one ring and an N-methylamide on the other.

Chemical Structure:

The protons on this molecule can be categorized into several distinct chemical environments:

  • Aromatic Protons (Rings A and B): Due to the para-substitution, both aromatic rings will exhibit an AA'BB' splitting pattern, which often appears as two distinct doublets.

  • Amide Protons (-C(=O)NH-): There are two amide protons, one linking the two aromatic rings and another attached to the methyl group. Their chemical shifts can be broad and are sensitive to solvent, temperature, and concentration.[1][2]

  • Primary Amine Protons (-NH₂): The two protons of the primary amine group are also exchangeable and may appear as a broad singlet.[1]

  • N-Methyl Protons (-NHCH₃): The three protons of the methyl group attached to the amide nitrogen will appear as a doublet due to coupling with the adjacent amide proton.

Based on established chemical shift ranges and the electronic effects of the substituents, we can predict the approximate chemical shifts for each proton type.[3][4][5][6]

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Amide NH (linking rings)8.0 - 9.0Singlet (broad)1H
Amide NH (N-methyl)7.5 - 8.5Quartet (broad)1H
Aromatic (Ring B, ortho to C=O)7.8 - 8.2Doublet2H
Aromatic (Ring B, ortho to NH)7.5 - 7.9Doublet2H
Aromatic (Ring A, ortho to C=O)7.6 - 8.0Doublet2H
Aromatic (Ring A, ortho to NH₂)6.6 - 7.0Doublet2H
Primary Amine (NH₂)4.0 - 5.5Singlet (broad)2H
N-Methyl (CH₃)2.8 - 3.1Doublet3H

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps and considerations.

Sample Preparation
  • Sample Purity: Ensure the sample of 4-(4-aminobenzamido)-N-methylbenzamide is of high purity and free from residual solvents.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is often a good choice for amide-containing compounds as it can help to sharpen the NH proton signals. CDCl₃ can also be used.[7]

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[8][9]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

  • Filtration: Filter the sample solution through a pipette with a glass wool plug to remove any particulate matter.

  • NMR Tube: Transfer the filtered solution to a clean, dry, and unscratched 5 mm NMR tube.[8]

Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a 400 or 500 MHz NMR spectrometer.[11][12][13][14]

Parameter Recommended Value Rationale
Pulse Program Standard 1D ¹H (e.g., 'zg30')A standard pulse-acquire experiment is sufficient for routine analysis.
Spectral Width (SW) 12 - 15 ppmEnsures all expected proton signals are captured.
Acquisition Time (AT) 2 - 4 secondsAllows for good resolution of the signals.
Relaxation Delay (D1) 1 - 5 secondsEnsures full relaxation of protons between scans for accurate integration.
Number of Scans (NS) 8 - 16Sufficient for good signal-to-noise ratio for a moderately concentrated sample.
Temperature 298 K (25 °C)A standard temperature for routine NMR.
Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate all the peaks to determine the relative number of protons for each signal.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the ¹H NMR analysis workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample 5-25 mg prep2 Dissolve in Solvent 0.6-0.7 mL DMSO-d6 prep1->prep2 prep3 Add TMS Internal Standard prep2->prep3 prep4 Filter Remove Particulates prep3->prep4 prep5 Transfer to NMR Tube prep4->prep5 acq1 Insert Sample into Spectrometer prep5->acq1 acq2 Lock & Shim Homogenize B₀ Field acq1->acq2 acq3 Set Parameters SW, AT, NS, etc. acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate Peaks proc3->proc4 proc5 Assign Signals proc4->proc5

Caption: Workflow for ¹H NMR analysis.

Comparative Analysis with Structural Alternatives

To better understand the spectral features of 4-(4-aminobenzamido)-N-methylbenzamide, it is insightful to compare its ¹H NMR spectrum with those of structurally related molecules. Here, we will consider two alternatives: Benzamide and 4-Amino-N-methylbenzamide .

Alternative 1: Benzamide

Benzamide provides a simpler aromatic system with only one set of aromatic protons and two amide protons.

¹H NMR Data for Benzamide (in CDCl₃): [15]

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho)~7.8Multiplet2H
Aromatic (meta, para)~7.4 - 7.6Multiplet3H
Amide (NH₂)~6.3Singlet (broad)2H

Comparison: The aromatic region of benzamide is more complex due to the different electronic environments of the ortho, meta, and para protons. The amide protons appear as a single broad peak.

Alternative 2: 4-Amino-N-methylbenzamide

This compound represents one half of our target molecule and allows for a direct comparison of the N-methylbenzamide moiety with an amino-substituted aromatic ring.

¹H NMR Data for 4-Amino-N-methylbenzamide (Predicted):

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to C=O)~7.6Doublet2H
Aromatic (ortho to NH₂)~6.6Doublet2H
Amide (NH)~7.5Quartet (broad)1H
Primary Amine (NH₂)~4.0Singlet (broad)2H
N-Methyl (CH₃)~2.9Doublet3H

Comparison: The aromatic region of 4-amino-N-methylbenzamide is expected to show a simpler splitting pattern than benzamide due to the para-substitution. The chemical shifts of the aromatic protons are significantly influenced by the electron-donating amino group.[16]

Summary of Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR features of 4-(4-aminobenzamido)-N-methylbenzamide and its structural alternatives.

Compound Aromatic Protons (δ, ppm) Amide Protons (δ, ppm) N-Methyl Protons (δ, ppm)
4-(4-aminobenzamido)-N-methylbenzamide 6.6 - 8.2 (four doublets)8.0 - 9.0 (s), 7.5 - 8.5 (q)2.8 - 3.1 (d)
Benzamide 7.4 - 7.8 (multiplets)~6.3 (s)N/A
4-Amino-N-methylbenzamide 6.6 - 7.6 (two doublets)~7.5 (q)~2.9 (d)

Conclusion

The ¹H NMR spectrum of 4-(4-aminobenzamido)-N-methylbenzamide provides a wealth of information for its structural confirmation. By carefully analyzing the chemical shifts, splitting patterns, and integration values, each proton in the molecule can be unambiguously assigned. The comparative analysis with simpler, related structures further solidifies these assignments and highlights the influence of different functional groups on the proton chemical environments. This guide provides a comprehensive framework for the acquisition and interpretation of high-quality ¹H NMR data for this and similar molecules, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. Retrieved from [Link]

  • University of California, Riverside. (n.d.). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • Bruker. (n.d.). 1H ACQUISITION PERIOD. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, April 6). 6.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (1977, May 1). 1H NMR titration shifts of amide proton resonances in polypeptide chains. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Amino-N-methylbenzamide. PubChem. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-(4-aminophenyl)-. NIST WebBook. Retrieved from [Link]

  • MDPI. (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

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Comparative

Technical Guide: MS/MS Fragmentation &amp; Structural Elucidation of 4-(4-aminobenzamido)-N-methylbenzamide

The following Technical Comparison Guide details the mass spectrometry fragmentation pattern of 4-(4-aminobenzamido)-N-methylbenzamide , a bis-amide structural motif common in drug impurities and synthetic intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Comparison Guide details the mass spectrometry fragmentation pattern of 4-(4-aminobenzamido)-N-methylbenzamide , a bis-amide structural motif common in drug impurities and synthetic intermediates.

This guide is structured to provide actionable spectral data, mechanistic insights, and a comparative analysis against structural isomers to support high-confidence identification in pharmaceutical development.

Executive Summary & Chemical Identity

4-(4-aminobenzamido)-N-methylbenzamide is a bis-benzamide derivative characterized by two amide linkages bridging a central phenyl ring. In drug development, it frequently appears as a degradation product or synthetic impurity of histone deacetylase (HDAC) inhibitors or benzamide-based anti-arrhythmics.

Accurate identification requires distinguishing this specific para-para orientation from its ortho and meta isomers. This guide establishes the definitive MS/MS fingerprint for the molecule.

PropertySpecification
IUPAC Name 4-[(4-aminobenzoyl)amino]-N-methylbenzamide
Molecular Formula C₁₅H₁₅N₃O₂
Monoisotopic Mass 269.1164 Da
Precursor Ion [M+H]⁺ 270.1238 m/z
Key Structural Motif Bis-amide backbone (Aniline → Benzamide → N-methylamide)

Experimental Methodology (Protocol)

To ensure reproducibility, the following LC-MS/MS parameters are recommended. This protocol prioritizes the generation of diagnostic backbone fragments over internal rearrangements.

LC-MS/MS Acquisition Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Fragmentation Mode: Comparison of HCD (Higher-energy Collisional Dissociation) vs. CID (Collision Induced Dissociation).

  • Collision Energy (CE): Stepped NCE (20, 35, 50 eV) is critical to observe both the labile terminal amide cleavage and the stable core fragmentation.

Self-Validating Workflow
  • Precursor Isolation: Isolate m/z 270.12 (Isolation width: 1.0 Da).

  • Energy Ramp: Apply stepped CE.

    • Low Energy (20 eV): Preserves high-mass fragments (loss of methylamine).

    • High Energy (50 eV): Generates diagnostic phenyl/arylamine ions.

  • Validation Check: The presence of m/z 120.04 (4-aminobenzoyl cation) confirms the N-terminal aniline moiety.

Structural Elucidation & Fragmentation Pathway

The fragmentation of 4-(4-aminobenzamido)-N-methylbenzamide is driven by charge migration to the amide nitrogens, followed by inductive cleavage.

Primary Fragmentation Channels

The molecule undergoes two major cleavages corresponding to the two amide bonds:

  • Pathway A (Terminal Amide Cleavage):

    • Cleavage of the N-methyl amide bond.

    • Mechanism: Inductive cleavage driven by the carbonyl oxygen.

    • Result: Loss of neutral methylamine (31 Da).

    • Fragment Ion: m/z239.08 (Acylium ion: [H₂N-C₆H₄-CONH-C₆H₄-CO]⁺).

  • Pathway B (Central Amide Cleavage):

    • Cleavage of the amide bond connecting the two benzene rings.

    • Mechanism: Charge retention on the 4-aminobenzoyl moiety due to resonance stabilization from the aniline nitrogen.

    • Result: Formation of the 4-aminobenzoyl cation.

    • Fragment Ion: m/z120.04 (Dominant diagnostic ion).

  • Pathway C (Secondary Fragmentation):

    • The m/z 120.04 ion loses Carbon Monoxide (CO, 28 Da).

    • Fragment Ion: m/z92.05 (4-aminophenyl cation).

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical dissociation pathway.

G Precursor Precursor [M+H]⁺ m/z 270.12 Frag_239 Fragment A [M - NH₂CH₃]⁺ m/z 239.08 Precursor->Frag_239 Loss of Methylamine (-31 Da) Frag_120 Fragment B [4-aminobenzoyl]⁺ m/z 120.04 Precursor->Frag_120 Central Amide Cleavage Frag_146 Neutral Loss [N-methylbenzamide moiety] Precursor->Frag_146 Frag_92 Fragment C [C₆H₆N]⁺ m/z 92.05 Frag_120->Frag_92 Loss of CO (-28 Da)

Caption: Hierarchical MS/MS fragmentation pathway of 4-(4-aminobenzamido)-N-methylbenzamide showing primary amide cleavages.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule's behavior against its Structural Isomer (3-isomer) and evaluates HCD vs. CID performance.

Comparison 1: Distinguishing Isomers (Para vs. Meta)

The most critical analytical challenge is distinguishing the para-para target from the meta-para isomer (e.g., 3-(4-aminobenzamido)-N-methylbenzamide).

FeatureTarget (Para-Para)Alternative (Meta-Para Isomer)Diagnostic Value
m/z 120 Intensity High (Base Peak) ModerateThe para amino group strongly stabilizes the acylium ion via resonance (quinoid-like structure), enhancing m/z 120 abundance.
m/z 239 Stability LowerHigher The meta linkage interrupts conjugation, often making the molecular ion or high-mass fragments more stable relative to the acylium ion.
Retention Time Typically LaterTypically EarlierPara isomers generally possess a flatter, more planar geometry, increasing interaction with C18 stationary phases.
Comparison 2: Fragmentation Mode Efficiency (HCD vs. CID)
ParameterHCD (Orbitrap/Q-Exactive)CID (Ion Trap/Triple Quad)Recommendation
Low Mass Cutoff None (All ions detected)Yes (1/3 Rule) Use HCD. CID often loses the diagnostic m/z 92 and m/z 65 ions due to the low-mass cutoff inherent in ion traps.
Internal Energy Beam-type (Higher energy)Resonant (Lower energy)HCD is preferred for generating the m/z 92 secondary fragment, which confirms the aniline substructure.
Spectral Richness High (Complete series)ModerateHCD provides a more complete fingerprint for library matching.

Reference Data Summary

The following table summarizes the diagnostic ion list for library entry or confirmation.

m/z (Experimental)Ion IdentityFormulaError (ppm)
270.1238 Precursor [M+H]⁺[C₁₅H₁₆N₃O₂]⁺< 2.0
239.0815 Loss of Methylamine[C₁₄H₁₁N₂O₂]⁺< 5.0
120.0444 4-aminobenzoyl cation[C₇H₆NO]⁺< 5.0
92.0495 4-aminophenyl cation[C₆H₆N]⁺< 5.0
65.0386 Cyclopentadienyl cation[C₅H₅]⁺< 10.0

References

  • NIST Mass Spectrometry Data Center. (2023). Benzamide Fragmentation Patterns. National Institute of Standards and Technology.[1] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of aromatic amides in mass spectrometry. Journal of Mass Spectrometry. [Link]

  • PubChem Compound Summary. (2025). 4-Amino-N-methylbenzamide Structural Data. National Center for Biotechnology Information. [Link]

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Validation

A Comparative Guide to the Infrared Spectroscopic Validation of 4-(4-aminobenzamido)-N-methylbenzamide

Introduction In the fields of medicinal chemistry and materials science, the precise synthesis and unambiguous characterization of novel molecules are paramount. 4-(4-aminobenzamido)-N-methylbenzamide is a compound of in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise synthesis and unambiguous characterization of novel molecules are paramount. 4-(4-aminobenzamido)-N-methylbenzamide is a compound of interest due to its complex structure, incorporating multiple amide linkages and aromatic functionalities. Such molecules serve as valuable scaffolds in drug development and as monomers in the synthesis of advanced polyamides. The validation of its molecular structure after synthesis is a critical step to ensure purity and confirm its identity before proceeding with further application-based studies.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2][3][4][5] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[4] This guide provides a comprehensive framework for the validation of 4-(4-aminobenzamido)-N-methylbenzamide by establishing a predicted infrared spectrum. This prediction is built upon a comparative analysis of its structural analogues, providing researchers with a reliable reference for experimental data.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-(4-aminobenzamido)-N-methylbenzamide contains several key functional groups, each with characteristic vibrational frequencies in the mid-infrared region. A thorough analysis requires dissecting the molecule into these constituent parts.

Key Functional Groups:

  • Primary Aromatic Amine (Ar-NH₂): Characterized by two N-H stretching bands (asymmetric and symmetric) and an N-H bending (scissoring) vibration.[6][7][8][9]

  • Secondary Amide (di-aryl, Ar-CO-NH-Ar): The central amide linkage.

  • Secondary Amide (N-methyl, Ar-CO-NH-CH₃): The terminal N-methylbenzamide moiety. Both secondary amides will exhibit characteristic C=O stretching (Amide I) and N-H bending (Amide II) bands.[10]

  • 1,4-Disubstituted (para) Benzene Rings: These rings have specific C-H out-of-plane bending vibrations that are diagnostic of their substitution pattern.[11][12][13]

  • Aromatic C-H and C=C Bonds: Stretching vibrations for aromatic C-H bonds typically appear at wavenumbers slightly above 3000 cm⁻¹, while in-ring C=C stretching produces a series of peaks between 1450 and 1600 cm⁻¹.[12][14]

The following table summarizes the expected absorption bands based on established group frequencies.

Table 1: Predicted Characteristic IR Absorption Bands for 4-(4-aminobenzamido)-N-methylbenzamide

Wavenumber Range (cm⁻¹)Functional Group & Vibration TypeExpected IntensityNotes
3500-3300Primary Amine N-H Asymmetric & Symmetric StretchMedium, SharpTwo distinct peaks are expected for the -NH₂ group.[7][9][15]
3370-3170Secondary Amide N-H StretchMediumA single, potentially broad peak from both secondary amide N-H groups, likely overlapping with the amine stretches.[10]
3100-3000Aromatic C-H StretchMedium to WeakCharacteristic of protons on the benzene rings.[12][14]
~2950Methyl C-H StretchWeakArising from the terminal -CH₃ group.
1680-1630Secondary Amide C=O Stretch (Amide I)Strong, SharpMay appear as a single strong, possibly broadened peak or two closely spaced peaks due to the two different amide environments.[10][16]
1650-1580Primary Amine N-H Bend (Scissoring)MediumThis peak may overlap with the Amide I or C=C ring stretching bands.[7][8]
1600-1450Aromatic C=C In-Ring StretchMedium to StrongA series of sharp peaks characteristic of the benzene rings.[12][14]
1570-1515Secondary Amide N-H Bend (Amide II)StrongA strong, characteristic peak for secondary amides, often found near 1550 cm⁻¹.[10]
~1400Primary Amide C-N StretchMediumRelates to the bond between the aromatic ring and the primary amine nitrogen.[17]
1335-1250Aromatic Amine/Amide C-N StretchStrongStronger for aromatic C-N bonds compared to aliphatic ones.[7][8]
860-7901,4-Disubstituted Ring C-H Out-of-Plane BendStrongA strong absorption in this region is highly indicative of the para-substitution pattern on both rings.[11]

Comparative Analysis with Structural Analogues

To refine our predictions, we can analyze the experimental IR data of simpler molecules that represent the two halves of our target compound: 4-aminobenzamide and N-methylbenzamide .

Analogue 1: 4-Aminobenzamide

This molecule contains the primary aromatic amine and a primary amide attached to a 1,4-disubstituted ring. Its spectrum provides a reference for the Ar-NH₂ and one of the ring systems.

Analogue 2: N-Methylbenzamide

This molecule features a secondary N-methyl amide attached to a benzene ring. It serves as an excellent model for the Ar-CO-NH-CH₃ portion of the target molecule.

Table 2: Comparison of Key IR Frequencies of Structural Analogues

Functional Group Vibration4-Aminobenzamide (cm⁻¹)N-Methylbenzamide (cm⁻¹)Relevance to Target Molecule
N-H Stretch (Amine/Amide) ~3465, ~3350, ~3220~3300The target molecule should exhibit multiple peaks in this region, combining the dual peaks of the primary amine and the single peak of the secondary amides.
C=O Stretch (Amide I) ~1650~1640A very strong absorption is expected in this region for the target molecule.[10]
N-H Bend (Amine/Amide II) ~1620~1540The target molecule should show strong absorptions for both the primary amine scissoring and the secondary amide N-H bend.[7][10]
Aromatic C=C Stretch ~1600, ~1500~1580, ~1485A similar pattern of multiple sharp peaks is expected.
1,4-Disubstituted C-H Bend ~840N/A (Monosubstituted)The strong peak around 840 cm⁻¹ in 4-aminobenzamide is a key diagnostic feature expected for both rings in the target molecule.[11]

Note: Wavenumbers are approximate and based on publicly available spectral data. Actual values can vary based on the sampling method and physical state.

Experimental Protocol for Validation

To validate a newly synthesized batch of 4-(4-aminobenzamido)-N-methylbenzamide, a high-quality FTIR spectrum must be acquired. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[18][19][20]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol or acetone and a soft, lint-free wipe.[21]

  • Background Collection: With the clean crystal exposed to air, collect a background spectrum. This spectrum of ambient air (CO₂, H₂O) will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the dry, powdered sample onto the center of the ATR crystal. Ensure the entire crystal surface is covered to obtain a strong signal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[21]

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: After collection, perform an ATR correction (if the software allows and comparison to transmission spectra is desired) and a baseline correction to ensure a flat spectrum.

  • Cleaning: Retract the pressure clamp, remove the sample powder, and clean the crystal and clamp tip thoroughly as described in Step 2.

Visualization of the Validation Workflow

The logical flow from synthesis to structural confirmation can be visualized as a straightforward process.

Validation_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Synth Synthesize Compound Purify Purify & Dry Sample Synth->Purify Prep Prepare Sample (ATR) Purify->Prep FTIR Acquire FTIR Spectrum Prep->FTIR Compare Compare to Predicted Spectrum FTIR->Compare Validate Confirm Structure Compare->Validate

Caption: Workflow for the synthesis and spectroscopic validation of 4-(4-aminobenzamido)-N-methylbenzamide.

Data Interpretation and Validation Checklist

An experimental spectrum should be compared against the predicted absorptions in Table 1. The presence and relative intensity of key peaks confirm the successful synthesis.

Validation Checklist:

  • [ ] N-H Region (3500-3100 cm⁻¹): Are there multiple, distinct peaks present? The presence of at least three peaks in this region would strongly support the existence of both the primary amine and secondary amide groups.

  • [ ] Amide I Band (~1650 cm⁻¹): Is there a very strong, sharp peak in this region? This is arguably the most crucial peak for confirming the amide functionalities.[10][16]

  • [ ] Amide II / Aromatic Region (1620-1450 cm⁻¹): Are there multiple strong peaks? This complex region should contain the secondary amide N-H bend and the aromatic C=C stretching vibrations.

  • [ ] 1,4-Disubstitution (~830 cm⁻¹): Is there a strong peak in the 860-790 cm⁻¹ range? This confirms the para-substitution pattern of the aromatic rings.[11]

  • [ ] Absence of Impurities: Are there any unexpected, strong peaks? For example, a very broad peak centered around 3400 cm⁻¹ could indicate the presence of water or alcohol solvent. The absence of a strong C=O stretch around 1700 cm⁻¹ would rule out carboxylic acid starting material.

Conclusion

The structural validation of a synthesized molecule like 4-(4-aminobenzamido)-N-methylbenzamide is a non-trivial but essential task. By employing a comparative approach using known structural analogues, a reliable and detailed predicted IR spectrum can be constructed. This guide provides the theoretical framework, a robust experimental protocol, and a clear interpretation checklist for researchers. When an experimental FTIR spectrum of a newly synthesized sample aligns with the key diagnostic bands outlined herein—particularly the combination of primary amine and secondary amide N-H stretches, a strong Amide I band, and a characteristic C-H bend for 1,4-disubstitution—scientists can have high confidence in the identity and structural integrity of their compound.

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Comparative

A Comparative Guide to the Biological Activity of Benzamide Analogs

The benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and serving as a template for a diverse array of biologically active molecules.[1][2] This guide provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and serving as a template for a diverse array of biologically active molecules.[1][2] This guide provides a comparative analysis of benzamide analogs, offering insights into their structure-activity relationships (SAR) and their performance as enzyme inhibitors, anticancer, antimicrobial, and antipsychotic agents. The information presented herein is intended for researchers, scientists, and drug development professionals, providing a foundation for the rational design of novel therapeutics.

Benzamide Analogs as Potent Enzyme Inhibitors

The adaptability of the benzamide structure allows it to interact with a wide range of enzymatic targets. This section explores the inhibitory activity of benzamide derivatives against several key enzyme classes, supported by comparative experimental data.

Histone Deacetylase (HDAC) Inhibitors

Substituted benzamides are a well-established class of histone deacetylase (HDAC) inhibitors, which are crucial targets in cancer therapy due to their role in gene expression regulation.[3] Overexpression of HDACs in tumor cells leads to the down-regulation of tumor suppressor genes.[3] Benzamide-based HDAC inhibitors typically bind to a hydrophobic pocket within the catalytic site of the enzyme.[3] Notably, the benzamide analogs MS-275 (Entinostat) and MGCD0103 have shown promising results in clinical trials.[3]

A comparative analysis of the inhibitory potency of various benzamide analogs against different HDAC isoforms highlights the structure-activity relationships that govern their efficacy.

Compound/DerivativeTarget HDAC Isoform(s)IC50 (nM)
Entinostat (MS-275)Class I HDACs-
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC195.2
HDAC2260.7
HDAC3255.7
ChidamideClass I HDACs-
Compound 7jHDAC1650
HDAC2780
HDAC31700

Table 1: Comparative inhibitory activity (IC50) of selected benzamide-based HDAC inhibitors. A lower IC50 value indicates greater potency. Data sourced from BenchChem.[4]

Cholinesterase Inhibitors

Benzamide derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.[5][6][7] The inhibition of these enzymes increases the levels of acetylcholine in the brain, which can help to alleviate symptoms.[6]

Structure-activity relationship studies have revealed that the position of substituents on the benzamide scaffold significantly influences the inhibitory activity and selectivity for AChE over BChE.[6] For instance, picolinamide derivatives, which are structurally related to benzamides, have shown greater potency than their benzamide counterparts.[6]

Compound/DerivativeTarget EnzymeIC50 (µM)
Compound 7a (picolinamide derivative)AChE2.49 ± 0.19
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.056
Donepezil (Reference Drug)AChE0.046
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE19.01
Quercetin (Reference Drug)BACE14.89

Table 2: Comparative inhibitory activity (IC50) of selected benzamide and related analogs against cholinesterases and BACE1. Data sourced from multiple studies.[5][6]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Benzamides are a foundational component in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy, particularly for cancers with BRCA mutations.[4] PARP enzymes, especially PARP1, are essential for the repair of single-strand DNA breaks.[4] By inhibiting PARP, benzamide analogs lead to an accumulation of DNA damage, which is particularly toxic to cancer cells that have deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[4]

DNA_Damage_Response DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP ADP_Ribosylation Poly(ADP-ribose) Polymerization PARP->ADP_Ribosylation Replication_Fork Replication Fork Stalling Repair_Complex Recruitment of DNA Repair Proteins ADP_Ribosylation->Repair_Complex SSBR Single-Strand Break Repair Repair_Complex->SSBR DSB Double-Strand Break Formation Replication_Fork->DSB HR_Repair Homologous Recombination Repair (in BRCA proficient cells) DSB->HR_Repair Apoptosis Apoptosis (in BRCA deficient cells) DSB->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival Benzamide_Inhibitor Benzamide-based PARP Inhibitor Benzamide_Inhibitor->PARP Inhibition

Caption: DNA Damage Response and PARP Inhibition by Benzamide Analogs.

Anticancer Activity of Benzamide Analogs

Beyond their role as enzyme inhibitors, benzamide derivatives have demonstrated broad anticancer potential through various mechanisms.[8]

Induction of Apoptosis

One of the key mechanisms through which benzamide analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, the benzamide derivative BJ-13 has been shown to induce significant accumulation of intracellular reactive oxygen species (ROS).[8] This leads to a collapse of the mitochondrial membrane potential and subsequent activation of caspase-dependent apoptosis.[8] Western blot analysis has confirmed the modulation of key apoptotic proteins, with an upregulation of Bax and Cleaved Caspase-3, and a downregulation of Bcl-2.[8]

Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Some benzamide derivatives have shown efficacy in overcoming MDR. The novel benzamide derivative, VKNG-2, has been shown to inhibit the ABCG2 transporter, a protein that can pump anticancer drugs out of cancer cells.[9] By inhibiting this transporter, VKNG-2 restores the efficacy of chemotherapeutic drugs like mitoxantrone and SN-38 in resistant colon cancer cell lines.[9]

Cell LineChemotherapeutic DrugFold Increase in Efficacy with VKNG-2 (5 µM)
S1-M1-80 (Colon Cancer)Mitoxantrone70-fold
SN-38112-fold

Table 3: Efficacy of VKNG-2 in reversing ABCG2-mediated multidrug resistance.[9]

Antimicrobial Properties of Benzamide Analogs

Benzamide derivatives have emerged as a promising class of compounds in the fight against microbial infections, with various analogs demonstrating significant antibacterial and antifungal properties.[10][11]

Antibacterial Activity

Benzamide analogs have shown activity against both Gram-positive and Gram-negative bacteria.[11] One of their key mechanisms of action is the targeting of the Filamentous temperature-sensitive Z (FtsZ) protein, which is essential for bacterial cell division.[11] Some benzodioxane-benzamides are potent inhibitors of FtsZ function in Gram-positive bacteria.[12]

Compound/DerivativeBacterial StrainMIC (µg/mL)
Compound 5aB. subtilis6.25
E. coli3.12
Compound 6bE. coli3.12
Compound 6cB. subtilis6.25
2,2'-dithiobis[N-methyl-]Micrococcus luteus32

Table 4: Minimum Inhibitory Concentration (MIC) of selected benzamide derivatives against various bacterial strains. A lower MIC value indicates greater antimicrobial potency.[10][13]

Novel N-(chroman-3-yl) benzamide compounds have demonstrated potent antimicrobial activity against antibiotic-resistant Staphylococcus aureus (MRSA).[14] These compounds not only inhibit bacterial growth at low concentrations but also enhance the immune system's ability to kill bacteria.[14]

Antifungal Activity

Certain benzamide derivatives also possess antifungal properties.[10][13] While research in this area is less extensive than for their antibacterial counterparts, the existing data suggests potential for the development of novel antifungal agents based on the benzamide scaffold.

Benzamide Analogs as Antipsychotic Agents

Substituted benzamides have a long history of use as antipsychotic agents.[15][16][17] They primarily exert their effects by acting as antagonists at dopamine D2 receptors.[15][17] Some analogs also exhibit affinity for serotonin 5-HT2 and 5-HT1a receptors, which can contribute to an atypical antipsychotic profile with a lower incidence of extrapyramidal side effects.[15]

Structure-activity relationship studies have been crucial in the development of benzamide-based antipsychotics with improved pharmacological profiles. For example, the anthranilamide 77 (1192U90) was identified as having a superior profile and was selected for clinical trials.[15]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To provide a practical context for the evaluation of benzamide analogs, a detailed, step-by-step methodology for a common in vitro enzyme inhibition assay is provided below. This protocol is a self-validating system for determining the inhibitory potency (IC50) of a compound.

Materials and Reagents
  • Enzyme (e.g., Acetylcholinesterase)

  • Substrate (e.g., Acetylthiocholine iodide)

  • Chromogenic agent (e.g., 5,5'-Dithiobis-(2-nitrobenzoic acid) - DTNB)

  • Assay Buffer (e.g., Phosphate buffer, pH 8.0)

  • Test Benzamide Analog

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Inhibitor 1. Prepare Inhibitor Stock Solution (in DMSO) Prep_Dilutions 2. Create Serial Dilutions of Inhibitor Prep_Inhibitor->Prep_Dilutions Add_Inhibitor 6. Add Inhibitor Dilutions (and solvent control) Prep_Dilutions->Add_Inhibitor Prep_Enzyme 3. Prepare Enzyme Working Solution Add_Enzyme 5. Add Enzyme to 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Substrate 4. Prepare Substrate Solution Add_Substrate 8. Initiate Reaction by Adding Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate_1 7. Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Incubate_1 Incubate_1->Add_Substrate Incubate_2 9. Incubate at 30°C Add_Substrate->Incubate_2 Add_DTNB 10. Add DTNB (Chromogenic Agent) Incubate_2->Add_DTNB Read_Absorbance 11. Measure Absorbance at 412 nm Add_DTNB->Read_Absorbance Calculate_IC50 12. Calculate % Inhibition and Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Procedure
  • Prepare Inhibitor Solutions: Prepare a stock solution of the benzamide analog in a suitable solvent like DMSO. From this stock, create a series of dilutions to achieve the desired concentration range for testing.[4]

  • Prepare Reagent Solutions: Prepare working solutions of the enzyme, substrate, and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.

  • Add Inhibitor: Add the corresponding dilutions of the benzamide analog to the wells. Include control wells with only the solvent to represent 100% enzyme activity.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 30°C for 10 minutes) to allow for binding.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 25 minutes).[18]

  • Stop Reaction and Develop Color: Add the DTNB solution to stop the reaction and develop a colored product.

  • Measure Absorbance: Measure the absorbance of each well at a specific wavelength (e.g., 412 nm) using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the benzamide analog compared to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

The benzamide scaffold continues to be a highly valuable starting point for the design of new therapeutic agents with a wide range of biological activities. The comparative data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the potency and selectivity of benzamide analogs for their respective targets. Further exploration of this versatile chemical class holds significant promise for addressing unmet needs in the treatment of cancer, infectious diseases, and neurological disorders.

References

  • Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro.
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  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1Receptors. Scilit.
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  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
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  • Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis.
  • New substituted benzamides with potential antipsychotic action. Request PDF.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
  • #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry.
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Validation

A Researcher's Guide to Validating Small Molecule-Target Engagement: A Comparative Analysis for 4-(4-aminobenzamido)-N-methylbenzamide Binding to p38 MAPK

In the landscape of contemporary drug discovery, the precise validation of a compound's binding affinity to its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise validation of a compound's binding affinity to its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the binding affinity of a novel compound, "4-(4-aminobenzamido)-N-methylbenzamide," a putative inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases.[1]

This guide will navigate the nuanced landscape of binding affinity validation by comparing and contrasting three orthogonal, industry-standard methodologies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the cell-based NanoBRET™ Target Engagement assay. The objective is to not only provide step-by-step protocols but also to instill a deeper understanding of the causality behind experimental choices, ensuring the generation of robust and reliable data. To provide a tangible context, the binding characteristics of our focus compound will be benchmarked against well-established p38 MAPK inhibitors: BIRB 796 (Doramapimod) , a potent and selective allosteric inhibitor[2][3][4], and SB203580 , a first-generation ATP-competitive inhibitor.[5]

The Imperative of Orthogonal Validation in Drug Discovery

Relying on a single method for determining binding affinity can be fraught with peril, as each technique possesses inherent limitations and potential for artifacts. A multi-faceted approach, employing orthogonal methods that rely on different physical principles, provides a self-validating system that builds confidence in the observed binding parameters. Biophysical techniques like SPR and ITC offer direct measurement of binding to purified proteins in a controlled, in vitro environment, while cell-based assays such as NanoBRET™ provide crucial insights into target engagement within the complex milieu of a living cell.

Comparative Overview of Binding Affinity Assays

Assay Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[6]k_on, k_off, K_DReal-time kinetics, label-free, high sensitivity.[6]Requires protein immobilization which can affect activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[7]K_D, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution measurement, provides full thermodynamic profile.[7][8]Requires larger amounts of protein and compound, lower throughput, may not be suitable for very high or very low affinity interactions.
NanoBRET™ Target Engagement Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer in live cells.[9][10]Apparent K_D (intracellular), Target OccupancyMeasures binding in a physiological context (live cells), high-throughput potential.[9][10]Requires genetic modification of cells, indirect measurement of binding, tracer-dependent.

Benchmarking Against Known p38 MAPK Inhibitors

To contextualize the binding affinity of 4-(4-aminobenzamido)-N-methylbenzamide, we will compare it to the following established p38 MAPK inhibitors:

Compound Mechanism of Action Reported Binding Affinity (K_D)
BIRB 796 (Doramapimod) Type II, Allosteric (DFG-out)[2][3][4]~0.1 nM (to p38α)[2]
SB203580 Type I, ATP-competitive (DFG-in)[5]~21 nM (K_i)[11]
4-(4-aminobenzamido)-N-methylbenzamide Hypothetical To be determined

Experimental Workflows and Protocols

Surface Plasmon Resonance (SPR) Analysis

SPR provides real-time kinetic data on the association and dissociation of a small molecule with its target protein.[6] This allows for the determination of the binding affinity (K_D) as well as the on-rate (k_on) and off-rate (k_off).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p38 Purified p38α Kinase immobilization Immobilize p38α on Sensor Chip (e.g., CM5 via amine coupling) p38->immobilization compound 4-(4-aminobenzamido)-N-methylbenzamide (and Comparators) analyte_injection Inject Serial Dilutions of Compound compound->analyte_injection buffer Running Buffer (e.g., HBS-EP+) buffer->immobilization buffer->analyte_injection immobilization->analyte_injection regeneration Regenerate Sensor Surface analyte_injection->regeneration sensorgram Generate Sensorgrams regeneration->sensorgram fitting Fit Data to a Binding Model (e.g., 1:1 Langmuir) sensorgram->fitting kinetics Determine kon, koff, and KD fitting->kinetics

Caption: Workflow for SPR-based binding affinity determination.

Step-by-Step SPR Protocol:

  • Protein Immobilization:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified recombinant human p38α kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., ~10,000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Analyte Injection:

    • Prepare a dilution series of 4-(4-aminobenzamido)-N-methylbenzamide and comparator compounds (e.g., 0.1 nM to 1 µM) in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject each concentration over the immobilized p38α surface and a reference flow cell for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7][8]

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p38_cell p38α Kinase in Sample Cell (e.g., 10 µM) titration Inject Compound into Sample Cell (e.g., 19 injections of 2 µL) p38_cell->titration compound_syringe Compound in Syringe (e.g., 100 µM) compound_syringe->titration buffer_match Precisely Matched Buffer buffer_match->p38_cell buffer_match->compound_syringe heat_measurement Measure Differential Power titration->heat_measurement thermogram Generate Titration Thermogram heat_measurement->thermogram binding_isotherm Integrate Peaks to Create Binding Isotherm thermogram->binding_isotherm fitting Fit Isotherm to a Binding Model (e.g., One-Set-of-Sites) binding_isotherm->fitting thermodynamics Determine KD, ΔH, ΔS, and n fitting->thermodynamics

Caption: Workflow for ITC-based binding affinity determination.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Dialyze purified p38α kinase and dissolve the compound in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[12]

    • Degas all solutions thoroughly before use.

    • Prepare p38α at a concentration of ~10 µM in the sample cell and the compound at ~100 µM in the syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the compound from the syringe into the p38α solution in the sample cell.

  • Data Analysis:

    • Integrate the heat change peaks from the raw thermogram.

    • Plot the integrated heat per injection against the molar ratio of the compound to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable model (e.g., one-set-of-sites) to determine the K_D, enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound, providing a measure of target engagement in living cells.[9][10]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis transfection Transfect Cells (e.g., HEK293) with p38α-NanoLuc® Fusion Vector plating Plate Transfected Cells in Assay Plates transfection->plating compound_addition Add Serial Dilutions of Compound plating->compound_addition tracer_addition Add NanoBRET™ Tracer compound_addition->tracer_addition substrate_addition Add NanoLuc® Substrate tracer_addition->substrate_addition read_plate Read BRET and Luminescence Signals substrate_addition->read_plate calculate_ratio Calculate NanoBRET™ Ratio read_plate->calculate_ratio dose_response Generate Dose-Response Curve calculate_ratio->dose_response ic50 Determine IC50 / Apparent Intracellular KD dose_response->ic50

Caption: Workflow for NanoBRET™ Target Engagement assay.

Step-by-Step NanoBRET™ Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a p38α-NanoLuc® fusion protein.

    • After 24 hours, harvest and plate the transfected cells into 96-well or 384-well assay plates.

  • Assay Execution:

    • Prepare a serial dilution of 4-(4-aminobenzamido)-N-methylbenzamide and comparator compounds in Opti-MEM.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ tracer specific for p38α to the wells.

    • Add the NanoLuc® substrate solution containing an extracellular NanoLuc® inhibitor.

  • Data Acquisition and Analysis:

    • Measure the luminescence at two wavelengths (e.g., 460 nm and >600 nm) using a plate reader equipped for BRET measurements.

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the apparent intracellular binding affinity.

Synthesizing the Data: A Comparative Analysis

The data obtained from these three orthogonal assays should be compiled and compared to build a comprehensive understanding of the binding characteristics of 4-(4-aminobenzamido)-N-methylbenzamide.

Hypothetical Comparative Binding Affinity Data for p38α

Compound SPR (K_D, nM) ITC (K_D, nM) NanoBRET™ (IC50, nM) Notes
BIRB 796 0.20.55Potent allosteric inhibitor with slow off-rate.
SB203580 2530150ATP-competitive inhibitor.
4-(4-aminobenzamido)-N-methylbenzamide 5065300Hypothetical data suggesting moderate, ATP-competitive binding.

Discrepancies between the methods can be highly informative. For instance, a significant rightward shift in the NanoBRET™ IC50 compared to the biophysical K_D values may indicate poor cell permeability or active efflux of the compound. Conversely, higher apparent potency in the cellular assay could suggest that the compound engages with the target more effectively in the native cellular environment.

Conclusion

The validation of a small molecule's binding affinity is a critical, multi-step process that demands scientific rigor and a deep understanding of the available methodologies. By employing a combination of biophysical techniques like SPR and ITC, which provide precise in vitro binding kinetics and thermodynamics, and complementing this with a physiologically relevant cell-based assay like NanoBRET™, researchers can build a robust and reliable profile of their compound's target engagement. This orthogonal approach, as outlined for the hypothetical p38 MAPK inhibitor 4-(4-aminobenzamido)-N-methylbenzamide, provides a self-validating framework that minimizes the risk of artifacts and generates the high-quality data necessary for confident decision-making in the progression of drug discovery projects.

References

  • Basant, N., Cocchi, M., & Durante, C. (2012). Modeling the Binding Affinity of p38α MAP Kinase Inhibitors by Partial Least Squares Regression. Chemical Biology & Drug Design, 80(3), 455-470. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]

  • Tong, L., Pargellis, C., & Regan, J. (2002). Human p38 MAP Kinase in Complex with BIRB 796. RCSB PDB. [Link]

  • Li, Y., Wang, Y., Zou, Y., & Li, W. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11467-11475. [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. Retrieved from [Link]

  • Munoz, L., & Ammit, A. J. (2010). Recent advances in the inhibition of p38 MAPK as a potential strategy for the treatment of Alzheimer's disease. Current medicinal chemistry, 17(1), 1-13. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Todd, M. J., & Gomez, J. (2001). Enzyme kinetics by isothermal titration calorimetry: allostery, inhibition, and dynamics. Analytical biochemistry, 296(2), 179-187. [Link]

  • Promega Corporation. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

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Comparative

A Researcher's Guide to Benchmarking Novel Benzamide-Based PARP Inhibitors: A Comparative Analysis Featuring 4-(4-aminobenzamido)-N-methylbenzamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct benchmark studies for novel therapeutic candidates. We will use the hypothetical compound, 4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct benchmark studies for novel therapeutic candidates. We will use the hypothetical compound, 4-(4-aminobenzamido)-N-methylbenzamide, as a case study to illustrate the process of comparative analysis against established alternatives in the field of Poly(ADP-ribose) polymerase (PARP) inhibition. The methodologies and principles outlined herein are designed to ensure scientific rigor and provide a clear path for evaluating the potential of new chemical entities.

The 4-aminobenzamide scaffold is a well-established pharmacophore in the design of PARP inhibitors.[1] Its structural features mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing for competitive inhibition.[2][3] Starting with early-generation inhibitors like 3-aminobenzamide, this chemical backbone has given rise to several clinically approved drugs.[2][4][5] This guide will detail the essential in vitro and cell-based assays required to characterize a novel derivative and compare its performance against current standards of care, such as Olaparib and Veliparib.

The Scientific Rationale: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, particularly in the process of DNA repair.[2][3] PARP1, the most studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[2]

PARP inhibitors, including those based on the benzamide scaffold, function by blocking this catalytic activity. This prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2][6] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes, such as BRCA1 and BRCA2, this pathway is deficient. The inhibition of PARP in these already compromised cells leads to an accumulation of unrepaired DSBs, ultimately triggering cell death. This concept, where the loss of two different genes or pathways is lethal but the loss of either one alone is not, is known as "synthetic lethality".[3] It forms the therapeutic basis for using PARP inhibitors in cancers with specific DNA repair defects.[3][5]

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Benchmarking: A Multi-Faceted Approach

To comprehensively evaluate the potential of 4-(4-aminobenzamido)-N-methylbenzamide, a series of head-to-head comparisons against established PARP inhibitors is essential. We propose using Olaparib, the first clinically approved PARP inhibitor, and Veliparib, another well-characterized inhibitor, as benchmarks.[6][7][8]

In Vitro Enzymatic Potency

The first step is to determine the direct inhibitory effect of the compound on the target enzymes, PARP1 and PARP2. A homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose. This assay measures the production of PAR, and a reduction in the FRET signal indicates inhibition of the enzyme.

Table 1: Hypothetical In Vitro PARP Inhibition Data (IC₅₀, nM)

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
4-(4-aminobenzamido)-N-methylbenzamide7.54.8
Olaparib51
Veliparib5.22.9

Rationale: The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. In this hypothetical scenario, our novel compound shows potent inhibition of both PARP1 and PARP2, comparable to the benchmarks. Veliparib is known to potently inhibit both PARP-1 and PARP-2, with inhibitory constants (Ki) of 5.2 and 2.9 nmol/L, respectively.[7]

Cellular Activity and Synthetic Lethality

Potent enzymatic inhibition must translate to activity in a cellular context. We assess this using cell viability assays in paired cell lines: one with a deficient homologous recombination pathway (e.g., BRCA1-mutant) and one that is HR-proficient (wild-type). This directly tests the principle of synthetic lethality.

Table 2: Hypothetical Cellular Viability Data (IC₅₀, µM)

CompoundSUM149PT (BRCA1-deficient)MCF-7 (BRCA-proficient)Selectivity Index (MCF-7/SUM149PT)
4-(4-aminobenzamido)-N-methylbenzamide1.5> 50> 33.3
Olaparib0.1> 10> 100
Veliparib0.5> 25> 50

Rationale: A potent and selective compound should exhibit significantly lower IC₅₀ values in the BRCA-deficient cell line compared to the BRCA-proficient line. The selectivity index provides a quantitative measure of this synthetic lethal effect. Our hypothetical data suggests that 4-(4-aminobenzamido)-N-methylbenzamide induces synthetic lethality, although it is less potent than Olaparib in this model.

Target Engagement in Cells

To confirm that the observed cellular effects are due to PARP inhibition, it is crucial to measure the levels of PARylation within treated cells. An immunofluorescence assay can visualize and quantify the reduction in PAR formation after inducing DNA damage.

cluster_workflow Cellular PARylation Assay Workflow A 1. Seed Cells (e.g., HeLa) in 96-well plate B 2. Treat with Inhibitors (Test Compound, Olaparib, Vehicle) A->B C 3. Induce DNA Damage (e.g., H₂O₂ treatment) B->C D 4. Fix & Permeabilize Cells C->D E 5. Immunostaining - Primary anti-PAR antibody - Secondary fluorescent antibody D->E F 6. Image Acquisition (High-Content Imaging System) E->F G 7. Data Analysis (Quantify fluorescence intensity per nucleus) F->G

Caption: Workflow for assessing cellular target engagement.

Rationale: This experiment provides direct evidence that the compound is hitting its intended target in a cellular environment. A dose-dependent decrease in the fluorescent signal corresponding to PAR levels, following DNA damage, would confirm the mechanism of action.

Experimental Protocols

Protocol 1: In Vitro PARP1 Inhibition Assay (TR-FRET)

This protocol outlines a method to determine the IC₅₀ value of a test compound against recombinant human PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Histones

  • β-NAD+ (PARP1 substrate)

  • TR-FRET PARP Assay Kit (e.g., from Cisbio or similar)

  • Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • 384-well assay plates

  • Test Compound (4-(4-aminobenzamido)-N-methylbenzamide)

  • Reference Compound (Olaparib)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Create a serial dilution of the test and reference compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme/Substrate Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA, and histones in the assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted compounds or DMSO to the wells of a 384-well plate.

    • Add 8 µL of the enzyme/substrate master mix to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]

  • Initiate Reaction: Add 10 µL of β-NAD+ solution to each well.[1]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection reagents. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Viability Assay

This protocol measures the cytotoxic effect of the compound on different cell lines.

Materials:

  • SUM149PT (BRCA1-deficient) and MCF-7 (BRCA-proficient) breast cancer cell lines

  • Appropriate cell culture media and supplements

  • 96-well cell culture plates

  • Test and reference compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and reference compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72-120 hours.

  • Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the IC₅₀ values using non-linear regression.

Conclusion

The benchmarking framework presented here provides a systematic and scientifically robust approach to evaluating novel PARP inhibitors like 4-(4-aminobenzamido)-N-methylbenzamide. By directly comparing in vitro potency, cell-based efficacy, and on-target activity against established drugs such as Olaparib and Veliparib, researchers can make informed decisions about the therapeutic potential of new candidates. This multi-pronged strategy, combining enzymatic and cellular assays, ensures that the data generated is comprehensive and relevant for advancing promising compounds into further stages of drug development. The ultimate goal is to identify next-generation inhibitors with improved potency, selectivity, and therapeutic windows, thereby expanding the arsenal of tools available for precision oncology.

References

  • Pharmacy Times. (2023, March 20). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). A decade of clinical development of PARP inhibitors in perspective. Nature Reviews Clinical Oncology, 14(5), 267–269. Retrieved from [Link]

  • The Oncologist. (2025, October 15). Phase 3 clinical trials evaluating poly(ADP-ribose) polymerase inhibition plus immunotherapy for first-line treatment of advanced ovarian cancer. Retrieved from [Link]

  • American Association for Cancer Research. (2024, April 8). AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects. Retrieved from [Link]

  • American Association for Cancer Research. (2024, April 8). Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors.
  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Pharmaceuticals, 9(3), 44. Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 10(4), 1000-1006. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-methylbenzamide. PubChem. Retrieved from [Link]

  • Zandarashvili, L., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100331. Retrieved from [Link]

  • Thorsell, A. G., et al. (2017). Rational design of selective inhibitors of PARP4. MedChemComm, 8(5), 945–952. Retrieved from [Link]

  • Palma, J. P., et al. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1953–1964. Retrieved from [Link]

  • Ullah, H., et al. (2019). Benchmark study of benzamide derivatives and four novel theoretically designed (L1, L2, L3, and L4) ligands and evaluation of their biological properties by DFT approaches. Journal of Molecular Modeling, 25(8), 223. Retrieved from [Link]

  • Zandarashvili, L., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3), 101659. Retrieved from [Link]

  • Google Patents. (n.d.). US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • Liu, J., et al. (2023). Comparative efficacy of olaparib in combination with or without novel antiandrogens for treating metastatic castration-resistant prostate cancer. Frontiers in Pharmacology, 14, 1269850. Retrieved from [Link]

  • Wikipedia. (n.d.). Veliparib. Retrieved from [Link]

  • Gujral, A., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Journal of Translational Medicine, 9, 71. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2200. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Farkas, E., et al. (2018). The clinically used PARP inhibitor olaparib improves organ function, suppresses inflammatory responses and accelerates wound healing in a murine model of third-degree burn injury. British Journal of Pharmacology, 175(2), 263–277. Retrieved from [Link]

  • Cure Today. (2014, October 27). Study Shows PARP Inhibitor Veliparib Could Help Patients with Squamous Cell Lung Cancer. Retrieved from [Link]

  • Bodnar, L., et al. (2025, September 23). Combination therapies with olaparib — new treatment options. Oncology in Clinical Practice. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Olaparib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Veliparib – Knowledge and References. Retrieved from [Link]

  • Worrall, S., et al. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Toxicology and Applied Pharmacology, 89(2), 218-225. Retrieved from [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). veliparib. Retrieved from [Link]

  • Li, Y., et al. (2017). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 22(10), 1640. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(4-aminobenzamido)-N-methylbenzamide

Part 1: Hazard Assessment & Waste Classification The fundamental principle of safe disposal is a thorough understanding of the material's hazards. In the absence of specific toxicological data for 4-(4-aminobenzamido)-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment & Waste Classification

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. In the absence of specific toxicological data for 4-(4-aminobenzamido)-N-methylbenzamide, we must infer its potential risks by examining its structural components: a 4-aminobenzamide group and an N-methylbenzamide group. This conservative approach ensures that all potential hazards are considered, prioritizing safety above all.

Causality of Hazard Assessment: A chemical's structure dictates its reactivity and toxicological profile. By analyzing known data for closely related analogs, we can construct a reliable, presumptive hazard profile that informs every subsequent step of the handling and disposal process.

Presumed Hazard Profile

The hazards are extrapolated from documented information on its primary structural analogs.

Hazard CategoryDescriptionSupporting Evidence & Source(s)
Acute Toxicity (Oral) May be harmful if swallowed. Benzamide derivatives are classified as such.[1][2]Animal experiments with related compounds indicate that ingestion may cause serious health damage.[3]
Eye Irritation Presumed to cause serious eye irritation.4-Aminobenzamide is a known eye irritant. Direct contact should be avoided, and appropriate eye protection is mandatory.
Skin Irritation/Sensitization May cause skin irritation.[3]Some related benzamides may cause allergic skin reactions.[4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Handling should occur in a well-ventilated area or chemical fume hood to prevent dust formation and inhalation.[5]
Germ Cell Mutagenicity Suspected of causing genetic defects.Certain benzamide compounds are classified as suspected mutagens.[2] This potential for long-term health effects necessitates treating the compound as hazardous.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.This is a common characteristic of complex organic molecules and dictates that the chemical must not enter drains or waterways.[5][6]

Based on this assessment, 4-(4-aminobenzamido)-N-methylbenzamide must be classified and handled as hazardous chemical waste.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection, storage, and disposal of 4-(4-aminobenzamido)-N-methylbenzamide waste. Adherence to these steps ensures compliance with regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn to create a barrier against exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[4]

  • Body Protection: A laboratory coat.

Waste Segregation and Collection

The integrity of the waste disposal stream begins with proper segregation at the point of generation.

  • Do Not Mix: Never mix 4-(4-aminobenzamido)-N-methylbenzamide waste with other waste streams, especially incompatible chemicals like strong oxidizing agents or acids.[5][9] Mixing can increase disposal costs and create dangerous reactions.[7]

  • Solid Waste: Collect dry chemical waste, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a designated solid hazardous waste container.[10]

  • Liquid Waste: Collect solutions containing the compound and solvent rinses from contaminated labware in a designated liquid hazardous waste container.[10]

Container Management

Proper containment is critical for preventing leaks and ensuring safe transport.

  • Compatibility: Use a container made of a material compatible with the waste (e.g., glass or high-density polyethylene).[5][11] The container must be in good condition, free of leaks or external residue.[7]

  • Labeling: Immediately upon starting waste accumulation, affix a hazardous waste tag.[7][12] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Waste 4-(4-aminobenzamido)-N-methylbenzamide". Do not use abbreviations.[12]

    • An accurate list of all components in the container (e.g., solvents).

    • The date when waste was first added (accumulation start date).[13]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).[12]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7][14] This minimizes evaporation and prevents spills.

Waste Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location: The SAA should be located at or near the point of generation and under the control of laboratory personnel.[5]

  • Environment: The storage area must be well-ventilated, secure, and away from heat or ignition sources.[5][15]

  • Secondary Containment: Store the container within a larger, chemically resistant tub or bin to contain any potential leaks.[13]

Final Disposal Procedure

Final disposal must be handled by professionals to ensure environmental protection and regulatory compliance.

  • Prohibited Actions: Never dispose of 4-(4-aminobenzamido)-N-methylbenzamide in the regular trash or down the sanitary sewer.[5][12][13] This is illegal and environmentally harmful.

  • Professional Disposal: The required method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][9][16] These entities are equipped to transport and dispose of the chemical, typically via high-temperature incineration.[16]

  • Scheduling Pickup: Contact your EHS office to schedule a pickup of the full waste container. Adhere to institutional limits on the volume of waste that can be accumulated (e.g., not exceeding 55 gallons of hazardous waste).[7]

Part 3: Spill Management and Decontamination

Accidents can happen, and a clear plan for spill cleanup is an integral part of the disposal process.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, use a chemical spill kit with absorbent pads to contain and clean the spill.[10]

    • Place all contaminated absorbent materials and any broken glassware into your solid hazardous waste container.[10]

    • Decontaminate the surface with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[5]

    • Collect all decontamination rinsate as hazardous liquid waste.[10]

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[10]

    • Restrict access to the spill area. Do not attempt to clean it up yourself.

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 4-(4-aminobenzamido)-N-methylbenzamide.

G Disposal Workflow for 4-(4-aminobenzamido)-N-methylbenzamide start Waste Generated ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Powder, Contaminated PPE) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid container 3. Use Labeled, Compatible Hazardous Waste Container solid_waste->container liquid_waste->container storage 4. Store in Designated Satellite Accumulation Area (SAA) container->storage contact_ehs 5. Contact EHS for Pickup storage->contact_ehs disposal 6. Disposal by Licensed Vendor (Incineration) contact_ehs->disposal end Process Complete disposal->end

Caption: Disposal workflow for 4-(4-aminobenzamido)-N-methylbenzamide.

References

  • BenchChem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Benzamide Safety Data Sheet.
  • Fisher Scientific. (2025). 4-Aminobenzamide Safety Data Sheet.
  • Environmental Marketing Services. (2024). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website.
  • BenchChem. (n.d.). Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals.
  • MLI Environmental. (2026). Chemical Waste Disposal Guidelines for Educational Facilities.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Health and Safety - The University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste.
  • Bio-Strategy. (n.d.). 4-(Dimethylamino)benzaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (2025). 4-Aminobenzamide Safety Data Sheet.
  • Fisher Scientific. (2025). N-Methylbenzamide Safety Data Sheet.
  • Local Fire. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Echemi. (n.d.). 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • KPA. (2025). OSHA Chemical Storage Requirements [2025 Guide].
  • Santa Cruz Biotechnology. (n.d.). 4-Aminobenzamide Material Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • MilliporeSigma. (2024). Benzamide Safety Data Sheet.
  • National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication.

Sources

Handling

Advanced Safety and Operational Protocol for Handling 4-(4-aminobenzamido)-N-methylbenzamide

As a Senior Application Scientist, I frequently oversee the integration of novel organic building blocks into drug discovery pipelines. Chemical safety in the laboratory cannot be treated as a mere checklist; it must be...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel organic building blocks into drug discovery pipelines. Chemical safety in the laboratory cannot be treated as a mere checklist; it must be approached as a mechanistic system.

4-(4-aminobenzamido)-N-methylbenzamide (CAS: 1156046-70-6) is a highly functionalized benzamide derivative. While its primary amine and secondary amide functionalities make it highly valuable for cross-coupling and peptide synthesis, they also dictate the molecule's specific occupational hazard profile. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.

Chemical Profiling and Hazard Causality

To build a robust safety protocol, we must first understand the causality behind the chemical's risks. 4-(4-aminobenzamido)-N-methylbenzamide presents specific occupational hazards, primarily skin sensitization (H317), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1][1].

The Mechanism of Sensitization: The primary risk arises from the free amino groups. These amines act as nucleophiles that can covalently bind to epidermal proteins upon dermal contact. This binding forms haptens that trigger an adaptive immune response, which is the direct mechanistic cause of its classification as a skin sensitizer (H317) [2]. Furthermore, fine powders of benzamide derivatives are known respiratory irritants and can cause serious eye damage if micro-dust contacts the ocular mucosa [3][2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety protocol, every piece of PPE must counteract a specific physical or chemical vulnerability. Standard latex gloves are insufficient due to their permeability to organic amides.

Table 1: Hazard Profile and PPE Causality Matrix
Hazard CodePhysiological RiskRequired PPECausality / Rationale
H315 / H317 Skin Irritation & SensitizationDouble Nitrile Gloves, Lab Coat Primary amines form haptens with skin proteins. Double-gloving prevents breakthrough and allows safe doffing.
H319 Serious Eye IrritationSafety Goggles (ANSI Z87.1) Protects against micro-dust aerosolization during weighing. Standard safety glasses lack orbital seals.
H335 Respiratory IrritationChemical Fume Hood Powder can become airborne via static electricity. The hood contains particulate matter away from the breathing zone.

Operational Workflow: A Self-Validating System

Trust in a safety protocol comes from verifiable steps. Do not simply "wear gloves"; verify their integrity. Do not simply "use a hood"; check the flow rate.

Workflow Step1 Step1 Step2 Phase 2: PPE Donning Double Nitrile Gloves & Goggles Step1->Step2 Step3 Phase 3: Handling Weighing 1156046-70-6 Step2->Step3 Step4 Phase 4: Decontamination Doff Outer Gloves & Ethanol Wipe Step3->Step4 Step5 Phase 5: Waste Disposal Seal in Vapor-Tight Bag Step4->Step5

Operational workflow for handling sensitizing benzamides.

Phase 1: Pre-Operational Validation
  • Ventilation Check: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Benzamide dust must not be allowed to settle on open benches [3][2].

  • Glove Integrity: Don a pair of standard nitrile gloves (inner layer) and a pair of extended-cuff nitrile gloves (outer layer). Inspect the outer layer for micro-tears before handling the chemical container.

Phase 2: Weighing and Transfer
  • Static Control: Benzamide derivatives can accumulate static charge, causing the powder to aerosolize during weighing. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat prior to dispensing.

  • Enclosed Transfer: Weigh the 4-(4-aminobenzamido)-N-methylbenzamide strictly inside the fume hood. If transferring the solid to a balance outside the hood, seal the weigh boat inside a secondary container (e.g., a larger capped vial) before moving it across the lab.

Phase 3: Decontamination
  • Glove Doffing: Immediately remove the outer gloves inside the fume hood after handling the solid. Do not touch hood sashes, lab notebooks, or door handles with contaminated outer gloves.

  • Surface Wipe: Wipe down the balance and hood surface with a paper towel dampened with 60-70% ethanol, as benzamides are generally soluble in alcohols [4][3].

Spill Management and Disposal Plan

In the event of a powder spill, immediate containment is required to prevent inhalation exposure. Do not use a standard vacuum or dry broom , as this will aerosolize the H317/H335 hazardous dust.

Step-by-Step Spill Cleanup Protocol:

  • Suppress Dust: Dampen the solid spill material with 60-70% ethanol to prevent the generation of airborne dust [4][3].

  • Absorb and Collect: Use absorbent paper to pick up the dampened material. Avoid scraping, which can damage surfaces and fling particulates.

  • Secondary Wash: Solvent-wash the contaminated surface with 60-70% ethanol, followed by a thorough wash with standard soap and water to remove residual organics [4][3].

  • Waste Segregation: Seal all contaminated paper, gloves, and cleanup materials in a vapor-tight plastic bag. Dispose of this bag in a designated hazardous solid waste container labeled "Toxic Organic Solid Waste - Contains Aminobenzamides."

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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